4-(Dimethylamino)benzenesulfonamide
Description
Properties
IUPAC Name |
4-(dimethylamino)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-10(2)7-3-5-8(6-4-7)13(9,11)12/h3-6H,1-2H3,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUVBVTWBBODSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879203 | |
| Record name | N',N'-DIMETHYLSULFANILAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6162-21-6 | |
| Record name | N',N'-DIMETHYLSULFANILAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Dimethylamino)benzenesulfonamide
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Dimethylamino)benzenesulfonamide, a key intermediate and versatile chemical building block. Designed for researchers, chemists, and drug development professionals, this document details a robust synthetic protocol, explains the underlying reaction mechanisms, and outlines a multi-technique approach for structural verification and purity assessment. The guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemical process.
Introduction and Strategic Importance
This compound is an aromatic sulfonamide derivative characterized by a dimethylamino group at the para position of the benzene ring. This substitution pattern imparts unique electronic properties, making it a valuable precursor in the synthesis of various compounds, including Schiff bases and other biologically active molecules.[1][2] Its structure also lends itself to applications as a fluorescent dye and analytical sensor, capable of detecting metal cations.[3]
This guide provides an expert-led walkthrough of a reliable synthesis route starting from N,N-dimethylaniline, followed by a rigorous characterization workflow to validate the identity, structure, and purity of the final product.
Synthesis Methodology
The synthesis of this compound is most effectively achieved through a two-step process: electrophilic chlorosulfonation of N,N-dimethylaniline followed by nucleophilic substitution (ammonolysis) of the resulting sulfonyl chloride. This pathway is selected for its high efficiency and reliance on readily available starting materials.
Synthetic Pathway Overview
The logical flow of the synthesis is designed to first install the sulfonyl chloride group onto the activated aromatic ring and then convert it to the desired sulfonamide.
Caption: High-level workflow for the synthesis of this compound.
Reaction Mechanism
Step 1: Electrophilic Aromatic Substitution (Chlorosulfonation) The reaction begins with the chlorosulfonation of N,N-dimethylaniline. The dimethylamino group is a strong activating, ortho-, para-directing group. Due to steric hindrance from the dimethylamino group, the electrophilic attack of the chlorosulfonium ion (generated from chlorosulfonic acid) occurs predominantly at the para position. This step is highly exothermic and requires careful temperature control to prevent side reactions and degradation.
Step 2: Nucleophilic Acyl Substitution (Ammonolysis) The intermediate 4-(dimethylamino)benzene-1-sulfonyl chloride is then treated with ammonia. Ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the sulfonamide bond. An excess of ammonia is typically used to neutralize the HCl byproduct generated during the reaction.
Detailed Experimental Protocol
Safety Precautions: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[4][5]
Part A: Synthesis of 4-(Dimethylamino)benzene-1-sulfonyl chloride
-
Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube.
-
Place the flask in an ice-salt bath to maintain a temperature between -5 °C and 0 °C.
-
Add N,N-dimethylaniline (0.1 mol, 12.1 g) to the flask.
-
Slowly add chlorosulfonic acid (0.3 mol, 35.0 g, ~20 mL) dropwise from the dropping funnel over a period of 60-90 minutes. Causality: The slow, dropwise addition is critical to dissipate the significant heat generated and prevent uncontrolled reaction or charring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.
-
Carefully pour the viscous reaction mixture onto 200 g of crushed ice in a 1 L beaker. Causality: This step quenches the reaction and precipitates the sulfonyl chloride product, which is insoluble in the acidic aqueous medium. The large volume of ice absorbs the heat from the hydrolysis of excess chlorosulfonic acid.
-
Filter the resulting white precipitate using a Büchner funnel, wash it thoroughly with cold water until the washings are neutral to litmus paper, and press it as dry as possible.
Part B: Synthesis of this compound
-
Transfer the crude, moist 4-(dimethylamino)benzene-1-sulfonyl chloride from the previous step into a 500 mL beaker.
-
Add 100 mL of concentrated aqueous ammonia (28-30%).
-
Stir the mixture vigorously for 15-20 minutes. The reaction is often exothermic.
-
Gently heat the mixture on a steam bath or hot plate (in a fume hood) with continued stirring for 30 minutes to complete the reaction and drive off excess ammonia.
-
Cool the mixture in an ice bath. The crude this compound will precipitate.
-
Filter the solid product, wash with a small amount of cold water, and air dry.
Part C: Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of hot ethanol (95%).
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot-filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
-
Determine the melting point and yield of the final product.
Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Caption: A multi-technique workflow for the characterization of the final product.
Spectroscopic Analysis
¹H NMR Spectroscopy The proton NMR spectrum provides a detailed map of the proton environment in the molecule. For this compound, the expected signals are:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | Doublet (d) | 2H | Aromatic protons ortho to -SO₂NH₂ |
| ~6.70 | Doublet (d) | 2H | Aromatic protons ortho to -N(CH₃)₂ |
| ~4.80 (broad) | Singlet (s) | 2H | Sulfonamide protons (-SO₂NH₂ ) |
| ~2.95 | Singlet (s) | 6H | Dimethylamino protons (-N(CH₃ )₂) |
Spectra should be recorded in a solvent like DMSO-d₆ to observe the exchangeable NH₂ protons. The characteristic AA'BB' pattern of the aromatic protons is a key indicator of para-substitution.[6][7]
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium | N-H stretching (asymmetric & symmetric) of NH₂ |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching (of methyl groups) |
| ~1600, ~1500 | Strong | Aromatic C=C stretching |
| ~1340 | Strong | Asymmetric S=O stretching of sulfonamide |
| ~1160 | Strong | Symmetric S=O stretching of sulfonamide |
The strong absorptions corresponding to the S=O stretches are highly characteristic of the sulfonamide group.[8][9]
Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. For this compound (C₈H₁₂N₂O₂S), the expected molecular weight is 200.26 g/mol .[3]
| m/z Value | Assignment |
| 200 | [M]⁺, Molecular ion |
| 136 | [M - SO₂]⁺, fragment resulting from the characteristic loss of SO₂[10] |
| 106 | [M - SO₂NH₂]⁺, fragment after loss of the sulfonamide group |
Physical and Chromatographic Analysis
Melting Point The melting point is a crucial indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity. The reported melting point for this compound is typically in the range of 180-184 °C.
Chromatography (TLC/HPLC) Thin-Layer Chromatography (TLC) is an effective tool for monitoring the reaction's progress and assessing the purity of the final product against the starting material and intermediates. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed. A typical Reverse-Phase (RP-HPLC) method would use a C8 or C18 column with a mobile phase consisting of an acetonitrile/water gradient.[11][12] A single sharp peak in the HPLC chromatogram is indicative of high purity.
Summary and Conclusion
This guide has outlined a robust and well-rationalized methodology for the synthesis of this compound. The described two-step synthesis is efficient and scalable. Furthermore, the comprehensive characterization workflow, employing NMR, IR, and MS, provides a reliable framework for absolute structural confirmation and purity assessment. By understanding the causality behind each procedural step and analytical technique, researchers can confidently synthesize and validate this important chemical intermediate for its diverse applications in science and industry.
References
- 1. 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 3. This compound | 6162-21-6 | GAA16221 [biosynth.com]
- 4. fishersci.no [fishersci.no]
- 5. fishersci.com [fishersci.com]
- 6. rsc.org [rsc.org]
- 7. 4-(2-Aminoethyl)benzenesulfonamide(35303-76-5) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of Benzenesulfonamide, N,4-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. tis.wu.ac.th [tis.wu.ac.th]
An In-depth Technical Guide to the Physicochemical Properties of 4-(Dimethylamino)benzenesulfonamide
Introduction: Unveiling a Versatile Chemical Moiety
4-(Dimethylamino)benzenesulfonamide (DMABS) is a sulfonamide derivative that serves as a crucial building block in various chemical and pharmaceutical applications. Its unique molecular architecture, featuring a benzenesulfonamide core functionalized with a dimethylamino group, imparts a distinct set of physicochemical properties that are pivotal to its utility. This compound is frequently utilized as a pharmaceutical intermediate in the synthesis of more complex drug molecules and finds applications in the development of dyes and specialized polymers.[1][2]
This guide provides a comprehensive exploration of the core physicochemical characteristics of DMABS. Moving beyond a simple data sheet, this document delves into the causality behind these properties, offers detailed experimental protocols for their characterization, and presents a framework for assessing the molecule's stability. The insights herein are designed to empower researchers and development professionals to leverage the full potential of this versatile compound with scientific rigor and confidence.
Molecular Identity and Core Physicochemical Profile
The foundational step in characterizing any chemical entity is to establish its unequivocal identity and summarize its fundamental physical properties.
Chemical Structure and Identifiers
The structure of DMABS is defined by a central benzene ring substituted at the 1-position with a sulfonamide group (-SO₂NH₂) and at the 4-position with a dimethylamino group (-N(CH₃)₂).
Caption: Chemical Structure of this compound.
Summary of Physicochemical Properties
The following table consolidates the key quantitative physicochemical data for DMABS, providing a quick reference for laboratory applications.
| Property | Value | Source(s) |
| Melting Point | 209-211 °C | [1] |
| Boiling Point | 372.5 °C at 760 mmHg | [1] |
| Density | 1.281 g/cm³ | [1] |
| pKa | 10.36 ± 0.14 (Predicted) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol. Low solubility in water. | [1][3] |
| Refractive Index | 1.664 | [1] |
In-Depth Analysis of Critical Properties
Understanding the "why" behind the data is paramount for effective application and method development. This section explores the interplay between the molecular structure of DMABS and its observable properties.
Solubility Profile: A Tale of Two Moieties
The solubility of DMABS is a direct consequence of its amphiphilic nature. The nonpolar benzene ring and dimethyl groups contribute to its hydrophobic character, leading to low solubility in aqueous media.[3] Conversely, the polar sulfonamide and the tertiary amine functionalities allow for interactions with polar organic solvents.
-
Aqueous Solubility: As with many benzenesulfonamides, DMABS exhibits low water solubility.[3]
-
Organic Solubility: The compound is noted to be slightly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents like Methanol.[1] This makes these solvents suitable for preparing stock solutions for biological assays or analytical standards.
-
Influence of pH: The acidity of the sulfonamide proton (N-H) and the basicity of the dimethylamino group mean that the net charge on the molecule can be manipulated by adjusting the pH of the medium. Under alkaline conditions, the sulfonamide can be deprotonated to form a more soluble salt, a common strategy for enhancing the aqueous solubility of sulfonamide drugs.[3]
Acidity and Basicity: The Role of pKa
The predicted pKa of 10.36 is associated with the proton on the sulfonamide nitrogen.[1] This value indicates that the sulfonamide is a very weak acid, and will be predominantly in its neutral, protonated form under physiological pH (7.4) and in most chromatographic conditions. This information is critical for:
-
Drug Development: Predicting the ionization state in the body, which affects absorption, distribution, metabolism, and excretion (ADME) properties.
-
Analytical Method Development: Selecting an appropriate pH for the mobile phase in reversed-phase HPLC to ensure a consistent, single ionization state, leading to sharp, reproducible peaks.
Stability and Storage
Proper storage is essential to maintain the integrity of DMABS.
-
Recommended Storage: The compound should be stored at room temperature, sealed in a dry environment to protect it from moisture and atmospheric contaminants.[1]
Spectroscopic and Analytical Characterization
Confirming the identity and purity of DMABS requires a suite of analytical techniques. This section outlines the expected spectroscopic signatures and a robust chromatographic method.
Infrared (IR) Spectroscopy
The IR spectrum of DMABS will exhibit characteristic absorption bands corresponding to its functional groups. These are essential for structural confirmation.
-
N-H Stretch: A peak in the region of 3300-3400 cm⁻¹ corresponding to the sulfonamide N-H bond.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.
-
S=O Stretches: Two strong, characteristic bands for the sulfonyl group (SO₂) will be present, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[5][6]
-
C-N Stretch: The stretching vibration of the aromatic carbon to the dimethylamino nitrogen will appear in the 1360-1250 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure and chemical environment of the hydrogen and carbon atoms.
-
¹H NMR:
-
Aromatic Protons: The protons on the benzene ring will appear as two distinct doublets in the aromatic region (~6.5-8.0 ppm), characteristic of a 1,4-disubstituted pattern.
-
Dimethyl Protons (-N(CH₃)₂): A sharp singlet integrating to six protons will be observed in the upfield region, typically around 3.0 ppm.
-
Sulfonamide Proton (-SO₂NH₂): A broad singlet, whose chemical shift can vary depending on the solvent and concentration, will correspond to the two protons on the sulfonamide nitrogen.
-
-
¹³C NMR:
-
Aromatic Carbons: Four distinct signals are expected in the aromatic region (~110-155 ppm). The carbon attached to the dimethylamino group will be the most shielded (lowest ppm), while the carbon attached to the electron-withdrawing sulfonamide group will be more deshielded (higher ppm).
-
Methyl Carbons (-N(CH₃)₂): A single signal for the two equivalent methyl carbons will appear in the aliphatic region, typically around 40 ppm.
-
Experimental Methodologies and Protocols
To ensure scientific integrity, all protocols must be robust and self-validating. The following sections provide detailed, step-by-step methodologies for key analytical workflows.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes the gold-standard method for determining equilibrium solubility.
Rationale: The shake-flask method ensures that a true equilibrium between the solid solute and the solvent is reached, providing a thermodynamically accurate solubility value.
Methodology:
-
Preparation: Add an excess amount of DMABS to a known volume of purified water (or a relevant buffer) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the sample at a high speed to pellet the excess solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filtration: Filter the aliquot through a 0.22 µm filter (e.g., PVDF or PTFE) that has been pre-validated for low compound binding.
-
Quantification: Dilute the filtered sample with a suitable solvent (e.g., mobile phase) and analyze its concentration using a validated HPLC-UV method (as described in Protocol 4.2).
-
Calculation: Determine the solubility in mg/mL or mol/L by comparing the measured concentration against a standard calibration curve.
Protocol: HPLC Method for Purity Assessment and Quantification
This protocol provides a robust reversed-phase HPLC method suitable for purity testing and stability-indicating assays.
Rationale: Reversed-phase HPLC is the premier technique for separating small organic molecules from their impurities and degradation products. The choice of a C18 column provides excellent hydrophobic retention, while a buffered mobile phase ensures analyte ionization is controlled for optimal peak shape.
Caption: Workflow for HPLC Purity Analysis of DMABS.
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (e.g., 40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV-Vis at 254 nm
-
Run Time: 10 minutes
Protocol: Forced Degradation and Stability Study
This protocol outlines a study to identify potential degradation products and establish a stability-indicating method.
Rationale: Forced degradation studies intentionally stress the compound to predict its long-term stability and ensure the analytical method can separate the intact drug from any degradants. This is a core requirement of regulatory guidelines.[7][8]
Caption: Workflow for a Forced Degradation Study.
Methodology:
-
Prepare Samples: Prepare solutions of DMABS at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Store both solid material and solution at 80 °C for 7 days.
-
Photostability: Expose the solid and solution to light as per ICH Q1B guidelines.
-
-
Analysis: At appropriate time points, neutralize the acidic and basic samples, then analyze all stressed samples, along with an unstressed control, using the HPLC method from Protocol 4.2, preferably with a photodiode array (PDA) detector.
-
Evaluation: Assess the results for loss of parent compound, formation of degradation products, and mass balance. The ability of the HPLC method to resolve all degradation peaks from the parent peak confirms its status as "stability-indicating."
Conclusion
This compound is a compound whose utility is deeply rooted in its distinct physicochemical properties. Its moderate polarity, predictable pKa, and defined spectroscopic profile make it a well-behaved molecule for synthetic and analytical applications. By understanding the interplay between its structure and properties—from solubility and stability to spectroscopic signatures—researchers and developers can design more effective experiments, create robust analytical methods, and accelerate the journey from laboratory research to industrial application. This guide serves as a foundational resource, promoting a scientifically rigorous approach to the characterization and application of this important chemical intermediate.
References
- 1. Cas 6162-21-6,Benzenesulfonamide, 4-(dimethylamino)- (9CI) | lookchem [lookchem.com]
- 2. This compound | 6162-21-6 | GAA16221 [biosynth.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Hypothesis-Driven Guide to the Mechanism of Action of 4-(Dimethylamino)benzenesulfonamide
Abstract
This technical guide addresses the mechanism of action for 4-(Dimethylamino)benzenesulfonamide. Publicly available data on the specific biological activity of this compound is limited. Therefore, this document adopts a hypothesis-driven approach grounded in established principles of medicinal chemistry and enzymology. Based on its core chemical structure—a benzenesulfonamide scaffold—the primary hypothesized mechanism of action is the inhibition of carbonic anhydrases (CAs). We herein delineate the theoretical basis for this hypothesis, the established molecular mechanism for this class of inhibitors, a comprehensive, field-proven experimental workflow to validate this hypothesis, and a discussion of potential downstream physiological consequences. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this and similar molecules.
Introduction and Mechanistic Hypothesis
This compound belongs to the sulfonamide class of chemical compounds, a scaffold renowned for its diverse biological activities. The defining feature of this class is the sulfamoyl group (-SO₂NH₂). While some sulfonamides are known for their antibacterial properties, the primary, unsubstituted sulfonamide moiety is a classic zinc-binding group and the archetypal pharmacophore for inhibition of the zinc-containing metalloenzyme family, carbonic anhydrases (CAs).[1][2]
Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][4] This reaction is fundamental to a vast array of physiological processes, including respiration, pH homeostasis, ion transport, and biosynthesis.[3][5] Humans express 15 CA isoforms, which differ in their tissue distribution and subcellular localization, making them important targets for therapeutic intervention in diseases like glaucoma, epilepsy, and cancer.[4][6]
Given the robust structure-activity relationship established for benzenesulfonamides as CA inhibitors[2], we posit the following primary hypothesis:
Primary Hypothesis: this compound acts as a direct inhibitor of carbonic anhydrase by coordinating to the catalytic Zn(II) ion in the enzyme's active site.
The remainder of this guide will be built around elucidating and validating this central hypothesis.
The Molecular Basis of Action: Carbonic Anhydrase Inhibition
The Carbonic Anhydrase Catalytic Cycle
The catalytic activity of CAs is critically dependent on a Zn(II) ion located deep within the active site, where it is coordinated by the imidazole rings of three conserved histidine residues and a water molecule.[5][7] The zinc ion's function is to lower the pKa of the bound water from ~15.7 to ~7, facilitating its deprotonation to a zinc-bound hydroxide ion under physiological conditions.[8] This potent nucleophile then attacks the carbon dioxide substrate, leading to the formation of bicarbonate, which is subsequently displaced by another water molecule, regenerating the enzyme for the next catalytic cycle.[8]
The Sulfonamide Inhibition Mechanism
Primary sulfonamides are among the most potent inhibitors of CAs, with some exhibiting inhibition constants (Ki) in the nanomolar to picomolar range.[9][10] The inhibitory mechanism is well-established through kinetic and X-ray crystallographic studies.[4][11] The sulfonamide inhibitor, in its deprotonated (anionic) form (R-SO₂NH⁻), binds directly to the active site.[4] The nitrogen atom of the sulfonamide displaces the zinc-bound water/hydroxide and forms a tetrahedral coordination complex with the Zn(II) ion.[11] This binding is further stabilized by a network of hydrogen bonds between the sulfonamide's oxygen atoms and the backbone amide of the conserved Thr199 residue, effectively locking the inhibitor in place and blocking substrate access to the catalytic center.[4]
The affinity and selectivity of a given sulfonamide for different CA isoforms are determined by interactions between the inhibitor's "tail" (the part of the molecule other than the zinc-binding group, in this case, the 4-dimethylamino-phenyl ring) and other residues lining the active site cavity.[2]
Visualizing the Hypothesized Interaction
The following diagram illustrates the proposed binding mode of this compound within the active site of a human carbonic anhydrase (hCA).
References
- 1. tandfonline.com [tandfonline.com]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aklectures.com [aklectures.com]
- 8. Implications of non-native metal substitution in carbonic anhydrase – engineered enzymes and models - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05003G [pubs.rsc.org]
- 9. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Technical Guide to 4-(Dimethylamino)benzenesulfonamide: Synthesis, Analysis, and Sourcing
This guide provides an in-depth technical overview of 4-(Dimethylamino)benzenesulfonamide, a versatile chemical intermediate. We will explore its fundamental properties, synthesis, analytical quality control, and key applications in research and drug development, alongside a list of reputable suppliers.
Core Chemical Identity and Properties
This compound is a substituted aromatic sulfonamide that serves as a valuable building block in organic synthesis. Its structural features, namely the dimethylamino group and the sulfonamide moiety, impart specific chemical reactivity and physical properties that are leveraged in various applications.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 6162-21-6 .[1][2][3][]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6162-21-6 | [1][2][3] |
| Molecular Formula | C₈H₁₂N₂O₂S | [1][2][3] |
| Molecular Weight | 200.26 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Melting Point | 209-211 °C | [1] |
| Boiling Point | 372.5 °C at 760 mmHg | [1] |
| Appearance | Solid | |
| SMILES | CN(C)C1=CC=C(C=C1)S(=O)(=O)N | [2] |
Synthesis Pathway and Rationale
The synthesis of benzenesulfonamide derivatives often involves the reaction of a sulfonyl chloride with an amine. While specific proprietary methods may vary between manufacturers, a common synthetic route for related compounds involves the reaction of 4-aminobenzanilide with dimethylaminosulfonyl chloride in the presence of pyridine.[5] A plausible general pathway for the synthesis of this compound involves the reaction of an appropriately substituted sulfonyl chloride with an amine.
The choice of a base like pyridine is critical as it serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The subsequent workup with acidification and extraction is a standard purification procedure to isolate the desired product from the reaction mixture.
Caption: Generalized synthesis workflow for this compound.
Analytical Quality Control: Ensuring Purity and Identity
To ensure the suitability of this compound for research and development, rigorous analytical testing is imperative. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of such compounds.
Experimental Protocol: Purity Determination by RP-HPLC
This protocol is a representative method for the quality control of benzenesulfonamide derivatives.[6]
-
Instrumentation: A standard HPLC system equipped with a UV-visible or Photo-Diode Array (PDA) detector.
-
Column: A reverse-phase C8 or C18 column (e.g., YMC-Triart C8, 250 x 4.6 mm, 5 µm) is suitable.[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Detection Wavelength: Determined by the UV absorbance maximum of the compound, often around 265 nm for similar structures.[6]
-
Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile) and diluted to an appropriate concentration for analysis.
-
Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed to determine the peak area of the main component relative to any impurities. The purity is expressed as a percentage of the total peak area.
Table 2: Typical HPLC Method Parameters
| Parameter | Specification | Rationale |
| Column | YMC-Triart C8 (250x4.6 mm, 5µ) | Provides good resolution for aromatic compounds.[6] |
| Mobile Phase | Gradient of Buffer and Acetonitrile | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Ensures optimal separation and peak shape.[6] |
| Injection Volume | 5 µL | A small volume prevents column overloading.[6] |
| Column Temperature | 25 °C | Maintains consistent retention times.[6] |
| Detection | 265 nm (PDA) | Wavelength at which the chromophore exhibits strong absorbance.[6] |
For unequivocal structural confirmation, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.
Applications in Research and Drug Development
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known for its role in a variety of therapeutic agents.[7] this compound, in particular, serves as a key intermediate in the synthesis of more complex molecules with potential biological activity.
-
Anticancer Research: Many sulfonamide derivatives are investigated for their anticancer properties, often through the inhibition of carbonic anhydrase (CA) isoforms like CA IX and XII, which are overexpressed in certain tumors.[7][8][9][10] The synthesis of novel benzenesulfonamide derivatives is a common strategy in the development of new anticancer agents.[8][9][10]
-
Chemokine Receptor Inhibition: The benzenesulfonamide structure has been utilized to develop inhibitors of chemokine receptors, such as CXCR4, which play a role in cancer metastasis.[11]
-
Fluorescent Probes: The inherent fluorescence of some dimethylamino-substituted aromatic compounds makes them useful in analytical chemistry, for example, as sensors for metal cations.[2]
-
Industrial Applications: This compound and its derivatives are also used in the manufacturing of dyes, pigments, rubber, and plastics.[1]
Sourcing and Suppliers
For researchers and drug development professionals, securing a reliable supply of high-purity starting materials is crucial. The following companies are listed as suppliers of this compound.
Table 3: Selected Suppliers of this compound
| Supplier | Website | Notes |
| Biosynth | --INVALID-LINK-- | Offers the compound for research and development purposes.[2] |
| Sigma-Aldrich (Merck) | --INVALID-LINK-- | A major supplier of chemicals for research, including this compound. |
| AChemBlock | --INVALID-LINK-- | Provides a variety of chemical building blocks.[3] |
| BOC Sciences | --INVALID-LINK-- | Supplies a wide range of chemicals for pharmaceutical and biotech industries.[] |
| National Analytical Corporation | --INVALID-LINK-- | A supplier and trader based in India.[12] |
References
- 1. Cas 6162-21-6,Benzenesulfonamide, 4-(dimethylamino)- (9CI) | lookchem [lookchem.com]
- 2. This compound | 6162-21-6 | GAA16221 [biosynth.com]
- 3. This compound 95% | CAS: 6162-21-6 | AChemBlock [achemblock.com]
- 5. prepchem.com [prepchem.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-(Dimethylamino) benzenesulfonamide Supplier in Mumbai, 4-(Dimethylamino) benzenesulfonamide Trader, Maharashtra [chemicalmanufacturers.in]
Spectroscopic Elucidation of 4-(Dimethylamino)benzenesulfonamide: A Comprehensive Analytical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)benzenesulfonamide is a para-substituted aromatic compound featuring both a strong electron-donating group (dimethylamino) and a strong electron-withdrawing group (sulfonamide). This unique electronic structure makes it a valuable building block and chemical intermediate in the synthesis of various pharmaceutical agents and dyes. The structural integrity and purity of such compounds are paramount in research and development, particularly in the pharmaceutical industry where molecular identity directly impacts biological activity and safety.[1]
This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. As a self-validating system, the convergence of these distinct analytical techniques provides unambiguous confirmation of the molecular structure. This document is designed to move beyond a simple data repository, offering field-proven insights into the causality behind spectral features and the logic informing experimental design.
Molecular Structure and Spectroscopic Overview
The foundational step in any spectroscopic analysis is a clear understanding of the target molecule's structure. The key to interpreting the spectra of this compound lies in recognizing the interplay between its electron-donating and withdrawing substituents.
References
A Guide to the Crystallographic Analysis of 4-(Dimethylamino)benzenesulfonamide: Structure, Protocol, and Application
This technical guide provides a comprehensive overview of the crystallographic analysis of 4-(Dimethylamino)benzenesulfonamide. While a definitive, publicly archived crystal structure for this specific molecule is not available at the time of this writing, this document serves as an expert guide to its structural determination and interpretation. We will delve into the predicted molecular geometry, a detailed, field-proven protocol for single-crystal X-ray diffraction, and an analysis of a closely related structure to illustrate the principles of molecular packing and intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals who leverage structural chemistry to inform their work.
Introduction: The Significance of Structural Elucidation
This compound, with the chemical formula C₈H₁₂N₂O₂S, belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry renowned for a wide spectrum of biological activities.[1] The molecule itself is noted for its properties as a fluorescent dye, useful in analytical chemistry for detecting metal cations like copper and zinc.[2]
The determination of a molecule's three-dimensional crystal structure is paramount. It moves beyond a simple 2D chemical diagram to provide precise, atomic-resolution data on bond lengths, bond angles, and conformational arrangements. For drug development professionals, this information is critical for understanding structure-activity relationships (SAR), designing potent and selective inhibitors, and predicting physicochemical properties that influence bioavailability and formulation. The crystal structure reveals the intricate network of non-covalent interactions—such as hydrogen bonds and π-π stacking—that govern how molecules recognize each other and pack in the solid state, offering invaluable insights for rational drug design.
Molecular Structure and Predicted Geometry
This compound consists of a central benzene ring substituted with a sulfonamide group (-SO₂NH₂) and a dimethylamino group (-N(CH₃)₂) at the para position (positions 1 and 4, respectively).
Based on fundamental principles of chemistry and analysis of analogous structures, we can predict the following key features:
-
Sulfonamide Group: The geometry around the sulfur atom is expected to be tetrahedral.
-
Aromatic Ring: The benzene ring will be largely planar.
-
Dimethylamino Group: The nitrogen atom will likely exhibit trigonal pyramidal geometry, though it may be slightly flattened due to resonance with the benzene ring.
The overall conformation will be determined by the torsion angles between the benzene ring and the two functional groups.
Caption: Molecular structure of this compound.
Experimental Determination: A Protocol for Single-Crystal X-ray Diffraction
The definitive method for determining the crystal structure of a small molecule like this compound is single-crystal X-ray diffraction.[3][4] This technique relies on the principle that X-rays are diffracted by the electron clouds of atoms arranged in a regular, repeating lattice. The resulting diffraction pattern contains the information needed to reconstruct a 3D model of the atomic arrangement.[5]
Below is a standardized, field-proven protocol. The causality behind each step is explained to provide a deeper understanding of the process.
Step-by-Step Experimental Protocol
-
Synthesis and Crystallization:
-
Rationale: The first and often most challenging step is to obtain a high-quality single crystal.[2] The crystal must be of sufficient size (typically >20 µm, ideally ~100-200 µm in all dimensions) and free from significant defects like twinning or cracks.[3][5]
-
Protocol:
-
Synthesize this compound using established methods, for example, by reacting 4-(dimethylamino)benzenesulfonyl chloride with ammonia.
-
Purify the compound thoroughly (e.g., by recrystallization or column chromatography) to remove impurities that can hinder crystal growth.
-
Screen for crystallization conditions. A common and effective method is slow evaporation. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or mixtures with chloroform or water) to near saturation.
-
Loosely cover the container and allow the solvent to evaporate slowly over several hours to days at a constant temperature. High-quality crystals form when the process is slow and undisturbed.
-
-
-
Crystal Selection and Mounting:
-
Rationale: A single, well-defined crystal must be isolated for analysis. The mounting process must be gentle to avoid damaging the delicate crystal.
-
Protocol:
-
Place the crystals under a stereomicroscope in a droplet of paratone or mineral oil to prevent dehydration.
-
Select a crystal with sharp edges, smooth faces, and no visible imperfections.
-
Using a micromanipulator, carefully attach the chosen crystal to the tip of a cryo-loop or a glass fiber.
-
-
-
Data Collection:
-
Rationale: The crystal is exposed to a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector. Data is typically collected at a low temperature (~100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.
-
Protocol:
-
Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
Flash-cool the crystal in a stream of cold nitrogen gas (e.g., 100 K or 173 K).[6]
-
Center the crystal in the X-ray beam (typically Mo Kα radiation, λ = 0.71073 Å, or Cu Kα radiation, λ = 1.5418 Å).[3]
-
Perform an initial set of scans to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, which involves rotating the crystal through a series of angles and recording the diffraction pattern at each step until a complete and redundant dataset is obtained.
-
-
-
Data Reduction and Structure Solution:
-
Rationale: The raw diffraction images are processed to extract the intensities and positions of each reflection. These intensities are then used to solve the "phase problem" and generate an initial electron density map.
-
Protocol:
-
Integrate the raw data frames to determine the intensity of each reflection.
-
Apply corrections for experimental factors like absorption.
-
Solve the crystal structure using direct methods, which is the standard approach for small molecules with fewer than 1000 non-hydrogen atoms.[5] This yields an initial model of the molecular structure.
-
-
-
Structure Refinement:
-
Rationale: The initial model is refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Protocol:
-
Perform least-squares refinement to optimize the atomic coordinates, occupancies, and displacement parameters.
-
Locate hydrogen atoms from the difference Fourier map or place them in geometrically calculated positions.
-
The final model is validated using metrics such as the R1 factor, which indicates the agreement between the model and the data. A low R1 value (typically < 0.05) signifies a well-refined structure.
-
-
Caption: Experimental workflow for single-crystal X-ray diffraction.
Case Study: Crystal Structure of a Related Schiff Base
To illustrate the type of results obtained from a successful crystallographic analysis, we present data for 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide , a Schiff base compound derived from a precursor related to our topic molecule. This structure provides a valuable proxy for understanding the intermolecular forces that could be present in the crystal lattice of this compound.
The crystal structure of this analog reveals a non-planar molecule where the two benzene rings are oriented at a dihedral angle of 69.88°. The crystal packing is dominated by a network of hydrogen bonds. Pairs of molecules form inversion dimers through N—H···N hydrogen bonds, creating distinct ring motifs. These dimers are further linked into sheets by N—H···O hydrogen bonds involving the sulfonamide group. Additionally, weak π-π interactions between adjacent benzenesulfonamide rings contribute to the stability of the crystal structure.
Crystallographic Data Summary
| Parameter | Value for 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide |
| Chemical Formula | C₁₅H₁₇N₃O₂S |
| Formula Weight | 303.38 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.8982 (5) |
| b (Å) | 9.0273 (3) |
| c (Å) | 9.8405 (3) |
| β (°) | 101.552 (3) |
| Volume (ų) | 1470.71 (8) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R1 [I > 2σ(I)] | 0.040 |
This data is for the related Schiff base and serves as an illustrative example.
Analysis of the crystal structure of this compound would similarly focus on identifying hydrogen bond donors (the -NH₂ of the sulfonamide) and acceptors (the oxygen atoms of the sulfonamide and the nitrogen of the dimethylamino group), as well as potential π-π stacking interactions between the aromatic rings. This information is crucial for understanding polymorphism and solid-state stability.
Applications in Medicinal Chemistry
The sulfonamide moiety is a privileged scaffold in medicinal chemistry, found in antibacterial, anticancer, and anti-inflammatory agents. Its biological activity often stems from its ability to mimic the transition state of enzymatic reactions or to bind effectively to active sites, frequently through hydrogen bonding involving the -SO₂NH₂ group.
A precise crystal structure of this compound would provide an empirical foundation for:
-
Structure-Based Drug Design: The exact conformation and electronic properties of the molecule can be used in computational models to predict binding affinities to biological targets.
-
Pharmacophore Modeling: The 3D arrangement of hydrogen bond donors, acceptors, and aromatic features can be used to design new molecules with improved activity.
-
Fragment-Based Screening: As a small, functionalized molecule, it can serve as a starting point or fragment in the development of more complex drug candidates. The dimethylamino group, in particular, can be modified to tune solubility and target interactions.
Conclusion
While the specific crystal structure of this compound remains to be publicly reported, this guide has outlined the critical importance of such a determination and provided a comprehensive, expert-driven framework for achieving it. By following a rigorous experimental protocol for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the high-resolution structural data necessary to unlock a deeper understanding of this molecule's properties. The analysis of this data, guided by principles illustrated through related structures, provides invaluable insights that directly support advancements in medicinal chemistry and materials science.
References
- 1. This compound | 6162-21-6 | GAA16221 [biosynth.com]
- 2. 4-Amino-N-(2-(dimethylamino)ethyl)benzenesulfonamide | C10H17N3O2S | CID 203438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzenesulfonic acid, 4-(2-(4-(dimethylamino)phenyl)diazenyl)- | C14H15N3O3S | CID 11037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4-((4-(dimethylamino)benzylidene)amino)benzenesulfonamide (C15H17N3O2S) [pubchemlite.lcsb.uni.lu]
- 5. par.nsf.gov [par.nsf.gov]
- 6. 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 4-(Dimethylamino)benzenesulfonamide: A Technical Guide to Target Identification and Validation
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential therapeutic targets of 4-(Dimethylamino)benzenesulfonamide. Drawing upon the well-established activity of the sulfonamide functional group, this document outlines a strategic and experimentally robust approach to target identification and validation. The primary focus is on the highly probable interaction with carbonic anhydrases (CAs), followed by a broader exploration of methodologies to uncover novel protein targets. This guide emphasizes the principles of scientific integrity, providing detailed, self-validating experimental protocols and the rationale behind their application, to empower researchers in their quest for novel therapeutic interventions.
Introduction: The Sulfonamide Scaffold as a Privileged Structure
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, renowned for its ability to interact with a variety of biological targets. Molecules containing the sulfonamide group (R-SO₂NH₂) are most famously recognized as potent inhibitors of the zinc-containing metalloenzymes, the carbonic anhydrases (CAs)[1]. The primary sulfonamide group coordinates directly with the zinc ion in the enzyme's active site, disrupting the catalytic hydration of carbon dioxide to bicarbonate and a proton[2]. This inhibitory action has led to the development of drugs for a range of conditions including glaucoma, epilepsy, and certain types of cancer[3][4].
This compound, the subject of this guide, possesses this key functional group. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural similarity to known bioactive compounds strongly suggests a high probability of biological activity. This guide, therefore, serves as a roadmap for the systematic investigation of its therapeutic potential, beginning with the most likely target class.
Our approach is twofold:
-
Primary Target Validation: A deep dive into confirming and characterizing the interaction of this compound with various isoforms of carbonic anhydrase.
-
Broad Target Discovery: Employment of unbiased, affinity-based, and computational methods to identify other potential protein targets, thereby broadening the therapeutic landscape of this compound.
This document is structured to provide not just protocols, but the strategic thinking behind a comprehensive target validation campaign.
Primary Target Validation: Interrogation of Carbonic Anhydrase Inhibition
The initial and most logical therapeutic hypothesis for this compound is its function as a carbonic anhydrase inhibitor. There are 15 known human CA isoforms, some of which are cytosolic (e.g., CA I and II), while others are transmembrane and associated with tumors (e.g., CA IX and XII)[5]. Differentiating the inhibitory activity against these isoforms is crucial for predicting therapeutic applications and potential side effects.
In Vitro Enzymatic Assays: Quantifying Inhibition
The first step is to determine if this compound directly inhibits CA activity and to quantify its potency. The most common method relies on the esterase activity of CAs, using a chromogenic substrate like p-nitrophenyl acetate (p-NPA)[3].
This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against various CA isoforms.
Materials and Reagents:
-
Purified human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII)
-
This compound
-
Acetazolamide (a known pan-CA inhibitor, as a positive control)[1]
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution of the test compound in the assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).
-
Prepare a working solution of the CA enzyme in cold assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Prepare a fresh 3 mM solution of p-NPA in acetonitrile or DMSO[3].
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.
-
Positive Control Wells: 158 µL Assay Buffer + 2 µL of acetazolamide dilutions + 20 µL CA Working Solution.
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Blank (No Enzyme): 178 µL Assay Buffer + 2 µL DMSO.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme[6].
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes[3].
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value[7].
-
Causality and Self-Validation:
-
Why pre-incubate? This step allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, ensuring an accurate measurement of inhibition.
-
Why a positive control? Acetazolamide is a well-characterized CA inhibitor. Its inclusion validates that the assay is performing correctly and provides a benchmark for the potency of the test compound.
-
Why a vehicle control? DMSO is used to dissolve the test compound. This control accounts for any potential effects of the solvent on enzyme activity.
-
Why a blank? This corrects for any non-enzymatic hydrolysis of the substrate.
Determining the Mechanism of Inhibition and Binding Affinity (Kᵢ)
Once the IC₅₀ is established, it is crucial to understand how the compound inhibits the enzyme. This is achieved by determining the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) in the presence and absence of the inhibitor.
Experimental Workflow:
-
Perform the colorimetric assay as described above, but with varying concentrations of both the substrate (p-NPA) and the inhibitor (this compound).
-
Keep the inhibitor concentration constant for each series of substrate dilutions.
-
Plot the initial reaction rates against substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ for each inhibitor concentration.
-
Analyze the changes in Kₘ and Vₘₐₓ using a Lineweaver-Burk plot to elucidate the mechanism of inhibition (competitive, non-competitive, or uncompetitive).
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Kₘ of the enzyme[8]. Kᵢ is a true measure of the binding affinity and is independent of assay conditions[8].
Quantitative Data Summary:
| Parameter | Description | How to Determine |
| IC₅₀ | Concentration of inhibitor that reduces enzyme activity by 50%. | Dose-response curve from the initial inhibition assay. |
| Kₘ | Substrate concentration at which the reaction rate is half of Vₘₐₓ. | Michaelis-Menten kinetics experiments. |
| Vₘₐₓ | The maximum rate of reaction when the enzyme is saturated with substrate. | Michaelis-Menten kinetics experiments. |
| Kᵢ | The inhibition constant, reflecting the binding affinity of the inhibitor. | Calculated from the IC₅₀ using the Cheng-Prusoff equation. |
Cell-Based Assays: Assessing Activity in a Biological Context
While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are necessary to evaluate the compound's activity in a more physiologically relevant environment. These assays can provide insights into cell permeability, target engagement within the cell, and downstream functional effects. For CA IX, a tumor-associated isoform, an assay using a cancer cell line under hypoxic conditions is particularly relevant[5].
This assay measures the ability of this compound to inhibit the acidification of the extracellular environment by cancer cells overexpressing CA IX under hypoxic conditions.
Materials and Reagents:
-
HT-29 or other suitable cancer cell line known to express CA IX under hypoxia.
-
Cell culture medium and supplements.
-
Hypoxia chamber or incubator (1% O₂).
-
pH-sensitive fluorescent probe (e.g., BCECF-AM).
-
This compound.
-
A known CA IX inhibitor (e.g., a specific sulfocoumarin) as a positive control.
Procedure:
-
Culture the cancer cells in 96-well plates.
-
Induce CA IX expression by placing the cells in a hypoxic environment for 24-48 hours.
-
Treat the cells with various concentrations of this compound and the positive control.
-
Load the cells with a pH-sensitive fluorescent probe.
-
Measure the change in extracellular pH over time using a fluorescence plate reader.
-
Analyze the data to determine the effect of the compound on the rate of extracellular acidification.
Causality and Self-Validation:
-
Why hypoxia? Many solid tumors have hypoxic microenvironments, which upregulate CA IX expression. This condition mimics the intended therapeutic setting.
-
Why a pH-sensitive probe? This provides a direct readout of the functional consequence of CA IX inhibition, which is a reduction in the extrusion of protons from the cell.
-
Why a specific CA IX inhibitor as a control? This helps to confirm that the observed effect is due to the inhibition of CA IX and not some other off-target effect.
Broad Target Discovery: Unveiling Novel Interactions
While carbonic anhydrase is a strong primary candidate, it is prudent to explore other potential targets of this compound. This is crucial for understanding its full therapeutic potential and identifying any potential off-target liabilities.
Affinity-Based Proteomics: Fishing for Binding Partners
Affinity-based methods utilize the binding properties of the small molecule to isolate its protein targets from a complex biological sample, such as a cell lysate.
DARTS is a powerful technique that identifies protein targets based on the principle that the binding of a small molecule can stabilize a protein and make it less susceptible to proteolysis[2][9].
Experimental Workflow for DARTS:
Caption: The DARTS workflow for identifying protein targets.
Interpretation: Proteins that are stabilized by binding to this compound will be protected from proteolytic digestion and will appear as more intense bands on the SDS-PAGE gel compared to the vehicle control. These bands can then be excised and identified by mass spectrometry.
In Silico Approaches: Computational Target Prediction
Computational methods, such as molecular docking, can be used to predict the binding of this compound to a library of known protein structures. This can help to prioritize potential targets for experimental validation.
Molecular docking simulates the interaction between a small molecule (ligand) and a protein (receptor) to predict the preferred binding mode and affinity[10].
Caption: A generalized workflow for molecular docking.
Causality and Rationale:
-
This approach leverages existing structural biology data to rapidly screen a vast number of potential targets.
-
The predicted binding energy provides a quantitative measure to rank and prioritize candidates for further experimental investigation.
-
Visualizing the predicted binding pose can offer insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, guiding future medicinal chemistry efforts.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous approach to elucidating the therapeutic targets of this compound. The strong chemical precedent for sulfonamides as carbonic anhydrase inhibitors makes this the logical starting point for investigation. The detailed protocols for in vitro and cell-based assays will enable a thorough characterization of this interaction.
Furthermore, the inclusion of unbiased target discovery methods like DARTS and in silico screening provides a pathway to uncover novel mechanisms of action. A comprehensive understanding of the target profile of this compound is the critical first step in its journey from a chemical entity to a potential therapeutic agent. The successful execution of the workflows outlined herein will provide the foundational data necessary to drive informed decisions in any drug development program.
References
- 1. assaygenie.com [assaygenie.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methods for the elucidation of protein-small molecule interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 9. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Dimethylamino)benzenesulfonamide as a Carbonic Anhydrase Inhibitor
Introduction: The Enduring Significance of the Sulfonamide Scaffold in Carbonic Anhydrase Inhibition
The benzenesulfonamide moiety represents a cornerstone in the design and development of carbonic anhydrase (CA) inhibitors. Since the discovery of their antibacterial properties, the versatility of this chemical scaffold has been extensively explored, leading to a wide array of therapeutic agents.[1] Primary sulfonamides are particularly renowned for their potent inhibition of carbonic anhydrases, a superfamily of zinc-containing metalloenzymes.[2] These enzymes are critical regulators of physiological pH and are involved in numerous biological processes, making them attractive targets for drug discovery.[3][4]
This technical guide focuses on 4-(Dimethylamino)benzenesulfonamide, a representative member of the benzenesulfonamide class of CA inhibitors. We will delve into its chemical characteristics, mechanism of action, and the structure-activity relationships that govern its interaction with various carbonic anhydrase isoforms. Furthermore, this guide will provide detailed experimental protocols for the synthesis and evaluation of such inhibitors, offering researchers and drug development professionals a comprehensive resource for their work in this field.
Chemical Properties and Synthesis of this compound
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 6162-21-6[5]
-
Molecular Formula: C₈H₁₂N₂O₂S[5]
-
Molecular Weight: 200.26 g/mol [5]
-
SMILES: CN(C)c1ccc(cc1)S(=O)(=O)N[5]
This compound is a crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and DMSO. The presence of the dimethylamino group at the para-position of the benzene ring significantly influences its electronic properties and, consequently, its binding affinity to the carbonic anhydrase active site.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available precursor like N,N-dimethylaniline. The following is a representative synthetic protocol:
Experimental Protocol: Synthesis of this compound
Materials:
-
N,N-Dimethylaniline
-
Chlorosulfonic acid
-
Ammonium hydroxide solution (28-30%)
-
Dichloromethane
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Chlorosulfonation of N,N-Dimethylaniline:
-
In a fume hood, cool a flask containing N,N-dimethylaniline in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the cooled N,N-dimethylaniline with constant stirring. The reaction is highly exothermic and releases HCl gas, so extreme caution is necessary.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete reaction.
-
-
Formation of the Sulfonamide:
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
Slowly add ammonium hydroxide solution to the mixture with stirring until the solution is basic. This will convert the intermediate sulfonyl chloride to the desired sulfonamide.
-
The crude this compound will precipitate out of the solution.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified crystals under vacuum.
-
Characterization:
-
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of Action: Inhibition of Carbonic Anhydrase
The inhibitory activity of this compound, like other primary benzenesulfonamides, is centered on the interaction of the sulfonamide group with the zinc ion in the active site of carbonic anhydrase.[2]
The Catalytic Mechanism of Carbonic Anhydrase:
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The catalytic cycle involves a zinc-bound hydroxide ion that acts as a nucleophile, attacking the carbon dioxide molecule.
Inhibition by this compound:
The deprotonated sulfonamide group (SO₂NH⁻) of this compound coordinates directly to the Zn²⁺ ion in the active site, displacing the catalytically essential zinc-bound water/hydroxide molecule.[6] This coordination is stabilized by a network of hydrogen bonds. Specifically, one of the sulfonamide oxygen atoms typically forms a hydrogen bond with the backbone NH of the highly conserved Thr199 residue, while the sulfonamide nitrogen forms a hydrogen bond with the hydroxyl group of Thr199.[6][7]
The aromatic ring of the inhibitor engages in van der Waals interactions with hydrophobic residues lining the active site cavity, such as Val121, Phe131, Leu198, and Pro202.[6][7] The 4-dimethylamino substituent extends towards a more solvent-exposed region of the active site and can influence isoform selectivity through interactions with residues at the rim of the active site.
Structural Insights into Inhibitor Binding
In this structure, the sulfonamide group coordinates to the active site zinc ion. The aromatic ring is positioned in a hydrophobic pocket, and the dimethylamino group makes van der Waals contacts with Phe131.[3] The overall binding orientation is consistent with that observed for other benzenesulfonamide inhibitors.[6][7]
Caption: Binding of this compound to the CA active site.
Structure-Activity Relationship (SAR) and Isoform Selectivity
The potency and isoform selectivity of benzenesulfonamide inhibitors are significantly influenced by the nature and position of substituents on the benzene ring.[2] The "tail approach" in drug design focuses on modifying these substituents to achieve desired inhibitory profiles.[4]
Experimental Evaluation of Carbonic Anhydrase Inhibition
The inhibitory potency of compounds like this compound is typically determined using a stopped-flow spectrophotometric assay that measures the kinetics of CO₂ hydration. The binding affinity and thermodynamics can be further characterized using isothermal titration calorimetry (ITC).
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay
This assay monitors the pH change resulting from the CA-catalyzed hydration of CO₂, using a pH indicator.
Materials:
-
Purified carbonic anhydrase isoform (e.g., hCA II)
-
Buffer (e.g., HEPES or Tris)
-
pH indicator (e.g., phenol red)
-
CO₂-saturated water
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a solution containing the CA enzyme and the pH indicator in the appropriate buffer.
-
Prepare a series of dilutions of the inhibitor stock solution.
-
Prepare fresh CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.
-
-
Stopped-Flow Measurement:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25 °C).
-
Rapidly mix the enzyme/indicator solution with the CO₂-saturated water in the stopped-flow apparatus.
-
Monitor the change in absorbance of the pH indicator at its λmax over time. The initial rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Determine the initial reaction rates at various inhibitor concentrations.
-
Plot the initial rate as a function of inhibitor concentration to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Caption: Workflow for Stopped-Flow Carbonic Anhydrase Inhibition Assay.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of an inhibitor to the enzyme, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Purified carbonic anhydrase isoform
-
Buffer
-
Inhibitor solution
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the protein extensively against the chosen buffer.
-
Dissolve the inhibitor in the same buffer.
-
-
ITC Measurement:
-
Load the protein solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.
-
Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat of binding for each injection.
-
Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).
-
Therapeutic Applications and Future Perspectives
Carbonic anhydrase inhibitors are used in the treatment of various conditions, including glaucoma, epilepsy, and altitude sickness, and as diuretics.[2] More recently, the role of specific CA isoforms in cancer has led to the development of isoform-selective inhibitors as potential anti-cancer agents.[8][9] While this compound itself is primarily a research compound, it serves as a valuable tool and a building block for the design of more potent and selective CA inhibitors. The exploration of different substituents on the benzenesulfonamide scaffold continues to be a fruitful area of research for the development of novel therapeutics targeting carbonic anhydrases.
Conclusion
This compound is a classic example of a benzenesulfonamide-based carbonic anhydrase inhibitor. Its straightforward synthesis, well-understood mechanism of action, and the extensive body of research on related compounds make it an excellent model for studying the principles of CA inhibition. The detailed experimental protocols provided in this guide offer a practical framework for researchers to synthesize and evaluate this and other CA inhibitors, contributing to the ongoing efforts to develop new and improved therapeutic agents targeting this important class of enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 6162-21-6 | GAA16221 [biosynth.com]
- 6. Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultrahigh Resolution Crystal Structures of Human Carbonic Anhydrases I and II Complexed with “Two-Prong” Inhibitors Reveal the Molecular Basis of High Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Utility of Novel Schiff Bases from 4-(Dimethylamino)benzenesulfonamide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel Schiff bases utilizing 4-(Dimethylamino)benzenesulfonamide as a key primary amine precursor. We delve into the mechanistic rationale behind the synthetic strategy, offering step-by-step experimental procedures, characterization data, and a discussion of the potential applications of these compounds, particularly in the realm of medicinal chemistry and drug development. This document is intended for researchers and professionals in organic synthesis, materials science, and pharmacology who are exploring new molecular scaffolds with potential biological activity.
Introduction: The Strategic Value of Sulfonamide-Based Schiff Bases
Schiff bases, compounds containing the characteristic azomethine or imine group (-C=N-), are among the most versatile and widely studied classes of organic ligands in coordination chemistry and medicinal science. Their synthesis, typically a straightforward condensation reaction between a primary amine and a carbonyl compound, allows for immense structural diversity.[1] The incorporation of a sulfonamide moiety (-SO₂NH₂) into the Schiff base framework is a particularly compelling strategy in drug design.[2] Sulfonamides are a cornerstone of antibacterial therapy and have demonstrated a wide spectrum of other biological activities, including anticancer, anti-inflammatory, and diuretic effects.[3]
The specific use of This compound as the amine component offers a unique combination of structural features:
-
The Sulfonamide Group (-SO₂NH₂): Acts as a potent hydrogen bond donor and acceptor, crucial for interacting with biological targets like enzyme active sites.[2]
-
The Dimethylamino Group (-N(CH₃)₂): A strong electron-donating group that modulates the electronic properties of the aromatic system, potentially influencing the compound's reactivity, stability, and pharmacokinetic profile.
-
The Aromatic Scaffolds: Provide a rigid backbone for orienting functional groups and can engage in π-π stacking interactions with biological macromolecules.
This guide focuses on the acid-catalyzed condensation of this compound with various aromatic aldehydes to yield novel Schiff bases with significant potential for further investigation.
Mechanistic Rationale: The "Why" Behind the Synthesis
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction.[4] Understanding the mechanism is critical for optimizing reaction conditions and ensuring high yields. The reaction proceeds in two main stages, and the use of an acid catalyst is pivotal for both.
Stage 1: Nucleophilic Attack and Carbinolamine Formation
The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons (from the -NH₂ of the sulfonamide) on the electrophilic carbonyl carbon of the aldehyde. An acid catalyst (H⁺), such as formic or acetic acid, protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and accelerating this initial attack. This leads to the formation of a transient, unstable tetrahedral intermediate known as a carbinolamine.
Stage 2: Dehydration to Form the Imine
The carbinolamine intermediate must then eliminate a molecule of water to form the stable imine C=N double bond. This dehydration step is the rate-determining step and is also acid-catalyzed.[4] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (-OH₂⁺). Subsequent elimination of water, driven by the formation of the stable conjugated π-system, yields the final Schiff base product.
Diagram: General Mechanism of Acid-Catalyzed Schiff Base Formation
References
application of 4-(Dimethylamino)benzenesulfonamide in medicinal chemistry
An In-Depth Guide to the Medicinal Chemistry Applications of 4-(Dimethylamino)benzenesulfonamide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Sulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, famously originating with the discovery of prontosil and the subsequent "sulfa drugs" that revolutionized antibacterial therapy.[1] Beyond this historical significance, the scaffold serves as a privileged structure due to its ability to act as a potent zinc-binding group. This characteristic is central to its most prominent application: the inhibition of zinc-containing metalloenzymes known as carbonic anhydrases.[2] The compound this compound, with its simple yet functionally significant dimethylamino substitution, represents a key building block and a subject of investigation for developing targeted therapeutics. This guide explores its primary mechanism of action, therapeutic applications, and detailed protocols for its synthesis and evaluation.
Primary Mechanism of Action: Inhibition of Carbonic Anhydrases (CAs)
Carbonic anhydrases are a superfamily of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] This reaction is fundamental to numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Humans express 15 different CA isoforms, and their dysregulation is implicated in a range of pathologies, making them valuable drug targets for diseases like glaucoma, epilepsy, and, notably, cancer.[2][3]
The primary sulfonamide group (-SO2NH2) is the key pharmacophore responsible for CA inhibition. It coordinates directly to the Zn(II) ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion and disrupting the catalytic cycle. The this compound scaffold serves as a template where modifications can be made to the benzene ring or the sulfonamide nitrogen to achieve selectivity for different CA isoforms, a critical factor in minimizing off-target side effects.[1]
Caption: Mechanism of Carbonic Anhydrase (CA) inhibition by a sulfonamide.
Therapeutic Applications in Drug Discovery
Anticancer Activity
A significant focus of modern sulfonamide research is the development of anticancer agents that selectively target tumor-associated CA isoforms, particularly CA IX and CA XII.[3] These isoforms are highly overexpressed in various hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor progression, metastasis, and resistance to therapy.[4]
By inhibiting CA IX and XII, sulfonamide-based drugs can disrupt pH regulation in cancer cells, leading to apoptosis and reduced tumor growth. The this compound scaffold has been incorporated into more complex molecules designed to achieve high potency and selectivity for these tumor-associated isoforms.[4][5] For instance, derivatives have shown potent growth inhibition against breast cancer cell lines like MDA-MB-231 and MCF-7.[4]
Antimicrobial Agents
The historical foundation of sulfonamides lies in their antibacterial activity. While the parent this compound is not a frontline antibiotic, its core structure is used to synthesize new derivatives with potential antimicrobial properties.[4] The mechanism of action for antibacterial sulfonamides involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This pathway is absent in humans, providing selective toxicity. Research continues to explore novel sulfonamide derivatives to combat the growing threat of multidrug-resistant bacteria.[6]
Analytical and Fluorescent Probes
Interestingly, this compound has also been identified as a fluorescent dye.[7] Its fluorescence is sensitive to the presence of metal cations, suggesting potential applications in analytical chemistry as a sensor for metals like copper and zinc.[7] This highlights the scaffold's utility beyond direct therapeutic intervention.
Quantitative Data Summary: Biological Activity
The following table summarizes the inhibitory activities of various derivatives incorporating the this compound moiety against several human carbonic anhydrase (hCA) isoforms and their cytotoxic effects on cancer cell lines.
| Compound ID/Description | Target | Activity Type | Value | Reference |
| Compound 15 (quinazoline-linked) | hCA I | Kᵢ | 52.8 nM | [3] |
| Compound 15 (quinazoline-linked) | hCA II | Kᵢ | 82.1 nM | [3] |
| Compound 28 (hydrazonobenz.) | hCA I | Kᵢ | 18.5 - 45.5 nM range | [8] |
| Compound 4j (thiazolone-based) | MDA-MB-231 (Breast Cancer) | IC₅₀ | > 50 µM | [4] |
| Compound 4e (thiazolone-based) | MDA-MB-231 (Breast Cancer) | IC₅₀ | 3.58 µM | [4] |
| Compound 4e (thiazolone-based) | MCF-7 (Breast Cancer) | IC₅₀ | 4.58 µM | [4] |
| Compound 7 (di-meta-substituted) | CA IX | Kd,obs | 0.14 nM | [5] |
Kᵢ (Inhibition Constant): Lower value indicates higher potency. IC₅₀ (Half-maximal Inhibitory Concentration): Lower value indicates higher cytotoxicity. Kd,obs (Observed Dissociation Constant): Lower value indicates stronger binding.
Experimental Protocols
Protocol 1: Synthesis of a 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide Schiff Base
This protocol describes a straightforward condensation reaction to synthesize a Schiff base derivative, a common strategy for modifying the sulfonamide scaffold. The procedure is adapted from established literature methods.[9]
Rationale: The reaction forms an imine (-C=N-) linkage between the primary amine of a sulfanilamide precursor and the aldehyde group of 4-(dimethylamino)benzaldehyde. This adds a bulky, conjugated extension to the molecule, which can be explored for altered biological activity. Formic acid acts as a catalyst to facilitate the dehydration step.
Materials:
-
Sulfanilamide (or a related primary amine benzenesulfonamide)
-
4-(Dimethylamino)benzaldehyde
-
Absolute Ethanol
-
Formic Acid
-
Standard reflux apparatus, magnetic stirrer, and filtration equipment
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve 1.0 mmol of sulfanilamide in 20 mL of absolute ethanol with stirring. In a separate beaker, dissolve 1.0 mmol of 4-(dimethylamino)benzaldehyde in 20 mL of absolute ethanol.
-
Mixing and Catalysis: Add the 4-(dimethylamino)benzaldehyde solution to the sulfanilamide solution. Add 2-3 drops of formic acid to the mixture to catalyze the reaction.
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization and Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. The product should crystallize out of the solution.
-
Filtration: Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified crystals in a vacuum oven.
-
Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, IR spectroscopy, and mass spectrometry.
Caption: Workflow for the synthesis of a sulfonamide Schiff base.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This protocol outlines a standard biophysical assay to determine the inhibitory potency (Ki) of a compound like this compound against a specific CA isoform.
Rationale: The assay measures the enzyme's ability to catalyze the hydration of CO2. A pH-sensitive indicator is used to monitor the production of protons, which causes a change in absorbance. An inhibitor will slow this reaction rate. By measuring the rate at various inhibitor concentrations, the IC₅₀ and subsequently the Ki can be calculated.
Materials:
-
Purified human CA isoform (e.g., hCA II, hCA IX)
-
HEPES buffer (or similar, pH 7.4)
-
CO2-saturated water (substrate)
-
pH indicator (e.g., p-Nitrophenol)
-
Test compound (this compound) dissolved in DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation: Prepare a series of dilutions of the test compound in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (<1%).
-
Enzyme Solution: Prepare a solution of the CA isoform in the assay buffer containing the pH indicator.
-
Assay Execution: The stopped-flow instrument will rapidly mix the enzyme solution (from one syringe) with the CO2-saturated water (from another syringe).
-
Data Acquisition: The instrument records the change in absorbance over time (typically milliseconds) at the appropriate wavelength for the pH indicator. This reflects the initial rate of the enzymatic reaction.
-
Inhibitor Measurement: Repeat the assay with different concentrations of the test compound pre-incubated with the enzyme solution.
-
Data Analysis:
-
Plot the initial reaction rates against the inhibitor concentrations.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO2) concentration and the enzyme's Michaelis constant (Km).
-
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition Activities of Schiff’s Bases Based on Quinazoline-Linked Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 6162-21-6 | GAA16221 [biosynth.com]
- 8. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Growing X-Ray Quality Crystals of 4-(Dimethylamino)benzenesulfonamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on obtaining single crystals of 4-(Dimethylamino)benzenesulfonamide suitable for X-ray diffraction analysis. High-quality crystals are paramount for the unambiguous determination of a molecule's three-dimensional structure, which is a cornerstone of modern chemistry and drug discovery. This guide moves beyond a simple recitation of steps, delving into the rationale behind procedural choices and offering field-proven insights to navigate the empirical nature of crystallization. We present a systematic approach, beginning with material purification and solvent screening, followed by detailed protocols for various crystallization techniques, including slow evaporation, vapor diffusion, and slow cooling. A troubleshooting guide is also provided to address common challenges.
Introduction: The Rationale for Crystallization
The precise arrangement of atoms within a molecule, and their packing in a crystal lattice, dictates many of its physical and chemical properties. For drug development professionals, this information is critical for understanding structure-activity relationships (SAR), identifying potential binding modes, and ensuring the correct polymorphic form of an active pharmaceutical ingredient (API) is produced.[1] Single-crystal X-ray diffraction remains the gold standard for atomic-level structural elucidation, but its success is entirely contingent on the availability of well-ordered, single crystals of sufficient size and quality.
This compound, a sulfonamide derivative, possesses functional groups capable of engaging in various intermolecular interactions, such as hydrogen bonding and π-π stacking.[2] These interactions are key to forming a stable crystal lattice but also mean that solvent choice can significantly influence crystal packing and the potential for polymorphism.[1][3] This protocol, therefore, emphasizes a logical, systematic approach to exploring the crystallization landscape of this compound.
Pre-Crystallization: The Imperative of Purity
The presence of impurities is one of the most common reasons for crystallization failure. It is crucial to ensure the starting material is of the highest possible purity (>95%, ideally >99%).
Protocol 2.1: Purification by Recrystallization
-
Solvent Selection: Based on initial solubility tests, a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot is ideal. Ethanol or a mixture of ethanol and water is often a good starting point for sulfonamides.[4]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, insulate the flask to slow the cooling rate further.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
The Crystallization Workflow: A Systematic Approach
The following diagram outlines the logical workflow for obtaining single crystals of this compound.
Caption: Workflow for this compound Crystallization.
Experimental Protocols
Materials and Reagents
-
Purified this compound (M.P. 209-211 °C)
-
Solvents (HPLC grade or distilled): Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Acetone, Dichloromethane, Toluene, Hexane, Water
-
Glass vials (e.g., 4 mL), test tubes, and beakers
-
Parafilm or aluminum foil
-
Microscope for crystal inspection
Protocol 1: Systematic Solvent Screening
The foundation of a successful crystallization is the choice of solvent. A systematic screening process is essential to identify suitable candidates.
Table 1: Solvent Screening Protocol
| Step | Procedure | Observation |
| 1 | Place a few milligrams of this compound into separate small test tubes or vials. | - |
| 2 | To each tube, add a common laboratory solvent (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Water) dropwise at room temperature. | Note if the compound is readily soluble, sparingly soluble, or insoluble. |
| 3 | For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the mixture. | Observe if the compound dissolves upon heating. |
| 4 | If the compound dissolves upon heating, allow the solution to cool slowly to room temperature. | Note the formation of any precipitate or crystals. |
Interpreting the Results:
-
Ideal for Slow Cooling: Solvents where the compound is sparingly soluble at room temperature but fully dissolves upon heating.
-
Ideal for Slow Evaporation: Solvents where the compound is moderately soluble at room temperature.
-
Ideal for Vapor/Liquid Diffusion: A "good" solvent in which the compound is soluble, paired with a miscible "anti-solvent" in which it is insoluble.[5]
Protocol 2: Slow Evaporation
This is often the simplest method for obtaining crystals.[4]
-
Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., methanol, acetone, or ethyl acetate) in a clean vial.
-
Cover the vial with parafilm or aluminum foil and pierce a few small holes to allow for slow solvent evaporation.
-
Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks. The rate of evaporation can be controlled by the number and size of the holes.
Protocol 3: Vapor Diffusion (Liquid-Liquid)
This technique is highly effective for small amounts of material and allows for fine control over the rate of crystallization.[6]
-
In a small, open vial, dissolve 5-10 mg of this compound in a minimal amount of a "good" solvent with a relatively high boiling point (e.g., methanol or dimethylformamide).
-
Place this small vial inside a larger, sealable jar or beaker.
-
Add a few milliliters of a miscible "anti-solvent" with a lower boiling point (e.g., diethyl ether or hexane) to the larger container, ensuring the level is below the top of the inner vial.
-
Seal the outer container and leave it undisturbed. The more volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.
Protocol 4: Slow Cooling
This method is effective when the solubility of the compound is significantly temperature-dependent.
-
Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol or isopropanol) at an elevated temperature (near the boiling point of the solvent).
-
Ensure all the solid has dissolved. If necessary, filter the hot solution to remove any undissolved particles.
-
Cover the container and allow it to cool to room temperature as slowly as possible. This can be achieved by placing the container in a warm water bath that is allowed to cool to ambient temperature overnight.
-
Once at room temperature, the container can be moved to a refrigerator (4 °C) to maximize the yield of crystals.
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not supersaturated; compound is too soluble. | Evaporate some of the solvent; add a miscible anti-solvent; cool the solution further.[7] |
| Formation of Oil | Compound's melting point is below the crystallization temperature; solution is too concentrated. | Re-heat to dissolve the oil, add more solvent, and cool more slowly; try a lower boiling point solvent.[8] |
| Rapid Precipitation (Powder) | Supersaturation is too high; cooling is too rapid. | Re-heat to dissolve the precipitate, add a small amount of additional solvent, and ensure very slow cooling. |
| Many Small Crystals | Too many nucleation sites; rapid crystal growth. | Filter the solution while hot to remove nucleation sites; reduce the rate of solvent evaporation or cooling. |
Crystal Harvesting and Handling
Once suitable crystals have formed, they must be handled with care to prevent damage.
-
Isolation: Carefully remove the crystal(s) from the mother liquor using a nylon loop or a pipette with the tip broken off to create a wider opening.
-
Washing: Quickly wash the crystals by dipping them in a small amount of the anti-solvent or a solvent in which the compound is poorly soluble to remove any residual mother liquor.
-
Mounting: Mount the crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.
Conclusion
The crystallization of this compound, while requiring empirical optimization, can be systematically approached to yield high-quality single crystals for X-ray analysis. The protocols outlined in this application note provide a robust framework for success, emphasizing the foundational importance of purity, systematic solvent screening, and the careful execution of established crystallization techniques. By understanding the principles behind crystal growth and employing a logical, iterative approach to troubleshooting, researchers can significantly increase their chances of obtaining crystals suitable for definitive structural elucidation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Quantification of 4-(Dimethylamino)benzenesulfonamide
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 4-(Dimethylamino)benzenesulfonamide, a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a synthesized approach based on established analytical principles. We delve into the causality behind experimental choices, presenting self-validating protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method is detailed with step-by-step protocols, performance characteristics, and the necessary validation insights, grounded in authoritative sources to ensure scientific integrity and reproducibility.
Introduction
This compound is a sulfonamide derivative with a molecular structure that lends itself to various analytical detection methods. Its quantification is crucial for purity assessment, impurity profiling in pharmaceutical ingredients, and in metabolic studies. The choice of analytical technique is contingent upon the sample matrix, required sensitivity, and the specific goals of the analysis. This guide provides a comparative overview of several robust methods for its determination.
The validation of these analytical procedures is paramount to ensure data reliability. All methodologies discussed herein are presented in the context of established validation guidelines, such as those from the International Council for Harmonisation (ICH)[1][2][3][4][5] and the United States Pharmacopeia (USP)[6][7][8][9][10].
Chemical Structure of this compound
Caption: Chemical structure and formula of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC with UV detection is a widely accessible and robust technique for the quantification of this compound. The method's principle lies in the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Rationale for Method Selection
This method is often the first choice for routine analysis due to its simplicity, reliability, and cost-effectiveness. The aromatic nature and conjugated system of this compound allow for strong UV absorbance, leading to good sensitivity. A C18 column is selected for its hydrophobicity, which provides excellent retention and separation of sulfonamides from polar impurities. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a suitable retention time and peak shape. A detection wavelength of around 265 nm is chosen based on the UV spectrum of similar sulfonamides, which typically show a strong absorbance in this region[11][12][13].
Experimental Protocol
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dipotassium hydrogen phosphate (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase A: 1.74 g of dipotassium hydrogen phosphate in 500 mL of water, filtered and degassed.
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A gradient may be optimized, but an isocratic elution with a suitable ratio (e.g., 60:40 Mobile Phase A:B) can be a good starting point.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Standard Stock Solution (500 µg/mL): Accurately weigh and transfer about 50 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or mobile phase).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics for the HPLC-UV analysis of a closely related compound, 4-Amino Benzene Sulphonamide, which can be considered representative for initial validation of the method for this compound[11][12][13].
| Parameter | Typical Value |
| Linearity Range | LOQ - 200% of target concentration |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.06 µg/mL |
| Limit of Quantification (LOQ) | ~0.20 µg/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 2% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification, especially in complex matrices like biological fluids or environmental samples. The technique couples the separation power of LC with the mass-resolving capability of a tandem mass spectrometer.
Rationale for Method Selection
The high selectivity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored. This specificity minimizes interference from matrix components, leading to lower detection limits. Electrospray ionization (ESI) in positive ion mode is typically effective for sulfonamides due to the presence of basic nitrogen atoms.
Experimental Protocol
Instrumentation:
-
LC-MS/MS system with an ESI source.
-
C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a column wash and re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): To be determined experimentally (expected m/z 201.1 for [M+H]⁺)
-
Product Ion (Q3): To be determined by fragmentation analysis
-
Collision Energy: To be optimized
Sample Preparation:
-
For Pharmaceutical Formulations: Similar to HPLC-UV preparation, followed by dilution in the initial mobile phase.
-
For Biological Samples (e.g., plasma): Protein precipitation is a common approach. To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard. Vortex and centrifuge. The supernatant can be evaporated and reconstituted in the mobile phase.
Data Presentation: Performance Characteristics
The following table provides expected performance characteristics for an LC-MS/MS method, which would require validation for this compound.
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | < 0.1 ng/mL |
| Limit of Quantification (LOQ) | < 0.5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 15% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase its volatility.
Rationale for Method Selection
GC-MS can be a viable alternative to LC-based methods, particularly when dealing with complex matrices where a different separation selectivity is desired. Derivatization not only increases volatility but can also improve chromatographic peak shape and mass spectrometric fragmentation patterns. Silylation is a common derivatization technique for compounds with active hydrogens.
Experimental Protocol
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
A suitable solvent (e.g., pyridine, acetonitrile)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Helium (carrier gas)
Derivatization Procedure:
-
Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Data Presentation: Performance Characteristics
The performance of a GC-MS method is highly dependent on the efficiency of the derivatization step. The following are expected performance characteristics that would need to be established during method validation.
| Parameter | Expected Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 ng/mL |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (%RSD) | < 15% |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry, based on a colorimetric reaction, can be a simple and cost-effective method for the quantification of this compound, particularly in simple formulations where specificity is not a major concern. This method often involves a diazotization-coupling reaction.
Rationale for Method Selection
This technique is advantageous for its simplicity and low cost. The primary amino group of the sulfonamide can be diazotized with nitrous acid, and the resulting diazonium salt can be coupled with a suitable aromatic compound (a coupling agent) to form a colored azo dye. The intensity of the color, which is proportional to the concentration of the analyte, is then measured spectrophotometrically[14][15][16][17][18].
Experimental Protocol
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Sodium nitrite (0.1% w/v)
-
Hydrochloric acid (1 M)
-
Sulfamic acid (1% w/v) or Ammonium sulfamate
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) (0.5% w/v) or another suitable coupling agent.
Procedure:
-
Diazotization: To 1 mL of the sample solution, add 1 mL of 1 M HCl and 1 mL of 0.1% sodium nitrite solution. Mix and allow to stand for 5 minutes in an ice bath.
-
Removal of Excess Nitrite: Add 1 mL of 1% sulfamic acid solution, mix, and let it stand for 3 minutes.
-
Coupling Reaction: Add 1 mL of 0.5% NED solution and mix. A color will develop.
-
Measurement: After 10 minutes, measure the absorbance at the wavelength of maximum absorption (typically around 540-560 nm) against a reagent blank.
Data Presentation: Performance Characteristics
| Parameter | Expected Value |
| Linearity Range | 1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Molar Absorptivity | Dependent on the formed azo dye |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 3% |
Method Validation Workflow
A robust analytical method requires thorough validation to ensure it is fit for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation based on ICH Q2(R1) guidelines[1][2][3][4][5].
Caption: A typical workflow for analytical method validation.
Conclusion
The quantification of this compound can be successfully achieved using a variety of analytical techniques. The choice of method should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HPLC-UV provides a robust and cost-effective solution for routine analysis. For trace-level quantification in complex matrices, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity. GC-MS, with a derivatization step, offers an alternative chromatographic approach. UV-Vis spectrophotometry based on a colorimetric reaction is a simple and economical option for less complex samples. All methods must be properly validated to ensure the generation of reliable and accurate data.
References
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. jordilabs.com [jordilabs.com]
- 5. database.ich.org [database.ich.org]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. agilent.com [agilent.com]
- 9. Chromatography [usp.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. jocpr.com [jocpr.com]
- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Note: A Robust RP-HPLC Method for the Quantification of 4-(Dimethylamino)benzenesulfonamide
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-(Dimethylamino)benzenesulfonamide. This method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability testing, and formulation analysis. The developed isocratic method utilizes a standard C18 column and a UV detector, ensuring accessibility and ease of implementation. We provide a comprehensive guide covering the rationale for method development, step-by-step protocols for execution, and system suitability criteria to ensure consistent and trustworthy results.
Introduction
This compound is a key chemical intermediate and building block in the synthesis of various pharmaceutical compounds and dyes.[1] Its chemical structure, featuring a sulfonamide group and a dimethylamino moiety, presents specific analytical challenges that necessitate a well-developed chromatographic method for accurate quantification.[2] The presence of ionizable groups requires careful control of mobile phase pH to ensure reproducible retention and symmetrical peak shapes. This document provides a scientifically grounded, systematic approach to developing and implementing an HPLC method tailored to the physicochemical properties of this analyte.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of logical method development.[3]
-
Chemical Structure:

Figure 1: Structure of this compound
-
Molecular Weight: 200.26 g/mol [2]
-
Predicted pKa: 10.36 ± 0.14[1]
-
Scientific Rationale: The sulfonamide group (-SO₂NH₂) is weakly acidic. The predicted pKa of ~10.36 indicates that the compound will be in its neutral, non-ionized form in acidic to neutral pH conditions.[1] To achieve consistent retention on a reversed-phase column and prevent peak tailing, it is critical to maintain the mobile phase pH at least 2 units below the pKa.[4]
-
-
Solubility: Slightly soluble in Methanol and DMSO.[1]
-
UV Absorbance: As a benzenoid compound, it exhibits strong UV absorbance, making UV detection a suitable choice.[3] While a specific λmax for this exact molecule is not readily published, related sulfonamides show strong absorbance in the 254-270 nm range.[5][6] A wavelength of 265 nm is selected as a starting point.
HPLC Method Development Strategy
The goal is to achieve a simple, isocratic, and robust method. The development process follows a logical workflow, starting with initial scouting and proceeding to fine-tuning for optimal performance.
Caption: Logical workflow for HPLC method development.
Selection of Stationary Phase
A conventional C18 (L1) column is selected as the initial stationary phase. This is the most common and versatile choice in reversed-phase HPLC, offering excellent retention for moderately nonpolar compounds like this compound.[3][7] A particle size of 5 µm and dimensions of 4.6 x 150 mm provide a good balance between efficiency and backpressure.
Selection of Mobile Phase and pH
-
Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower UV cutoff and lower viscosity, which results in lower backpressure.
-
Aqueous Phase & pH Control: To ensure the analyte remains in its neutral form (pH < pKa), an acidic buffer is required. A phosphate buffer at pH 3.0 is selected. This pH is well below the pKa of ~10.36, which suppresses the ionization of the sulfonamide group, leading to better peak symmetry and stable retention times.[4]
Detection Wavelength
Based on the aromatic structure and comparison with similar sulfonamides, a detection wavelength of 265 nm is chosen for initial experiments, as it is expected to provide high sensitivity.[6] A diode array detector (DAD) can be used to scan the peak and confirm the optimal absorption maximum during the first injections.
Optimization
Initial scouting runs are performed with varying ratios of acetonitrile to pH 3.0 phosphate buffer. The goal is to achieve a retention time between 3 and 10 minutes with a capacity factor (k') greater than 2. The final optimized conditions are determined to be an isocratic elution, which is preferable for its simplicity and robustness in routine QC environments.
Final Optimized Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with DAD/UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax, Symmetry) |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Run Time | 10 minutes |
Experimental Protocols
These protocols must be followed precisely to ensure the generation of valid data.
Reagent and Solution Preparation
-
Preparation of 20 mM Phosphate Buffer (pH 3.0):
-
Weigh approximately 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.
-
Filter the buffer solution through a 0.45 µm nylon membrane filter before use.
-
-
Preparation of Mobile Phase:
-
Carefully mix 400 mL of HPLC-grade acetonitrile with 600 mL of the prepared 20 mM Phosphate Buffer (pH 3.0).
-
Degas the mobile phase for 10-15 minutes using sonication or vacuum degassing.
-
-
Preparation of Diluent:
-
Use the mobile phase (Acetonitrile:Buffer 40:60) as the diluent to avoid peak distortion.
-
-
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with diluent. Mix well.
-
-
Preparation of Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix well.
-
HPLC System Setup and Operation
-
System Purge: Purge all pump lines with freshly prepared mobile phase for at least 5 minutes.
-
Column Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence including blank injections (diluent), system suitability injections, standard injections, and sample injections.
System Suitability Testing (SST)
To ensure the chromatographic system is adequate for the intended analysis, system suitability must be verified before any sample analysis.[8][9][10] This protocol is a self-validating check on the system's performance on any given day.
Protocol: Inject the Working Standard Solution (100 µg/mL) six (6) consecutive times.
Acceptance Criteria:
| Parameter | Acceptance Limit | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry and accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision and system stability. |
| %RSD of Retention Time | ≤ 1.0% | Confirms pump performance and mobile phase consistency. |
Method Validation (Summary)
This method should be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[8][11] Key validation parameters are summarized below.
-
Linearity: The method should be linear over a range of concentrations (e.g., 20-150 µg/mL). A correlation coefficient (r²) of ≥ 0.999 is expected.
-
Accuracy: Determined by spike recovery experiments at three concentration levels (e.g., 80%, 100%, 120%). Recoveries should be within 98.0-102.0%.
-
Precision (Repeatability & Intermediate Precision): The %RSD for multiple preparations should be ≤ 2.0%.
-
Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram and by peak purity analysis using a DAD.
Conclusion
The RP-HPLC method described provides a reliable, robust, and efficient means for the quantitative analysis of this compound. The systematic development approach, grounded in the analyte's physicochemical properties, resulted in an isocratic method with excellent peak shape and resolution. The detailed protocols for solution preparation, system operation, and mandatory system suitability testing ensure that the method can be consistently implemented in a quality control or research environment, generating trustworthy and reproducible data.
References
- 1. Cas 6162-21-6,Benzenesulfonamide, 4-(dimethylamino)- (9CI) | lookchem [lookchem.com]
- 2. This compound | 6162-21-6 | GAA16221 [biosynth.com]
- 3. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. pharmtech.com [pharmtech.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. starodub.nl [starodub.nl]
The Strategic Utility of 4-(Dimethylamino)benzenesulfonamide and its Analogs as Versatile Intermediates in Modern Drug Synthesis
In the landscape of contemporary drug discovery and development, the benzenesulfonamide scaffold stands as a cornerstone of medicinal chemistry. Its remarkable versatility and favorable pharmacological properties have cemented its role in a multitude of therapeutic agents. Among the numerous derivatives, 4-(Dimethylamino)benzenesulfonamide and structurally related compounds serve as critical intermediates, enabling the efficient synthesis of complex drug molecules. This technical guide provides an in-depth exploration of the application of these intermediates, elucidating the chemical logic behind their use and presenting detailed protocols for the synthesis of prominent pharmaceuticals.
The Enduring Importance of the Benzenesulfonamide Moiety
The sulfonamide functional group is a bioisostere of the carboxylic acid, capable of forming key hydrogen bond interactions with biological targets.[1] This mimicry, combined with improved metabolic stability and bioavailability compared to amides, has led to the incorporation of the sulfonamide moiety into a wide array of clinically successful drugs, including antibacterial, anticancer, and anti-inflammatory agents.[1][2] The substitution pattern on the benzene ring allows for fine-tuning of the molecule's physicochemical properties, such as lipophilicity and target binding affinity.[3]
Core Properties of this compound
| Property | Value | Source |
| CAS Number | 6162-21-6 | [4] |
| Molecular Formula | C₈H₁₂N₂O₂S | [4] |
| Molecular Weight | 200.26 g/mol | [4] |
| Appearance | Solid | [4] |
While primarily recognized in analytical chemistry as a fluorescent dye, the true potential of this compound in medicinal chemistry lies in its utility as a building block for more complex therapeutic agents.[4] The dimethylamino group can act as a key pharmacophoric feature or be chemically modified to introduce further diversity.
Application in the Synthesis of Marketed Drugs
The following sections detail the synthesis of two major drugs where benzenesulfonamide intermediates, closely related to this compound, are pivotal.
Case Study 1: Synthesis of Celecoxib (Celebrex®)
Celecoxib is a selective COX-2 inhibitor used for the treatment of pain and inflammation.[5] Its synthesis prominently features a benzenesulfonamide-containing hydrazine derivative.
Synthetic Workflow for Celecoxib
Figure 1: Overall synthesis scheme for Celecoxib.[5]
Detailed Protocol: Cyclocondensation to Synthesize Celecoxib [5]
This protocol outlines the final step in the synthesis of Celecoxib, where the pyrazole ring is formed.
-
Reaction Setup: In a suitable reaction vessel, combine 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (40 g) and 4-hydrazinylbenzenesulfonamide hydrochloride (42.2 g) in methanol (860 mL).
-
Reaction Conditions: Heat the mixture to 65°C and maintain stirring for 10 hours.
-
Workup: After the reaction is complete, cool the mixture to 25-30°C.
-
Isolation: Remove the solvent completely under reduced pressure to obtain the crude Celecoxib.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield pure Celecoxib.
The causality behind this synthetic choice lies in the robust and high-yielding nature of the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative to form a stable pyrazole ring, which is the core scaffold of Celecoxib.[6]
Case Study 2: Synthesis of Pazopanib (Votrient®)
Pazopanib is a tyrosine kinase inhibitor used for the treatment of renal cell carcinoma and soft tissue sarcoma.[7] The synthesis involves the coupling of a pyrimidine intermediate with a substituted benzenesulfonamide.
Synthetic Workflow for Pazopanib
Figure 2: A synthetic route to Pazopanib.[7]
Detailed Protocol: Final Coupling Step for Pazopanib Synthesis [7]
This protocol describes the crucial coupling reaction that forms the final drug molecule.
-
Reaction Setup: Charge a reaction flask with N-(2-chloropyrimidin-4-yl)-N-2,3-trimethyl-2H-indazol-6-amine, 5-amino-2-methylbenzenesulfonamide, and methanol.
-
Catalyst Addition: Add a catalytic amount of 4M HCl to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is worked up, and the product is isolated and purified to yield Pazopanib hydrochloride.
The rationale for this synthetic strategy is the efficient nucleophilic aromatic substitution reaction between the amine of the benzenesulfonamide derivative and the chlorinated pyrimidine ring, a common and reliable method for constructing such linkages in medicinal chemistry.[8]
Broader Applications in Medicinal Chemistry: Carbonic Anhydrase Inhibitors
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[9] These enzymes are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and cancer.[9] Derivatives of this compound have been explored as potent and selective inhibitors of tumor-associated CA isoforms IX and XII.[10][11]
Mechanism of Action of Sulfonamide-based CA Inhibitors
Figure 3: Simplified mechanism of carbonic anhydrase inhibition by sulfonamides.
The primary sulfonamide group coordinates to the zinc ion in the active site of the enzyme, displacing the catalytic water molecule and inhibiting its function.[9] This interaction is crucial for the therapeutic effect of drugs like Dorzolamide, a topical CA inhibitor used to treat glaucoma.[3][12] While the synthesis of Dorzolamide starts from a different chiral precursor, its structure exemplifies the importance of the sulfonamide moiety in this class of drugs.[13][14]
Conclusion
This compound and its analogs are invaluable intermediates in the synthesis of a diverse range of pharmaceuticals. Their utility stems from the favorable properties of the benzenesulfonamide scaffold and the ease with which it can be incorporated into complex molecular architectures. The examples of Celecoxib and Pazopanib highlight the strategic importance of these building blocks in constructing blockbuster drugs. Furthermore, the continued exploration of benzenesulfonamide derivatives as potent and selective enzyme inhibitors, particularly for carbonic anhydrases, ensures that these intermediates will remain at the forefront of medicinal chemistry research for the foreseeable future.
References
- 1. CN111233887A - Synthesis process of dorzolamide hydrochloride intermediate - Google Patents [patents.google.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 6162-21-6 | GAA16221 [biosynth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. patents.justia.com [patents.justia.com]
- 8. rroij.com [rroij.com]
- 9. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US8263787B2 - Process for preparing dorzolamide - Google Patents [patents.google.com]
- 13. jopcr.com [jopcr.com]
- 14. cris.unibo.it [cris.unibo.it]
Application Note & Protocol: A Tiered Strategy for Characterizing the Biological Activity of 4-(Dimethylamino)benzenesulfonamide
Abstract
The sulfonamide scaffold is a cornerstone of modern medicinal chemistry, giving rise to a wide array of therapeutics with diverse biological activities, including antimicrobial, anticancer, and diuretic effects. This document provides a comprehensive experimental guide for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of 4-(Dimethylamino)benzenesulfonamide. We present a tiered experimental workflow, beginning with essential preliminary characterization and progressing through broad primary screening assays to specific, target-based validation assays. Detailed, step-by-step protocols for antimicrobial susceptibility testing, anticancer cytotoxicity screening, and carbonic anhydrase inhibition are provided, underpinned by the scientific rationale for each experimental choice. This guide is designed to be a self-validating framework, emphasizing the inclusion of appropriate controls to ensure data integrity and trustworthiness.
Introduction and Scientific Rationale
This compound is a synthetic compound featuring the critical benzenesulfonamide functional group. The parent sulfonamide structure, famously derived from 4-aminobenzenesulfonamide, is known to act as a competitive inhibitor of dihydropteroate synthase (DHPS) in microorganisms, thereby blocking folic acid synthesis and exhibiting bacteriostatic effects[1][2]. Furthermore, the sulfonamide moiety is a privileged zinc-binding group, making it a classic inhibitor of zinc metalloenzymes, most notably the carbonic anhydrases (CAs)[3][4]. Inhibition of various CA isoforms has been successfully targeted for treating glaucoma, edema, and certain types of cancer[1][5].
Given this chemical heritage, a systematic investigation into the biological activity of this compound is warranted. This guide proposes a logical, tiered approach to efficiently screen for and validate its potential therapeutic properties.
Preliminary Compound Characterization
Before initiating biological assays, it is imperative to understand the compound's fundamental physicochemical properties and handling requirements.
Physicochemical Properties
A summary of known properties for this compound (CAS: 6162-21-6) is provided below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂S | [6] |
| Molecular Weight | 200.26 g/mol | [6] |
| Melting Point | 209-211 °C | [6] |
| Solubility | Slightly soluble in DMSO and Methanol | [6] |
| Appearance | Solid (form may vary) | N/A |
Experimental Insight: The limited aqueous solubility necessitates the use of an organic solvent, typically Dimethyl Sulfoxide (DMSO), to prepare a high-concentration stock solution for serial dilutions in aqueous assay buffers. The final DMSO concentration in the assays should be kept low (typically ≤0.5%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.
Safety and Handling Precautions
According to available safety data, this compound is classified as hazardous.[7]
-
Hazards: Harmful if swallowed (Acute Tox. 4), causes skin irritation (Skin Irrit. 2), causes serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3).[7][8]
-
Handling: Always handle in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[6]
A Tiered Experimental Workflow
We propose a three-tiered approach to systematically investigate the compound's activity. This workflow maximizes efficiency by using broad screening assays to identify potential activity, which then guides more focused, mechanism-of-action studies.
Caption: A tiered experimental workflow for characterizing this compound.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the key Tier 1 and Tier 2 assays.
Protocol 1: Antimicrobial Susceptibility Testing (Tier 1)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of bacteria using the broth microdilution method.
Causality & Principle: Sulfonamides classically inhibit bacterial growth by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway. This pathway is absent in humans, who acquire folate from their diet, providing a basis for selective toxicity. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9]
Caption: Mechanism of action for antibacterial sulfonamides.
Materials & Reagents:
-
This compound
-
DMSO (Sterile, cell culture grade)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial Strains: Escherichia coli (ATCC 25922), Staphylococcus aureus (ATCC 25923)
-
Positive Control: Ciprofloxacin or Sulfamethoxazole
-
Sterile 96-well flat-bottom microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer or McFarland Densitometer
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.
-
Inoculum Preparation: From a fresh overnight culture, suspend bacterial colonies in CAMHB to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in fresh CAMHB to achieve a final inoculum density of approx. 1 x 10⁶ CFU/mL.[1]
-
Plate Preparation: a. Add 100 µL of CAMHB to wells 2 through 12 in each row of a 96-well plate. b. Create a 200 µg/mL working solution of the test compound by diluting the stock in CAMHB. Add 200 µL of this solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration range from 100 µg/mL to 0.195 µg/mL. d. Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no compound, no bacteria).
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells is 110 µL, and the final inoculum density is approx. 5 x 10⁵ CFU/mL. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[9]
-
Data Analysis: Determine the MIC by visually inspecting the plates for the lowest concentration that shows no visible turbidity (growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Hypothetical Data Presentation:
| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
|---|---|---|
| This compound | >100 | 6.25 |
| Ciprofloxacin (Control) | 0.015 | 0.25 |
Protocol 2: Anticancer Cytotoxicity Screening (Tier 1)
This protocol assesses the compound's effect on the proliferation and viability of a cancer cell line using the MTT assay.
Causality & Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is soluble in DMSO. The amount of formazan produced is directly proportional to the number of viable cells.[10] Many sulfonamide derivatives have demonstrated anticancer activity through various mechanisms, including inhibition of carbonic anhydrase IX, which is overexpressed in hypoxic tumors, or inhibition of key signaling kinases.[10][11][12]
Materials & Reagents:
-
Human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Cell culture grade)
-
Positive Control: Doxorubicin
-
Sterile 96-well flat-bottom microtiter plates
Step-by-Step Protocol:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). c. Include wells for vehicle control (medium with 0.5% DMSO) and a positive control (Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Hypothetical Data Presentation:
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
|---|---|---|
| This compound | 22.5 | 45.1 |
| Doxorubicin (Control) | 0.8 | 1.2 |
Protocol 3: Carbonic Anhydrase Inhibition Assay (Tier 2)
This protocol measures the inhibition of carbonic anhydrase esterase activity using a spectrophotometric method.
Causality & Principle: Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes that catalyze the reversible hydration of CO₂. The sulfonamide group (-SO₂NH₂) coordinates to the Zn²⁺ ion in the enzyme's active site, blocking its catalytic function. This assay conveniently measures the esterase activity of CA using p-nitrophenyl acetate (pNPA) as a substrate, which is hydrolyzed to the chromogenic p-nitrophenolate.[3]
Caption: Inhibition of the Carbonic Anhydrase active site by a sulfonamide.
Materials & Reagents:
-
Human Carbonic Anhydrase II (hCA II), bovine CA can also be used.[3]
-
Tris-SO₄ buffer (50 mM, pH 7.6)
-
p-Nitrophenyl acetate (pNPA)
-
Acetonitrile
-
Positive Control: Acetazolamide (a known clinical CA inhibitor)
-
96-well UV-transparent microtiter plates
-
Microplate spectrophotometer
Step-by-Step Protocol:
-
Reagent Preparation: a. Prepare a stock solution of pNPA in acetonitrile (e.g., 30 mM). b. Prepare a stock solution of the CA enzyme in the Tris-SO₄ buffer. c. Prepare serial dilutions of the test compound and Acetazolamide in the assay buffer (containing a small, consistent percentage of DMSO).
-
Assay Procedure: a. In a 96-well plate, add the following to each well for a final volume of 200 µL:
- 140 µL of Tris-SO₄ buffer
- 20 µL of the test compound/control at various concentrations
- 20 µL of the CA enzyme solution b. Include a vehicle control (buffer + DMSO + enzyme) and a blank (buffer + DMSO, no enzyme). c. Pre-incubate the plate at room temperature for 10 minutes.[3]
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the pNPA stock solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: a. Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot. b. Calculate the percentage of inhibition for each concentration: % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] * 100. c. Plot the % Inhibition against the log of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Hypothetical Data Presentation:
| Compound | hCA II IC₅₀ (nM) |
|---|---|
| This compound | 85.3 |
| Acetazolamide (Control) | 12.1 |
Conclusion
This application note provides a robust and logical framework for the initial biological characterization of this compound. By employing a tiered screening approach, researchers can efficiently identify and validate potential antimicrobial, anticancer, or enzyme-inhibitory activities. The detailed protocols are designed to be self-validating through the rigorous use of controls, ensuring the generation of reliable and trustworthy data. Positive results from this workflow can serve as a strong foundation for more advanced mechanism-of-action studies, selectivity profiling, and lead optimization efforts in a drug discovery program.
References
- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. laboratuar.com [laboratuar.com]
- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cas 6162-21-6,Benzenesulfonamide, 4-(dimethylamino)- (9CI) | lookchem [lookchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. aksci.com [aksci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
incorporating 4-(Dimethylamino)benzenesulfonamide into novel polymers
Application Note & Protocols
Topic: Incorporating 4-(Dimethylamino)benzenesulfonamide into Novel Polymers for Advanced Biomedical Applications
Audience: Researchers, scientists, and drug development professionals.
Guide to the Synthesis and Characterization of Novel pH-Responsive and Fluorescent Polymers Incorporating this compound
This guide provides a comprehensive framework for the synthesis, purification, and characterization of novel polymers functionalized with this compound. By leveraging the inherent properties of the sulfonamide group and the dimethylamino-benzene moiety, these polymers are designed to exhibit both pH-responsiveness and fluorescence, making them highly attractive candidates for applications in targeted drug delivery, bio-sensing, and advanced material science.
Rationale and Strategic Considerations
The incorporation of sulfonamide groups into polymer backbones is a well-established strategy for inducing pH-sensitivity.[1][2] The acidic proton on the sulfonamide nitrogen can be reversibly protonated and deprotonated in response to changes in environmental pH. This ionization event dramatically alters the polymer's hydrophilicity, leading to conformational changes or phase transitions, such as precipitation or the disassembly of nanoparticles, often within a narrow and physiologically relevant pH range.[1][2] This behavior is the cornerstone of "smart" polymer systems designed for targeted drug release in specific tissues, like tumors or endosomal compartments, which often exhibit a lower pH than healthy physiological environments.[3][4]
The selection of This compound as the functional monomer offers a distinct advantage beyond pH-sensitivity. This compound is known to be a fluorescent dye.[5] By integrating it into a polymer structure, we can create multifunctional materials that not only respond to pH stimuli but also provide a fluorescent signal for tracking, imaging, or sensing applications. This dual-functionality is highly desirable for developing sophisticated diagnostic and therapeutic (theranostic) agents.
The strategic choice of polymerization technique is critical for controlling the final polymer architecture and ensuring reproducible performance.
-
Controlled Radical Polymerization (e.g., RAFT): Techniques like Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization are ideal for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (polydispersity), and complex architectures like block copolymers.[6][7] This level of control is crucial for applications where precise self-assembly and predictable in-vivo behavior are required.
-
Conventional Free Radical Polymerization: This method is simpler and more accessible, making it suitable for initial screening, bulk material synthesis, or when precise architectural control is less critical.[8][9]
This guide will detail protocols for both approaches, allowing researchers to select the method that best aligns with their experimental goals and available resources.
Experimental Workflows and Protocols
The overall experimental process is a multi-stage workflow that begins with the synthesis of a polymerizable monomer, proceeds to polymerization, and concludes with rigorous purification and characterization.
Figure 1: Overall experimental workflow from monomer synthesis to final polymer characterization.
Protocol 1: Synthesis of a Polymerizable Monomer
To incorporate this compound into a polymer via radical polymerization, it must first be functionalized with a polymerizable group, such as a vinyl moiety. Here, we describe the synthesis of N-(4-(N,N-dimethylsulfamoyl)phenyl)acrylamide by reacting the primary amine of a related sulfonamide with acryloyl chloride. This approach is analogous to established methods for creating acrylamide-based monomers.[8]
Materials:
-
4-Amino-N,N-dimethylbenzenesulfonamide
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve 4-Amino-N,N-dimethylbenzenesulfonamide (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF. Cool the flask to 0°C in an ice bath.
-
Scientist's Note: An inert atmosphere and anhydrous conditions are crucial to prevent hydrolysis of the highly reactive acryloyl chloride. Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving it to completion.
-
-
Monomer Synthesis: Add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Extraction:
-
Filter the reaction mixture to remove the triethylammonium chloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude product in ethyl acetate.
-
Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and finally brine.
-
Scientist's Note: The aqueous washes are essential to remove unreacted starting materials, salts, and other water-soluble impurities.
-
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude monomer. Purify the product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure N-(4-(N,N-dimethylsulfamoyl)phenyl)acrylamide monomer.
-
Validation: Confirm the structure and purity of the synthesized monomer using ¹H NMR and FTIR spectroscopy before proceeding to polymerization.
Protocol 2.1: Controlled Polymerization via RAFT
This protocol describes the synthesis of a well-defined polymer using RAFT, which allows for precise control over molecular weight and distribution.[6][7]
Materials:
-
Synthesized sulfonamide monomer
-
AIBN (Azobisisobutyronitrile) as a radical initiator
-
CTA (Chain Transfer Agent), e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
-
Anhydrous 1,4-Dioxane or DMF as solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reagent Preparation: In a Schlenk flask, combine the sulfonamide monomer, CTA, and AIBN in the desired molar ratio (e.g., [Monomer]:[CTA]:[AIBN] = 100:1:0.2).
-
Scientist's Note: The [Monomer]:[CTA] ratio is the primary determinant of the target degree of polymerization and thus the final molecular weight. The [CTA]:[Initiator] ratio influences the rate and control of the polymerization.
-
-
Degassing: Add anhydrous solvent to the flask. Subject the solution to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can terminate radical chains and inhibit polymerization.
-
Polymerization: After backfilling with an inert gas, place the sealed flask in a preheated oil bath at the appropriate temperature (typically 60-80°C for AIBN).
-
Monitoring and Termination: Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). To monitor kinetics, samples can be withdrawn at different time points to analyze conversion via ¹H NMR and molecular weight evolution via GPC. Terminate the reaction by quenching in an ice bath and exposing the solution to air.
Protocol 2.2: Conventional Free Radical Polymerization
A simpler method for producing the polymer without the stringent control of RAFT.[8][9]
Materials:
-
Synthesized sulfonamide monomer
-
AIBN or Benzoyl Peroxide (BPO) as initiator
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Inert atmosphere
Procedure:
-
Reaction Setup: Dissolve the sulfonamide monomer and initiator (typically 0.5-2 mol% relative to the monomer) in the chosen solvent in a flask.
-
Degassing: Bubble an inert gas (e.g., nitrogen) through the solution for 30-60 minutes to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture to the initiator's optimal decomposition temperature (e.g., 70°C for AIBN) and maintain stirring for 12-24 hours under a continuous inert gas blanket.
-
Termination: Cool the reaction to room temperature. The polymerization will cease as the temperature drops.
Protocol 3: Polymer Purification and Characterization
3.1: Polymer Purification
-
Precipitation: Concentrate the polymer solution from the reaction mixture. Slowly add the concentrated solution dropwise into a large volume of a stirred non-solvent (e.g., cold methanol, diethyl ether, or hexane) to precipitate the polymer.
-
Scientist's Note: This step is critical for removing unreacted monomer, initiator fragments, and other small-molecule impurities, which are soluble in the non-solvent while the polymer is not.
-
-
Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation.
-
Re-dissolution and Re-precipitation: For higher purity, re-dissolve the polymer in a small amount of good solvent and re-precipitate it. Repeat this cycle 2-3 times.
-
Final Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 40-50°C) for 24-48 hours until a constant weight is achieved.
3.2: Polymer Characterization
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | Confirm successful polymerization and functional group presence. | Disappearance of the monomer's C=C vinyl peak (~1630 cm⁻¹). Persistence of characteristic sulfonamide (S=O stretch at ~1340 and ~1160 cm⁻¹) and amide (C=O stretch at ~1670 cm⁻¹) peaks. |
| ¹H NMR Spectroscopy | Verify polymer structure and estimate monomer conversion. | Disappearance of sharp vinyl proton signals (~5.5-6.5 ppm). Appearance of broad polymer backbone signals. Persistence of aromatic and dimethylamino protons. |
| GPC/SEC | Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ = Mw/Mn). | For RAFT: A narrow, monomodal distribution (Đ < 1.3). For FRP: A broader distribution (Đ > 1.5). |
| UV-Vis Spectroscopy | Assess pH-responsive solubility transition. | Measurement of turbidity (absorbance at ~500 nm) of a dilute aqueous polymer solution as a function of pH. A sharp increase in turbidity indicates precipitation at the transition pH (pKa). |
| Fluorescence Spectroscopy | Characterize the intrinsic fluorescence of the polymer. | Measurement of excitation and emission spectra in a suitable solvent. The emission maximum will be characteristic of the this compound moiety. |
Functional Property Analysis: pH-Responsiveness
The key functional trait of these polymers is their pH-triggered phase transition. This behavior is governed by the protonation state of the sulfonamide group.
Figure 2: Mechanism of pH-responsiveness in sulfonamide-containing polymers.
Protocol for Determining Transition pH:
-
Prepare a stock solution of the polymer in a suitable solvent (e.g., 1 mg/mL in DI water, adjusted to a high pH with NaOH to ensure complete dissolution).
-
Prepare a series of buffered solutions with a range of pH values (e.g., from pH 8.0 down to pH 5.0 in 0.2 unit increments).
-
Add a small aliquot of the polymer stock solution to each buffer to a final concentration of ~0.1 mg/mL.
-
Allow the solutions to equilibrate for 30 minutes at a constant temperature (e.g., 25°C or 37°C).
-
Measure the optical transmittance or absorbance at 500 nm for each sample using a UV-Vis spectrophotometer.
-
Plot the % Transmittance vs. pH. The transition pH is typically defined as the pH at which the transmittance is 50% of its initial value. The narrowness of this transition is a key indicator of the polymer's sensitivity.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic-containing polymers for localized, sustained drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 6162-21-6 | GAA16221 [biosynth.com]
- 6. Primary sulfonamide-functional polymers with controlled chain architectures by RAFT polymerisation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. aquila.usm.edu [aquila.usm.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Studying the Protein Binding of 4-(Dimethylamino)benzenesulfonamide
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Protein Binding in Drug Efficacy
In the journey of a drug from administration to its site of action, a crucial interaction that dictates its pharmacokinetic and pharmacodynamic profile is its binding to plasma proteins. For small molecules like 4-(Dimethylamino)benzenesulfonamide, a compound belonging to the widely significant sulfonamide class of pharmacophores, understanding the extent of this binding is paramount.[1][2] The fraction of a drug that is bound to plasma proteins, primarily albumin, is generally considered inactive and unable to diffuse to target tissues.[3][4] Consequently, a comprehensive characterization of protein binding is essential for predicting drug distribution, clearance, and potential drug-drug interactions.[3]
This guide provides a detailed overview of the methodologies available for studying the protein binding of this compound. We will delve into the theoretical underpinnings of each technique, offer practical insights into experimental design, and provide step-by-step protocols for key assays. Our focus is to equip researchers with the knowledge to select the most appropriate method and generate robust, reproducible data.
Choosing the Right Methodology: A Comparative Overview
Several biophysical techniques can be employed to quantify the interaction between a small molecule and a protein. The choice of method depends on factors such as the required throughput, the affinity of the interaction, and the availability of specialized instrumentation. Below is a summary of commonly used techniques for studying the protein binding of small molecules like this compound.
| Technique | Principle | Key Parameters Determined | Advantages | Limitations |
| Equilibrium Dialysis (ED) | Separation of free and bound ligand across a semi-permeable membrane.[5][6][7] | Fraction unbound (fu), Binding constant (Ka), Dissociation constant (Kd) | "Gold standard" method, high accuracy, no protein modification required.[3] | Slow (requires time to reach equilibrium), potential for non-specific binding to the device.[8] |
| Ultrafiltration (UF) | Physical separation of free ligand from the protein-ligand complex by centrifugation through a semi-permeable membrane.[9] | Fraction unbound (fu) | Faster than ED, suitable for high-throughput screening.[4] | Potential for non-specific binding to the membrane and device, can disturb binding equilibrium if not optimized.[9][10][11] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event.[12] | Binding constant (Ka), Dissociation constant (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Provides a complete thermodynamic profile of the interaction, label-free.[12][13] | Requires relatively large amounts of protein and ligand, lower throughput. |
| Fluorescence Spectroscopy | Measures changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon ligand binding.[14][15][16] | Binding constant (Ka), Dissociation constant (Kd) | High sensitivity, requires small sample quantities, can provide information on conformational changes.[15][17] | Requires the protein to have a suitable fluorophore, potential for inner filter effects.[16] |
In-Depth Methodologies and Protocols
Equilibrium Dialysis (ED): The Gold Standard
Causality Behind Experimental Choices: ED is often considered the benchmark for protein binding studies due to its direct measurement of the unbound drug concentration at equilibrium without subjecting the sample to significant physical stress.[5][6] The choice of a semi-permeable membrane with a specific molecular weight cutoff (MWCO) is critical to ensure that the small molecule can freely diffuse while the much larger protein is retained. The incubation time is determined by the need to achieve equilibrium, which is influenced by factors like temperature and the physicochemical properties of the compound.[6]
Experimental Workflow Diagram:
Caption: Workflow for determining protein binding using Equilibrium Dialysis.
Protocol: Equilibrium Dialysis using a 96-Well Plate System
-
Materials:
-
96-well equilibrium dialysis plate with a semi-permeable membrane (e.g., MWCO of 12-14 kDa).[3]
-
This compound
-
Human Serum Albumin (HSA) or plasma from the species of interest.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator capable of maintaining 37°C.
-
LC-MS/MS system for quantification.
-
-
Procedure:
-
Prepare a solution of HSA or plasma at a physiologically relevant concentration in PBS.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in PBS to the desired final concentration. The final concentration of the organic solvent should be kept low (typically <1%) to avoid effects on protein conformation.
-
Add the protein solution containing the test compound to the sample chambers of the 96-well dialysis plate.[3]
-
Add an equal volume of PBS to the buffer chambers.[3]
-
Seal the plate and incubate at 37°C with gentle shaking for 18-24 hours to ensure equilibrium is reached.[6]
-
After incubation, carefully collect aliquots from both the sample and buffer chambers.
-
Determine the concentration of this compound in both aliquots using a validated LC-MS/MS method.
-
-
Data Analysis:
-
The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the sample chamber at equilibrium.
-
fu = [Concentration in Buffer Chamber] / [Concentration in Sample Chamber]
-
Ultrafiltration (UF): A High-Throughput Alternative
Causality Behind Experimental Choices: UF is a rapid method that separates the free drug by applying a centrifugal force.[9] The choice of the ultrafiltration device and its membrane is crucial to minimize non-specific binding of the compound.[9][10] It is also important to control the volume of the ultrafiltrate to avoid disturbing the binding equilibrium; typically, less than 20% of the sample volume is filtered.[9] The centrifugation speed and time are optimized to ensure sufficient ultrafiltrate is collected without compromising the integrity of the membrane.
Experimental Workflow Diagram:
Caption: Workflow for determining protein binding using Ultrafiltration.
Protocol: Ultrafiltration using Centrifugal Devices
-
Materials:
-
Centrifugal ultrafiltration devices with a low-binding membrane (e.g., MWCO of 30 kDa).
-
This compound.
-
Human Serum Albumin (HSA) or plasma.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Centrifuge with temperature control.
-
LC-MS/MS system.
-
-
Procedure:
-
Pre-condition the ultrafiltration devices by rinsing them with buffer to minimize non-specific binding. Some protocols recommend pre-treatment with solutions like Tween 80 to further reduce hydrophobic interactions.[9]
-
Prepare the protein solution containing this compound as described for the ED protocol.
-
Add the sample to the upper chamber of the ultrafiltration device.
-
Centrifuge at a pre-determined speed and time at 37°C. The conditions should be optimized to collect a sufficient volume of ultrafiltrate without exceeding 20% of the initial sample volume.[9]
-
Carefully collect the protein-free ultrafiltrate from the lower chamber.
-
Determine the concentration of the compound in the ultrafiltrate and in an aliquot of the original sample using LC-MS/MS.
-
-
Data Analysis:
-
The fraction unbound (fu) is the ratio of the concentration of the compound in the ultrafiltrate to the total concentration in the original sample.
-
fu = [Concentration in Ultrafiltrate] / [Total Concentration in Sample]
-
Fluorescence Quenching: A Spectroscopic Approach
Causality Behind Experimental Choices: This method leverages the intrinsic fluorescence of tryptophan residues in a protein.[14][15] When a ligand binds near a tryptophan residue, it can cause a change in the local environment, leading to a quenching of the fluorescence.[15][16] The excitation wavelength is typically set to 295 nm to selectively excite tryptophan.[15] The experiment involves titrating the protein with increasing concentrations of the ligand and monitoring the decrease in fluorescence intensity. It is crucial to correct for the "inner filter effect," where the ligand itself absorbs at the excitation or emission wavelengths, which can be mistaken for quenching due to binding.[16]
Protocol: Tryptophan Fluorescence Quenching
-
Materials:
-
A spectrofluorometer.
-
Quartz cuvettes.
-
Human Serum Albumin (HSA) or the target protein of interest.
-
This compound.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
-
Procedure:
-
Prepare a stock solution of the protein and the compound in PBS.
-
Place a fixed concentration of the protein solution in a quartz cuvette.
-
Record the fluorescence emission spectrum (e.g., from 300 to 400 nm) with an excitation wavelength of 295 nm.[15]
-
Successively add small aliquots of the compound stock solution to the cuvette, and record the fluorescence spectrum after each addition.
-
To correct for the inner filter effect, perform a control titration of the compound into a buffer solution containing a fluorophore with similar spectral properties to tryptophan (e.g., N-acetyl-L-tryptophanamide) at the same concentration as the protein.[16]
-
-
Data Analysis:
-
The fluorescence intensity at the emission maximum is plotted against the ligand concentration.
-
The data can be fitted to the Stern-Volmer equation to determine the quenching constant.
-
For determining the binding constant (Ka) and the number of binding sites (n), the data can be analyzed using the following equation: log[(F0 - F) / F] = log(Ka) + n log[L] where F0 is the initial fluorescence intensity, F is the fluorescence intensity in the presence of the ligand, and [L] is the concentration of the ligand. A plot of log[(F0 - F) / F] versus log[L] yields a straight line with a slope of n and a y-intercept of log(Ka).
-
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of the generated data, each protocol should incorporate self-validating steps:
-
Controls: Always include control experiments, such as running the assay with a compound known to have high or low protein binding. For UF and ED, a mass balance experiment to determine compound recovery can indicate issues with non-specific binding.[4]
-
Replicates: All experiments should be performed in at least triplicate to assess the reproducibility of the results.
-
Orthogonal Methods: Whenever possible, validate the findings from one method with another. For example, a high-throughput UF screen could be followed by a more detailed characterization of key compounds using ED or ITC.
Conclusion
The study of protein binding is a cornerstone of drug discovery and development. For this compound, a thorough understanding of its interaction with plasma proteins is essential for its progression as a potential therapeutic agent. By carefully selecting the appropriate methodology, optimizing experimental conditions, and incorporating robust controls, researchers can generate high-quality, reliable data to inform critical decisions in the drug development pipeline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. enamine.net [enamine.net]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 5. Overview of Equilibrium Dialysis [harvardapparatus.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. [PDF] Ultrafiltration Method for Plasma Protein Binding Studies and Its Limitations | Semantic Scholar [semanticscholar.org]
- 12. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(Dimethylamino)benzenesulfonamide
Welcome to the technical support center for the synthesis of 4-(Dimethylamino)benzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your reaction yield.
The synthesis of this compound is a two-step process that begins with the electrophilic chlorosulfonation of N,N-dimethylaniline to form the intermediate, 4-(dimethylamino)benzenesulfonyl chloride. This is followed by amidation to yield the final product. Each step presents unique challenges that can impact the overall yield and purity. This guide provides practical, field-proven insights to address these challenges.
I. Experimental Workflow Overview
The following diagram outlines the general workflow for the synthesis of this compound.
Caption: General workflow for the two-step synthesis of this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis.
Q1: What is the most critical step in this synthesis for maximizing yield?
A1: The most critical step is the initial chlorosulfonation of N,N-dimethylaniline. The dimethylamino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. However, this high reactivity can also lead to undesired side reactions, such as the formation of isomers or polysulfonated products. Careful control of reaction conditions, particularly temperature and the rate of addition of chlorosulfonic acid, is paramount for selectively obtaining the desired para-substituted product.[1]
Q2: Why is the reaction mixture poured onto ice during the workup of the chlorosulfonation step?
A2: Pouring the reaction mixture onto ice serves two primary purposes. First, it rapidly quenches the reaction by decomposing any remaining chlorosulfonic acid. Second, it helps to keep the temperature low during the subsequent neutralization step. The intermediate, 4-(dimethylamino)benzenesulfonyl chloride, is susceptible to hydrolysis, which is accelerated at higher temperatures and in aqueous conditions.[1] Keeping the mixture cold minimizes the loss of this intermediate to the corresponding sulfonic acid.
Q3: Can I use a different base for the neutralization after chlorosulfonation?
A3: While other bases can be used, sodium carbonate is a good choice because it is a relatively weak base that effectively neutralizes the acidic mixture without causing significant hydrolysis of the sulfonyl chloride.[1] Stronger bases, such as sodium hydroxide, could increase the rate of hydrolysis of the desired intermediate. The neutralization should be performed carefully, ensuring the temperature remains low.
Q4: My final product is colored. What is the likely cause and how can I fix it?
A4: A colored final product often indicates the presence of impurities, which can arise from side reactions during the chlorosulfonation or from the degradation of the starting material, N,N-dimethylaniline, which can turn yellow to brown on exposure to air.[2] Purification by recrystallization is typically effective at removing these colored impurities.[3] If the color persists after recrystallization, treatment with a small amount of activated charcoal during the recrystallization process can help to adsorb the colored byproducts.[4]
III. Troubleshooting Guide
This guide provides a structured approach to resolving common issues that may arise during the synthesis.
Troubleshooting Workflow: Low Yield or No Product
Caption: A decision tree for troubleshooting low or no product yield in the synthesis.
Detailed Troubleshooting Q&A
Problem 1: Low yield of 4-(dimethylamino)benzenesulfonyl chloride (Step 1).
-
Q: My reaction mixture turned dark brown or black during the addition of chlorosulfonic acid. What happened?
-
A: This indicates significant side reactions, likely due to overheating. The reaction of N,N-dimethylaniline with chlorosulfonic acid is highly exothermic. If the temperature is not controlled, oxidation and other side reactions can occur.[5] It is crucial to add the chlorosulfonic acid dropwise to a cooled solution of N,N-dimethylaniline in a suitable solvent like chloroform.[1]
-
-
Q: After workup, I isolated very little of the sulfonyl chloride intermediate. Where could it have gone?
-
A: The most likely cause is hydrolysis of the sulfonyl chloride back to the sulfonic acid during the aqueous workup. This can happen if the neutralization is too slow, if the temperature gets too high, or if the pH becomes too basic.[1] Ensure the reaction mixture is poured onto a sufficient amount of ice and that the neutralization is performed promptly and with cooling.
-
Problem 2: Low yield of this compound (Step 2).
-
-
A: There are a few possibilities. First, ensure that your sulfonyl chloride intermediate was successfully synthesized and is not mostly the unreactive sulfonic acid. Second, the reaction requires at least two equivalents of ammonia: one to displace the chloride and another to neutralize the HCl byproduct. Using a concentrated aqueous ammonia solution in excess is recommended.[6] Finally, the product may be soluble in the reaction mixture; adding water after the reaction is complete can help precipitate the sulfonamide.
-
-
Q: The melting point of my final product is broad and lower than expected.
IV. Experimental Protocols
Step 1: Synthesis of 4-(Dimethylamino)benzenesulfonyl Chloride
This protocol is adapted from a patented procedure.[1]
-
Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, dissolve N,N-dimethylaniline (1 equivalent) in chloroform. Cool the flask in an ice-salt bath.
-
Reaction: Slowly add chlorosulfonic acid (3 equivalents) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.
-
Reflux: After the addition is complete, remove the cooling bath and reflux the reaction mixture for 6 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Add dichloromethane and neutralize the aqueous layer with a concentrated solution of sodium carbonate, keeping the temperature below 4 °C.
-
Extraction and Drying: Separate the organic layer, wash it with a cold 0.1 N sodium bicarbonate solution, and then dry it over anhydrous magnesium sulfate.
-
Isolation: Concentrate the organic layer under reduced pressure to obtain the crude 4-(dimethylamino)benzenesulfonyl chloride.
| Parameter | Recommended Condition | Rationale |
| Solvent | Chloroform | Inert solvent that dissolves the starting material. |
| Temperature | Below 10 °C during addition | Controls the exothermic reaction and minimizes side products. |
| Stoichiometry | 3 eq. Chlorosulfonic Acid | Excess reagent drives the reaction to completion. |
| Workup Temp. | Below 4 °C | Minimizes hydrolysis of the sulfonyl chloride intermediate.[1] |
Step 2: Synthesis of this compound
-
Preparation: Dissolve the crude 4-(dimethylamino)benzenesulfonyl chloride from Step 1 in acetone and cool the solution in an ice bath.
-
Reaction: While stirring, add a concentrated aqueous solution of ammonia (excess) to the acetone solution.
-
Stirring: Continue stirring the mixture at room temperature for 1-2 hours.
-
Precipitation: Pour the reaction mixture into a larger volume of cold water to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.[3][8]
V. References
-
4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide. PMC, National Institutes of Health. --INVALID-LINK--
-
Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. Course Hero. --INVALID-LINK--
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Institutes of Health. --INVALID-LINK--
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. --INVALID-LINK--
-
Synthetic reaction of 4-((4-(dimethylamino) benzylidene) amino)-N-(thiazol-2-yl) benzenesulfonamide. ResearchGate. --INVALID-LINK--
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. --INVALID-LINK--
-
The Synthesis of Functionalised Sulfonamides. UCL Discovery. --INVALID-LINK--
-
4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses. --INVALID-LINK--
-
Benzenesulfonamide. The Royal Society of Chemistry. --INVALID-LINK--
-
This compound | 6162-21-6. Biosynth. --INVALID-LINK--
-
Synthesis of 4-Acetamidobenzenesulfonyl chloride. PrepChem.com. --INVALID-LINK--
-
Purification of N-substituted aminobenzaldehydes. Google Patents. --INVALID-LINK--
-
Benzenesulfonyl chloride. Organic Syntheses. --INVALID-LINK--
-
Purification by Recrystallization. CUNY. --INVALID-LINK--
-
4-(Dimethylamino)benzene-1-sulfonyl chloride. PubChem. --INVALID-LINK--
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. --INVALID-LINK--
-
4-[(dimethylamino)sulfonyl]benzenesulfonyl chloride. Sigma-Aldrich. --INVALID-LINK--
-
4-[(dimethylamino)sulfonyl]benzenesulfonyl chloride. Santa Cruz Biotechnology. --INVALID-LINK--
-
p-(Dimethylamino)benzenesulfonyl chloride synthesis. ChemicalBook. --INVALID-LINK--
-
N,N-Dimethylaniline: Synthesis, applications and toxicity. ChemicalBook. --INVALID-LINK--
-
The Synthesis and Purification of 4-Dimethylamino-N-Methyl-4-Stilbazolium Tosylate. Scientific.net. --INVALID-LINK--
-
4-Dimethylaminoazobenzene-4'-sulfonyl chloride, 98+%. Fisher Scientific. --INVALID-LINK--
-
4-(Dimethylamino)azobenzene-4′-sulfonyl chloride for HPLC derivatization, LiChropur™, 98.0-102.0% (AT). Sigma-Aldrich. --INVALID-LINK--
-
Chlorosulfonation of Acetanilide to Obtain. Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--
-
Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. ResearchGate. --INVALID-LINK--
-
N,N-Dimethylaniline. PubChem. --INVALID-LINK--
-
Electrophilic fluorination of N,N-dimethylaniline, N,N-dimethylnaphthalen-1-amine and 1,8-bis(dimethylamino)naphthalene with N–F reagents. ResearchGate. --INVALID-LINK--
-
Technical Support Center: Purification of Methanesulfonamide by Recrystallization. BenchChem. --INVALID-LINK--
-
4-(Dimethylamino)azobenzene-4′-sulfonyl chloride. Sigma-Aldrich. --INVALID-LINK--
-
4-(Dimethylamino)azobenzene-4′-sulfonyl chloride for HPLC derivatization, LiChropur™, 98.0-102.0% (AT). Sigma-Aldrich. --INVALID-LINK--
References
- 1. p-(Dimethylamino)benzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 2. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
troubleshooting poor solubility of 4-(Dimethylamino)benzenesulfonamide in assays
Guide: Troubleshooting Poor Solubility of 4-(Dimethylamino)benzenesulfonamide in Experimental Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in their experimental setups. We will explore the root causes of this issue and provide a systematic, field-proven approach to achieving and maintaining a stable, soluble solution for reliable assay results.
Section 1: Understanding the Core Challenge
Q1: What are the key physicochemical properties of this compound that dictate its solubility?
To effectively troubleshoot, we must first understand the molecule's inherent properties. This compound is a small organic molecule with characteristics that present a classic solubility challenge in aqueous systems.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₈H₁₂N₂O₂S | - |
| Molecular Weight | 200.26 g/mol [1][2] | Low molecular weight, but solubility is dominated by functional groups. |
| Structure | Aromatic sulfonamide | The benzene ring is hydrophobic (water-repelling), while the sulfonamide and dimethylamino groups are polar.[3] |
| Predicted pKa | ~10.36[1] | This is the most critical parameter. The acidic proton on the sulfonamide group means the molecule's charge, and thus its solubility, is highly pH-dependent.[4][5] |
| General Solubility | Sparingly soluble in water; slightly soluble in DMSO and Methanol.[1][6] | High-concentration stock solutions require organic solvents. Direct dissolution in neutral aqueous buffers is challenging. |
Q2: What is the primary reason for this compound precipitating in my aqueous assay buffer?
The precipitation you are observing is most likely due to the low aqueous solubility of the un-ionized form of the molecule. The sulfonamide functional group (-SO₂NH-) contains an acidic proton.[5][7] The solubility of the compound is dictated by the equilibrium between its un-ionized (less soluble) and ionized (more soluble) forms.
This equilibrium is governed by the pH of your buffer relative to the compound's pKa of ~10.36.[1]
-
When Buffer pH < pKa (e.g., pH 7.4): The environment is more acidic than the pKa. The equilibrium favors the protonated, un-ionized (neutral) form of the sulfonamide. This form is significantly more hydrophobic and less soluble, leading to precipitation.[4]
-
When Buffer pH > pKa (e.g., pH 11): The environment is more basic than the pKa. The equilibrium shifts to the deprotonated, ionized (anionic) form. This charged species is much more polar and exhibits significantly higher aqueous solubility.[5]
References
- 1. Cas 6162-21-6,Benzenesulfonamide, 4-(dimethylamino)- (9CI) | lookchem [lookchem.com]
- 2. This compound | 6162-21-6 | GAA16221 [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmj.com [bmj.com]
- 6. Benzenesulfonamide | 98-10-2 [chemicalbook.com]
- 7. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Purity of Synthesized 4-(Dimethylamino)benzenesulfonamide
Welcome to the technical support center for the synthesis and purification of 4-(Dimethylamino)benzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in achieving high purity for this compound. We will move beyond simple protocols to explore the chemical principles behind common issues and provide robust, field-tested solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the synthesis and purification of this compound.
Q1: What are the most common impurities I should expect in my crude product?
Answer: The impurity profile of your crude this compound is intrinsically linked to its synthetic pathway, which typically involves the sulfonation of N,N-dimethylaniline followed by amination. Understanding the origin of these impurities is the first step toward eliminating them.
-
Unreacted Starting Material: Residual N,N-dimethylaniline is a common contaminant if the initial sulfonation reaction does not go to completion.
-
Hydrolyzed Intermediate: The primary side product is often 4-(Dimethylamino)benzenesulfonic acid. This forms when the highly reactive intermediate, 4-(Dimethylamino)benzenesulfonyl chloride, is prematurely exposed to water.[1]
-
Isomeric Impurities: While the dimethylamino group is a strong para-director, small amounts of ortho- and meta-aminobenzenesulfonamide isomers can form during the electrophilic aromatic sulfonation step.[2][3] Reaction conditions, particularly temperature, play a significant role in the ratio of these isomers.[2]
-
Unreacted Intermediate: If the final amination step is incomplete, you may find residual 4-(Dimethylamino)benzenesulfonyl chloride in your crude product.
The diagram below illustrates the formation pathways for the desired product and key impurities.
Caption: Formation of the desired product and common impurities.
Q2: I'm seeing significant amounts of 4-(Dimethylamino)benzenesulfonic acid in my analysis. How can I prevent its formation?
Answer: The presence of the sulfonic acid impurity is almost always due to the hydrolysis of the sulfonyl chloride intermediate.[1] This intermediate is highly electrophilic and readily reacts with nucleophiles, including water.
Causality: The sulfonyl chloride is generated in situ and is intended to react with your amine source (e.g., ammonia). However, if water is present in the reaction mixture (from wet solvents, glassware, or reagents), it will compete with the amine and hydrolyze the sulfonyl chloride to the undesired sulfonic acid.
Preventative Measures:
-
Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven-dried before use. Use anhydrous-grade solvents for the reaction. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Control of Reagents: Use a fresh, high-quality sulfonating agent like chlorosulfonic acid. Older bottles may have absorbed atmospheric moisture.
-
Temperature Management: While the initial sulfonation may require cooling, ensure that the subsequent amination step proceeds efficiently. If the amination is too slow, the sulfonyl chloride has more time to react with any trace water present.
Q3: My crude product has a low melting point and appears oily, suggesting multiple components. How can I improve the purification by recrystallization?
Answer: An oily product or failure to crystallize is a classic sign of significant impurities depressing the melting point and interfering with crystal lattice formation. The solution lies in methodical solvent selection and proper technique. Recrystallization is the most common and effective method for purifying solid sulfonamides.[1]
Troubleshooting Strategy:
-
Systematic Solvent Screening: Do not guess the solvent. Perform small-scale solubility tests with your crude product in a range of solvents with varying polarities. The ideal single solvent will dissolve the compound when hot but not at room temperature, while impurities remain soluble at all temperatures.[1][4]
-
Consider a Solvent/Anti-Solvent System: If a suitable single solvent cannot be found, a two-solvent system is an excellent alternative.[5] Dissolve your crude product in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to clarify, and then allow it to cool slowly.
-
Control the Cooling Rate: Do not rush the crystallization by placing the hot flask directly into an ice bath.[4] Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath to maximize yield.[1]
-
Seeding: If crystals are reluctant to form, add a single, pure seed crystal of this compound to the supersaturated solution to initiate crystallization.
| Recrystallization Solvent System | Polarity | Typical Application Notes |
| Ethanol | Polar Protic | A common first choice for many sulfonamides. Good balance of solubility characteristics.[1] |
| Isopropanol | Polar Protic | Similar to ethanol, can sometimes offer better selectivity for certain impurities.[1][6] |
| Ethanol/Water | Polar Mixture | Excellent for tuning polarity. The compound is dissolved in hot ethanol, and hot water is added as the anti-solvent until turbidity is observed.[1] |
| Acetone/Hexane | Polar Aprotic / Nonpolar | A common solvent/anti-solvent pair. Dissolve in minimal hot acetone, then add hexane as the anti-solvent. |
| Ethyl Acetate/Hexane | Medium Polarity / Nonpolar | Another effective solvent/anti-solvent system. |
Q4: Recrystallization has failed to remove a persistent impurity. What is the next logical step for purification?
Answer: When recrystallization is insufficient, typically because the impurity has very similar solubility properties to the desired product, the next and most powerful technique to employ is column chromatography .
Rationale: Column chromatography separates compounds based on their differential partitioning between a stationary phase (commonly silica gel) and a mobile phase (the eluent). For sulfonamides, which are moderately polar, normal-phase chromatography on silica gel is highly effective.
Method Development Strategy:
-
TLC Analysis: First, analyze your crude mixture using Thin Layer Chromatography (TLC) to determine an appropriate eluent system. A good starting point is a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or acetone). The ideal solvent system will move your desired compound to an Rf (retention factor) value of approximately 0.3-0.4, with clear separation from the impurity spots.
-
Stationary Phase Selection: Standard silica gel is usually sufficient. However, for very challenging separations, other stationary phases can be considered, such as amide-modified silica or aminopropyl-packed columns, which offer different selectivity for sulfonamides.[7]
-
Elution Technique:
-
Isocratic Elution: If TLC shows good separation, you can run the column with a single, constant eluent composition.
-
Gradient Elution: If impurities are close to your product, a gradient elution is more powerful. Start with a less polar mobile phase to elute nonpolar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind on the column.[7]
-
The following workflow provides a decision-making framework for your purification strategy.
Caption: A decision workflow for purifying your final compound.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is ideal when a solvent has been identified that dissolves the compound well when hot but poorly when cold.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent (e.g., ethanol) to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Bring the solvent to a boil.
-
Achieve Saturation: Continue adding small portions of the hot solvent dropwise until the solid just dissolves completely. Avoid adding excess solvent, as this will reduce your final yield.[5]
-
Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are present in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this phase.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely, either on the filter paper under vacuum or in a desiccator.
Protocol 2: Solvent/Anti-Solvent Recrystallization
Use this method when no single solvent provides the desired solubility profile.[5]
-
Dissolution: At room temperature, dissolve the crude solid in the absolute minimum amount of a "good" solvent (e.g., acetone) in which it is highly soluble.
-
Addition of Anti-Solvent: While stirring, slowly add the "anti-solvent" (e.g., hexanes) dropwise. The anti-solvent must be miscible with the good solvent.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation. If necessary, add one or two drops of the "good" solvent to just redissolve the cloudiness.
-
Crystal Growth: Set the flask aside undisturbed. The crystals should form as the solvent environment slowly becomes less favorable for solubility. Scratching the inside of the flask with a glass rod at the liquid-air interface can help initiate crystallization.
-
Isolation and Drying: Once crystal formation is complete, cool, isolate, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1 (Steps 6-9).
References
Technical Support Center: Crystallization of 4-(Dimethylamino)benzenesulfonamide and its Derivatives
Welcome to the technical support center for the crystallization of 4-(Dimethylamino)benzenesulfonamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this important class of compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles and practical field experience.
Section 1: Troubleshooting Common Crystallization Issues
This section addresses prevalent problems encountered during the crystallization of sulfonamides in a direct question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Q1: My this compound derivative is "oiling out" during crystallization instead of forming solid crystals. What is happening and how can I fix it?
A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solution's supersaturation is achieved at a temperature above the melting point of the solute in that specific solvent, or when a low-melting eutectic mixture of your compound and the solvent is formed.[1] The strong electron-donating dimethylamino group can influence intermolecular interactions, potentially leading to complex solvation effects that favor oiling out.
Troubleshooting Strategies:
-
Reduce the Temperature of Supersaturation: Lower the temperature at which the solution becomes supersaturated. This can be achieved by using a larger volume of solvent or by initiating cooling at a lower temperature.
-
Change the Solvent System: Experiment with solvents that have a lower boiling point or a different polarity. A solvent/anti-solvent system is often effective. Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly introduce a miscible "anti-solvent" in which it has poor solubility to induce gradual precipitation.[1]
-
Increase the Nucleation Rate: Introduce a seed crystal of the desired polymorph to encourage heterogeneous nucleation and bypass the liquid-liquid phase separation.
-
Control the Cooling Rate: Employ a very slow and controlled cooling ramp. Rapid cooling can lead to a high degree of supersaturation, favoring the formation of an amorphous oil over an ordered crystal lattice.[1]
Q2: I've successfully isolated a solid product, but it's an amorphous powder, not the crystalline material I need. What causes this and what are my next steps?
A2: Amorphous solids form when molecules solidify too rapidly, preventing them from arranging into a thermodynamically stable, ordered crystal lattice.[1] This is often a result of "crashing out" from a highly supersaturated solution. The stability of a drug product is critical, and the crystalline state is generally more thermodynamically stable than the amorphous state, which is crucial for shelf life.[1]
Solutions:
-
Re-dissolve and Recrystallize Slowly: Dissolve the amorphous powder in a minimal amount of a suitable hot solvent and allow it to cool very slowly and undisturbed.[2] This provides the necessary time for molecules to orient themselves into a crystal lattice.
-
Utilize a Solvent/Anti-solvent System: As mentioned previously, this method allows for controlled and gradual supersaturation, which is conducive to crystal growth.[1]
-
Consider a Vapor Diffusion Setup: For small-scale crystallization, dissolving the compound in a solvent and allowing a more volatile anti-solvent to slowly diffuse into the solution can yield high-quality crystals.
Q3: My crystal yield after recrystallization is consistently low. How can I improve it?
A3: Low yield is a frequent issue in recrystallization and can often be rectified by optimizing several key parameters.
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your compound. Any excess solvent will retain more of your product in the solution upon cooling, thereby reducing the final yield.[1]
-
Ensure Complete Cooling: After allowing the solution to cool to room temperature, placing it in an ice bath can significantly increase the amount of precipitate.[1]
-
Prevent Premature Crystallization: If crystals form in the funnel during hot filtration, it indicates the solution has cooled too quickly. Reheat the solution and use a pre-warmed funnel for the filtration step.[1]
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the sulfonamide at high temperatures but not at room temperature.[2] Common solvents for sulfonamide recrystallization include ethanol, isopropanol, and mixtures of ethanol and water.[2]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is controlling the crystalline form (polymorphism) of my this compound derivative so important?
A1: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. This is a well-documented phenomenon in sulfonamides.[1] Different polymorphs of the same compound can have significantly different physicochemical properties, including:
-
Solubility and Dissolution Rate: This directly impacts the bioavailability of a drug.
-
Stability: One polymorph may be more thermodynamically stable than another. Unstable forms can convert to a more stable form over time, which can affect the drug's shelf life and efficacy.[1]
-
Mechanical Properties: Properties like hardness and compressibility are important for tablet manufacturing.
Therefore, controlling polymorphism is essential for ensuring product consistency, quality, and therapeutic efficacy.
Q2: How do impurities affect the crystallization of my sulfonamide derivative?
A2: Impurities can have a significant impact on the crystallization process and the final product quality.[3] Structurally similar impurities are particularly problematic as they can be incorporated into the crystal lattice.[4]
Effects of Impurities:
-
Inhibition of Nucleation and Growth: Impurities can adsorb onto the surface of growing crystals, blocking further addition of solute molecules and slowing down or even halting crystal growth.[4][5]
-
Modification of Crystal Habit: The shape of the crystals can be altered by impurities preferentially adsorbing to specific crystal faces.[4]
-
Induction of Polymorphism: Impurities can influence which polymorphic form crystallizes.[4] In some cases, a specific polymorph may only form in the presence of certain impurities.[4]
-
Reduced Purity: The final product may be contaminated with impurities that are not effectively rejected during crystallization.[3]
Q3: What role does pH play in the crystallization of sulfonamide derivatives?
A3: The pH of the crystallization medium can be a critical factor, especially for sulfonamides which possess both acidic (sulfonamide N-H) and basic (dimethylamino) functional groups. The solubility of sulfonamides can be highly pH-dependent. For instance, sulfa drugs tend to be less soluble in acidic urine, which can lead to crystallization.[6][7] Adjusting the pH can therefore be a powerful tool to control the solubility and induce crystallization. In some cases, alkalinization of the solution is recommended to prevent unwanted precipitation.[6]
Section 3: Experimental Protocols and Workflows
Protocol 1: Standard Recrystallization by Cooling
This protocol outlines the fundamental steps for purifying a solid this compound derivative.
-
Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent that dissolves the compound when hot but has low solubility when cold.
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling, for instance, on a hot plate with a boiling chip.[1] Continue adding small portions of hot solvent until the compound is just completely dissolved.[1]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[2] Subsequently, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven at a suitable temperature.
Protocol 2: Solvent/Anti-Solvent Crystallization
This method is particularly useful when a single suitable solvent for recrystallization cannot be found or to avoid using heat.
-
Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.[1]
-
Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise with constant swirling.[1]
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).[1] If crystals do not form spontaneously, you may need to add a seed crystal or scratch the inside of the flask with a glass rod at the liquid-air interface.
-
Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow for the slow growth of crystals.[1]
-
Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.
Crystallization Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common crystallization issues.
Caption: A workflow for troubleshooting common issues in sulfonamide crystallization.
Section 4: Data Summaries
Table 1: Solvent Selection Guide for Sulfonamide Derivatives
| Solvent Polarity | Examples | Suitability for Crystallization |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Often good solvents for recrystallization, especially as mixtures with water.[2][8] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Can be effective, but their high solvating power may lead to difficulties in inducing crystallization. |
| Nonpolar | Hexane, Heptane, Toluene | Generally used as anti-solvents or for washing final crystals due to the low solubility of polar sulfonamides.[9] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acibademhealthpoint.com [acibademhealthpoint.com]
- 7. medicallabnotes.com [medicallabnotes.com]
- 8. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 9. US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same - Google Patents [patents.google.com]
avoiding common side reactions in 4-(Dimethylamino)benzenesulfonamide synthesis
Welcome to the technical support center for the synthesis of 4-(Dimethylamino)benzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and optimized protocols to enhance yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis, which typically proceeds via the chlorosulfonation of N,N-dimethylaniline to form 4-(dimethylamino)benzenesulfonyl chloride, followed by amination.
Question 1: Why is my overall yield of this compound consistently low?
Answer: Low yields can stem from several factors, primarily related to the stability of the intermediate, 4-(dimethylamino)benzenesulfonyl chloride, and the reaction conditions of the amination step.
-
Hydrolysis of the Sulfonyl Chloride Intermediate: The most common cause of low yield is the hydrolysis of the 4-(dimethylamino)benzenesulfonyl chloride intermediate back to the unreactive sulfonic acid.[1][2] This intermediate is highly sensitive to moisture.
-
Root Cause Analysis: Exposure to atmospheric moisture, or the use of wet glassware or solvents, will rapidly degrade the sulfonyl chloride.
-
Preventative Measures:
-
-
Sub-optimal Amination Conditions: The reaction of the sulfonyl chloride with ammonia (or an amine) to form the sulfonamide is a critical step.
-
Degradation During Chlorosulfonation: The initial reaction of N,N-dimethylaniline with chlorosulfonic acid is highly exothermic and can lead to degradation if not properly controlled.
-
Root Cause Analysis: N,N-dimethylaniline is susceptible to oxidation and other side reactions under harsh acidic conditions and high temperatures.[3]
-
Preventative Measures:
-
Temperature Control: The addition of N,N-dimethylaniline to chlorosulfonic acid must be performed slowly and at a low temperature (typically 0-5 °C) using an ice bath.
-
Order of Addition: It is often preferable to add the N,N-dimethylaniline dropwise to the chlorosulfonic acid to maintain a controlled reaction.
-
-
Question 2: I'm observing a significant amount of a highly polar, water-soluble byproduct. What is it and how can I avoid it?
Answer: This is almost certainly 4-(dimethylamino)benzenesulfonic acid, resulting from the hydrolysis of the sulfonyl chloride intermediate.[1][2]
-
Mechanism of Formation: R-SO₂Cl + H₂O → R-SO₃H + HCl
-
Troubleshooting Workflow:
Caption: Troubleshooting hydrolysis of the sulfonyl chloride intermediate.
Question 3: My final product is discolored (e.g., yellow, brown, or tarry). What causes this and how can I purify it?
Answer: Discoloration is typically due to oxidation or polymerization byproducts formed during the reaction. N,N-dimethylaniline and its derivatives can be sensitive to strong oxidizing conditions and electrophilic attack, which can lead to complex mixtures and tarring.[3]
-
Common Causes:
-
Reaction Temperature: Overheating during the chlorosulfonation step is a primary cause of degradation.
-
Reagent Quality: Using old or impure N,N-dimethylaniline can introduce contaminants that lead to side reactions.
-
Air Oxidation: The dimethylamino group can be susceptible to oxidation, especially if the reaction is prolonged or exposed to air at elevated temperatures.[4]
-
-
Purification Strategies:
-
Recrystallization: This is the most effective method for purifying the final this compound. A common solvent system is ethanol/water.
-
Activated Carbon Treatment: If the product is highly colored, dissolving the crude material in a suitable solvent and treating it with a small amount of activated carbon can help remove colored impurities.
-
Column Chromatography: For difficult-to-remove impurities, silica gel chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
| Purification Method | Target Impurity | Key Considerations |
| Recrystallization | General impurities, colored byproducts | Choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. |
| Activated Carbon | Highly colored, conjugated impurities | Use sparingly to avoid loss of product due to adsorption. |
| Column Chromatography | Byproducts with similar polarity | Can be time-consuming and require significant solvent volumes. |
Table 1: Purification techniques for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the chlorosulfonation step? A1: Typically, an excess of chlorosulfonic acid is used to ensure complete conversion of the N,N-dimethylaniline and to act as the solvent for the reaction. A molar ratio of approximately 4-5 equivalents of chlorosulfonic acid to 1 equivalent of N,N-dimethylaniline is common.
Q2: How can I monitor the progress of the reaction? A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[2]
-
Step 1 (Chlorosulfonation): Spot the reaction mixture against the N,N-dimethylaniline starting material. The reaction is complete when the starting material spot is no longer visible.
-
Step 2 (Amination): Spot the reaction mixture against the sulfonyl chloride intermediate. The reaction is complete when the intermediate spot has been consumed.
Q3: Is it possible for sulfonation to occur at other positions on the aromatic ring? A3: The dimethylamino group is a strong ortho-, para-directing group. Due to steric hindrance from the dimethylamino group, the sulfonation occurs almost exclusively at the para position. Ortho-substitution is generally a very minor byproduct.
Q4: What safety precautions should be taken during this synthesis? A4:
-
Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Add reagents slowly to control the exothermic reaction.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with care and appropriate containment.
-
Pressure Build-up: The reaction of the sulfonyl chloride with an amine generates HCl gas.[2] If conducting the reaction in a sealed vessel, ensure there is a pressure-release mechanism.
Optimized Protocols
Protocol 1: Synthesis of 4-(Dimethylamino)benzenesulfonyl Chloride
-
Preparation: Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube in an ice-water bath.
-
Reagent Addition: Add chlorosulfonic acid (4.5 eq.) to the flask and cool to 0-5 °C.
-
Reaction: Slowly add N,N-dimethylaniline (1.0 eq.) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Stirring: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The 4-(dimethylamino)benzenesulfonyl chloride will precipitate as a solid.
-
Isolation: Filter the solid precipitate, wash with cold water until the washings are neutral, and dry under vacuum. It is crucial to use this intermediate immediately in the next step due to its instability.[2]
Protocol 2: Synthesis of this compound
-
Preparation: In a flask equipped with a stirrer, dissolve the crude 4-(dimethylamino)benzenesulfonyl chloride (1.0 eq.) from the previous step in an anhydrous solvent such as THF or acetone. Cool the mixture in an ice bath.
-
Amination: Add concentrated aqueous ammonia (e.g., 28-30%, ~10 eq.) dropwise to the solution. A significant exotherm may be observed.
-
Reaction: Stir the mixture vigorously for 1-2 hours at room temperature.
-
Isolation: If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Optimization and Troubleshooting for the HPLC Separation of 4-(Dimethylamino)benzenesulfonamide
Welcome to the technical support resource for the analysis of 4-(Dimethylamino)benzenesulfonamide. As Senior Application Scientists, we have compiled this guide based on established chromatographic principles and field-proven experience to help you navigate the nuances of method development and troubleshoot common issues encountered during the separation of this compound. This guide is structured in a practical question-and-answer format to directly address the challenges you may face in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Method Development & Initial Setup
Question 1: What are the recommended starting parameters for an HPLC method to separate this compound?
Answer: For a successful separation of this compound, a reversed-phase HPLC (RP-HPLC) method is the most common and effective approach. The initial parameters should be chosen to provide a good starting point for optimization. Based on methods developed for similar sulfonamide compounds, a robust starting point is crucial.[1][2]
The key is to begin with conditions that are likely to retain and elute the analyte with a reasonable peak shape. This compound is a nonpolar compound due to its phenyl ring and amido groups, making it well-suited for reversed-phase chromatography.[3] A C18 or C8 column is a standard choice, paired with a mobile phase of acetonitrile and a buffered aqueous solution.[1][2]
Here is a table summarizing the recommended starting conditions:
| Parameter | Recommended Starting Condition | Rationale & Expert Insights |
| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm | A C18 column provides higher hydrophobicity and retention, while a C8 may offer better peak shape if secondary interactions are an issue. The 250 mm length provides sufficient resolving power for initial screening.[1][2] |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | An acidic mobile phase is critical. It suppresses the ionization of residual silanols on the silica-based column, which helps prevent peak tailing.[4] Phosphoric acid is a common choice, but formic acid should be used if the method needs to be MS-compatible.[5][6] |
| Mobile Phase B | Acetonitrile (MeCN) | Acetonitrile is a common organic modifier in RP-HPLC, offering good UV transparency and low viscosity.[2][5] |
| Gradient/Isocratic | Start with a gradient (e.g., 10-90% B over 20 min) | A gradient elution is recommended for initial method development to determine the approximate organic solvent concentration needed to elute the compound and to clean the column of any late-eluting impurities.[1] |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[1][2] |
| Column Temperature | 25-30 °C | Starting at or slightly above ambient temperature provides stable retention times. Temperature can be optimized later to improve peak shape or adjust selectivity.[1][7] |
| Detection (UV) | ~265 nm | This wavelength has been shown to be effective for detecting similar sulfonamide structures.[1] A full UV scan of the analyte is recommended to determine the precise λmax for maximum sensitivity. |
| Injection Volume | 5-10 µL | This volume is a good starting point to avoid column overloading, which can cause peak fronting and broadening.[1][8] |
This workflow diagram illustrates the logical progression of HPLC method development.
Caption: General workflow for HPLC method development.
Section 2: Troubleshooting Common Chromatographic Problems
Question 2: My peak for this compound is tailing. What are the likely causes and how can I fix it?
Answer: Peak tailing is one of the most common issues in HPLC and typically indicates undesirable secondary interactions between the analyte and the stationary phase, or other system issues.[9][10] For a basic compound like a sulfonamide derivative, the primary cause is often interaction with acidic silanol groups on the silica support of the column.[4]
Primary Causes & Solutions:
-
Silanol Interactions (Most Common):
-
Causality: Free silanol groups (Si-OH) on the silica backbone of the stationary phase can become ionized (Si-O⁻) and interact strongly with basic analytes, causing tailing.[9]
-
Solution: Reduce the mobile phase pH. By operating at a low pH (e.g., 2.5-3.0) with an acid like phosphoric or formic acid, you protonate the silanol groups, neutralizing their negative charge and minimizing these secondary interactions.[2][4] Ensure your buffer concentration is sufficient (10-25 mM) to control the pH effectively.
-
-
Column Contamination or Degradation:
-
Causality: Strongly retained impurities from previous injections can accumulate at the column inlet, creating active sites that cause tailing. Alternatively, the column itself may be degrading, especially if used at high pH, exposing more silanol groups.[9]
-
Solution: First, try flushing the column with a strong solvent (like 100% acetonitrile or isopropanol) to remove contaminants.[4] If this fails, replace the guard column if one is in use. If the problem persists, the analytical column may need to be replaced.
-
-
Analyte Overload:
-
Causality: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a distorted, tailing peak.
-
Solution: Reduce the injection volume or the concentration of your sample and re-inject. If the peak shape improves, overload was the likely cause.[8]
-
Experimental Protocol: Systematic Troubleshooting of Peak Tailing
-
Step 1: Check Mobile Phase pH.
-
Prepare a fresh mobile phase with a pH of 2.7 using 0.1% phosphoric acid.
-
Equilibrate the column for at least 20 column volumes.
-
Inject the standard. If tailing is significantly reduced, the primary issue was silanol interaction.
-
-
Step 2: Rule out Column Overload.
-
Dilute your sample 10-fold with the mobile phase.
-
Inject the diluted sample. If the peak becomes symmetrical, you were overloading the column.
-
-
Step 3: Diagnose Column Contamination.
-
Disconnect the column from the detector and flush it to waste with 25-30 mL of a strong solvent series (e.g., mobile phase without buffer, then 100% acetonitrile, then isopropanol).[4]
-
Re-equilibrate with your mobile phase and re-inject. If the peak shape is restored, contamination was the issue. Always use a guard column to protect the analytical column from sample matrix effects.[11]
-
-
Step 4: Assess Column Health.
-
If none of the above steps work, the column itself may be damaged (e.g., a void has formed at the inlet or the stationary phase is irreversibly fouled). Replace the column.
-
Question 3: I am observing split or broad peaks. What does this indicate?
Answer: Split or broad peaks are typically signs of a physical problem in the chromatographic system or a mismatch between the sample solvent and the mobile phase.[10]
Common Causes & Solutions:
-
Partially Blocked Frit/Contaminated Column Inlet:
-
Causality: Particulate matter from the sample or mobile phase can clog the inlet frit of the column. This disrupts the flow path, causing the sample band to spread unevenly onto the stationary phase, resulting in a split or distorted peak.[4]
-
Solution: First, try back-flushing the column at a low flow rate (disconnect from the detector first). If this doesn't resolve the issue, the frit may need to be replaced, or the column itself may be compromised. Using in-line filters and filtering your samples and mobile phases is the best preventative measure.[4]
-
-
Sample Solvent Incompatibility:
-
Causality: If the sample is dissolved in a solvent that is much stronger (more eluting power) than the mobile phase, it can cause the analyte to move through the top of the column too quickly without proper partitioning. This leads to band broadening and distorted peaks, especially for early-eluting compounds.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.
-
-
Column Void:
-
Causality: A void or channel can form at the head of the column due to physical shock (dropping the column) or degradation of the packed bed (e.g., silica dissolution at high pH).[9] This creates a space where the sample band can spread out before interacting with the stationary phase.
-
Solution: A column with a void cannot be repaired and must be replaced.
-
This decision tree provides a systematic approach to diagnosing peak shape problems.
Caption: Decision tree for troubleshooting common peak shape issues.
Question 4: My retention times are drifting or unstable. What should I check first?
Answer: Unstable retention times can compromise the reliability of your analysis. The issue usually stems from a lack of equilibration, changes in mobile phase composition, or temperature fluctuations.[11]
Troubleshooting Steps in Order of Likelihood:
-
Insufficient Column Equilibration:
-
Causality: Reversed-phase columns require time to fully equilibrate with the mobile phase. If you begin your analysis too soon after changing the mobile phase composition or flow rate, you will see retention times drift (usually decrease) until equilibrium is reached.
-
Solution: Always equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. For a 250 x 4.6 mm column at 1.0 mL/min, this means equilibrating for at least 15-25 minutes.
-
-
Mobile Phase Composition Issues:
-
Causality: The composition of the mobile phase is the most significant factor affecting retention in RP-HPLC.[11] Inaccurate mixing (if using a low-pressure gradient pump), evaporation of the more volatile solvent (acetonitrile), or degradation of mobile phase additives can all cause retention shifts.
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation. If you suspect a pump proportioning issue, perform a pump calibration test as per the manufacturer's instructions.
-
-
Temperature Fluctuations:
-
Causality: Changes in ambient temperature can affect mobile phase viscosity and the thermodynamics of partitioning, leading to shifts in retention time.[8]
-
Solution: Use a column oven to maintain a constant, stable temperature (e.g., 30 °C). This is one of the easiest and most effective ways to ensure reproducible retention times.[7]
-
-
Leaks in the System:
-
Causality: A small, undetected leak in the pump or injector will cause the actual flow rate through the column to be lower than the setpoint, leading to longer retention times.
-
Solution: Perform a visual inspection of all fittings from the pump to the detector. Check for salt deposits (from buffers) or drips. A systematic pressure test can also help isolate a leak.[4]
-
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. One moment, please... [nanobioletters.com]
- 3. This compound | 6162-21-6 | GAA16221 [biosynth.com]
- 4. agilent.com [agilent.com]
- 5. Separation of Benzenesulfonic acid, 4-(dimethylamino)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Benzenesulfonamide, N,4-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. waters.com [waters.com]
- 10. uhplcs.com [uhplcs.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Overcoming Stability Issues with 4-(Dimethylamino)benzenesulfonamide in Solution
Welcome to the technical support center for 4-(Dimethylamino)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the stability of this compound in solution. By understanding its chemical properties and degradation pathways, you can ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, the presence of oxidizing agents, and exposure to light (photostability). The sulfonamide group can be susceptible to hydrolysis under certain pH conditions, and the aromatic amine portion of the molecule can be prone to oxidation.
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A2: While specific optimal pH ranges can be application-dependent, sulfonamides, in general, exhibit varying stability across the pH spectrum. It is crucial to determine the pH-rate profile for your specific experimental conditions. Studies on similar sulfonamide compounds suggest that both acidic and alkaline conditions can catalyze hydrolysis, though the rates and degradation products may differ.[1][2][3][4] It is recommended to perform preliminary pH stability studies to identify the range of maximum stability for your formulation.
Q3: What are the common signs of degradation of a this compound solution?
A3: Degradation can manifest as a change in color (often to a yellowish or brownish hue), the formation of precipitates, or a decrease in the measured concentration of the active compound over time. Any unexpected changes in the physical appearance of the solution should be investigated as potential indicators of instability.
Q4: How should I properly store solutions of this compound?
A4: To minimize degradation, solutions should be stored at recommended temperatures, typically refrigerated (2-8 °C) or frozen, and protected from light by using amber vials or by wrapping the container in aluminum foil.[5] The storage container should be tightly sealed to prevent solvent evaporation and exposure to atmospheric oxygen.
Troubleshooting Guide
This section provides a more in-depth look at specific issues you may encounter and offers systematic approaches to resolving them.
Issue 1: Precipitation or Cloudiness in Solution
Potential Causes:
-
Poor Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.
-
pH Shift: A change in the pH of the solution could have altered the ionization state of the molecule, reducing its solubility.[1][6]
-
Degradation: The precipitate could be a less soluble degradation product.
-
Temperature Effects: Solubility is often temperature-dependent. A decrease in temperature during storage could lead to precipitation.
Troubleshooting Steps:
-
Verify Solubility: Consult solubility data for this compound in your chosen solvent. If data is unavailable, perform a solubility test by preparing a saturated solution.
-
Solvent Selection: If solubility is the issue, consider using a co-solvent system or switching to a solvent in which the compound is more soluble. This compound is slightly soluble in DMSO and methanol.[5]
-
Control pH: Measure and buffer the pH of your solution to maintain it within a range where the compound is both stable and soluble.
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate using techniques like HPLC, LC-MS, or NMR to determine if it is the parent compound or a degradant.
Solubility of Benzenesulfonamide Analogs in Common Solvents:
| Solvent | General Solubility of Benzenesulfonamides |
| Water | Low[6] |
| Alcohols (e.g., Methanol, Ethanol) | More Soluble[6] |
| Acetone | More Soluble[6] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[5] |
| Acetonitrile | Soluble (dependent on specific structure)[7] |
Issue 2: Color Change in Solution (e.g., Yellowing)
Potential Causes:
-
Oxidation: The dimethylamino group on the benzene ring is susceptible to oxidation, which can lead to the formation of colored byproducts. This can be accelerated by exposure to air (oxygen), light, or the presence of metal ions.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, resulting in colored degradants.[8]
-
pH-Mediated Degradation: Extreme pH values can catalyze degradation pathways that produce colored compounds.[1]
Troubleshooting Steps:
-
Protect from Light: Prepare and store solutions in amber-colored glassware or wrap containers with aluminum foil to block light.[9] Conduct experiments under subdued lighting conditions if the compound is highly photosensitive.
-
Deoxygenate Solvents: If oxidation is suspected, sparge your solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution.
-
Use of Antioxidants: For long-term storage, consider the addition of a suitable antioxidant, ensuring it does not interfere with your downstream applications.
-
Chelating Agents: If metal-catalyzed oxidation is a possibility, the addition of a chelating agent like EDTA may be beneficial.
-
Forced Degradation Study: To confirm the cause, perform a forced degradation study by exposing the solution to light, heat, and an oxidizing agent (e.g., hydrogen peroxide) to observe if a similar color change occurs.[10][11][12]
Issue 3: Loss of Potency or Inconsistent Results
Potential Causes:
-
Chemical Degradation: The compound is degrading over time due to hydrolysis, oxidation, or photolysis, leading to a lower effective concentration.
-
Adsorption: The compound may be adsorbing to the surface of the storage container, particularly with plasticware.
-
Inaccurate Initial Weighing or Dilution: Errors in solution preparation can lead to incorrect concentrations.
Troubleshooting Steps:
-
Stability-Indicating Analytical Method: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to accurately quantify the concentration of the parent compound and detect any degradation products.[13][14][15] The method should be able to resolve the active ingredient from its potential degradants.
-
Time-Course Stability Study: Analyze the concentration of your solution at regular intervals over a period of time under your typical storage and experimental conditions to determine its stability profile.
-
Container Compatibility: If adsorption is suspected, consider using different types of containers (e.g., glass vs. polypropylene) and analyze for loss of compound. Silanized glass vials can sometimes reduce adsorption.
-
Review Preparation Protocol: Double-check all calculations and procedures for solution preparation to rule out human error.
Experimental Protocols
Protocol 1: Basic pH Stability Assessment
This protocol provides a framework for evaluating the stability of this compound at different pH values.
-
Prepare Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 3, 5, 7, 9, 11).
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare Test Solutions: Dilute the stock solution into each buffer to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low to minimize its effect on stability.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each test solution using a validated stability-indicating HPLC method to determine the initial concentration.
-
Incubation: Store the remaining test solutions at a constant temperature (e.g., ambient or an elevated temperature to accelerate degradation). Protect all samples from light.
-
Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours), withdraw aliquots from each solution and analyze them by HPLC.
-
Data Analysis: Plot the percentage of the initial concentration remaining versus time for each pH. This will reveal the pH at which the compound is most stable.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding potential degradation pathways and for developing stability-indicating analytical methods.[10][11][12][16]
-
Sample Preparation: Prepare multiple aliquots of a this compound solution at a known concentration.
-
Stress Conditions: Expose the aliquots to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., 60 °C) for a set period.
-
Base Hydrolysis: Add 0.1 M NaOH and heat (e.g., 60 °C) for a set period.
-
Oxidation: Add a low concentration of hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Photolytic Degradation: Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8][9][17][18] Include a dark control stored at the same temperature.
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 60-80 °C) in the dark.
-
-
Analysis: After the exposure period, neutralize the acidic and basic samples, and then analyze all samples, including a non-stressed control, by HPLC-UV/PDA or LC-MS.[19]
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradation products) and a decrease in the peak area of the parent compound. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without completely destroying the molecule.[10][12]
Visualizing Degradation and Troubleshooting
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for sulfonamides, which can include modification of the amino group and cleavage of the sulfonamide bridge.[20]
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow
This workflow provides a logical sequence for addressing stability issues.
Caption: A systematic workflow for troubleshooting stability issues.
By following the guidance in this technical support center, you will be better equipped to anticipate, identify, and resolve stability issues with this compound, ensuring the accuracy and reproducibility of your research.
References
- 1. researchgate.net [researchgate.net]
- 2. ars.usda.gov [ars.usda.gov]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cas 6162-21-6,Benzenesulfonamide, 4-(dimethylamino)- (9CI) | lookchem [lookchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound | 6162-21-6 | GAA16221 [biosynth.com]
- 8. q1scientific.com [q1scientific.com]
- 9. iagim.org [iagim.org]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. tis.wu.ac.th [tis.wu.ac.th]
- 14. ymerdigital.com [ymerdigital.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. ikev.org [ikev.org]
- 18. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 19. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(Dimethylamino)benzenesulfonamide
Welcome to the technical support guide for the purification of crude 4-(Dimethylamino)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for common challenges encountered during the purification of this compound.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound.
Q1: What are the typical impurities in crude this compound?
A1: Crude this compound can contain several types of impurities depending on the synthetic route. These often include unreacted starting materials such as 4-dimethylaminobenzaldehyde and sulfonamide precursors.[1][2] Side-products from competing reactions, such as oxidized or hydrolyzed species, may also be present. Additionally, colored impurities can form during the reaction, requiring specific removal steps.
Q2: What are the primary methods for purifying crude this compound?
A2: The most common and effective purification techniques for this compound are:
-
Recrystallization: This is a primary method for purifying solid organic compounds.[3]
-
Column Chromatography: Useful for separating compounds with different polarities.
-
Acid-Base Extraction: This technique separates compounds based on their acidic or basic properties.[4][5]
Q3: What are the key physical properties of this compound to consider during purification?
A3: Understanding the physical properties is crucial for selecting the appropriate purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂S | [6] |
| Molecular Weight | 200.26 g/mol | [7] |
| Melting Point | 209-211 °C | [6] |
| Solubility | Slightly soluble in DMSO and Methanol | [6] |
The high melting point suggests that the purified compound should be a stable solid at room temperature.[6] Its limited solubility in common organic solvents necessitates careful solvent selection for recrystallization.[6]
II. Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solids, but it can present challenges.
Q4: My compound is not dissolving in the hot recrystallization solvent. What should I do?
A4: This issue can arise from a few factors:
-
Insufficient Solvent: You may not have added enough solvent. Add small portions of hot solvent until the solid dissolves.[3] However, be cautious not to add too much, as this will reduce your yield.[3][8]
-
Inappropriate Solvent: The chosen solvent may not be suitable. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[9][10] If the compound remains insoluble even at the solvent's boiling point, you will need to select a different solvent.
-
Insoluble Impurities: The undissolved material could be an insoluble impurity.[11] If the bulk of your compound has dissolved and a small amount of solid remains, you should perform a hot gravity filtration to remove it.[9][11]
Q5: My compound "oiled out" instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This often happens when the melting point of the compound is lower than the boiling point of the solvent or when the solution is cooled too quickly.[12][13]
-
Slower Cooling: Reheat the solution to redissolve the oil. Allow the flask to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[12]
-
Solvent Adjustment: Adding a small amount of a co-solvent in which the compound is more soluble can sometimes prevent oiling out.[11]
-
Lower Boiling Point Solvent: Consider using a solvent with a lower boiling point.
Q6: No crystals are forming, even after the solution has cooled. What is the problem?
A6: A lack of crystal formation is a common issue, often due to supersaturation or using too much solvent.[3][12]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[3]
-
-
Reduce Solvent Volume: If you suspect too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[12]
Workflow for Troubleshooting Recrystallization
Caption: Troubleshooting workflow for recrystallization.
III. Troubleshooting Column Chromatography
Column chromatography is an essential technique for separating mixtures based on the differential adsorption of compounds to a stationary phase.
Q7: My compound is not moving down the column. What should I do?
A7: If your compound remains at the top of the column, the eluent is likely not polar enough.
-
Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[14]
-
Check Compound Stability: Ensure your compound is stable on silica gel. Some compounds can decompose on the acidic surface of silica gel.[14] You can test this by spotting your compound on a TLC plate and letting it sit for an extended period before eluting.
Q8: The separation between my compound and impurities is poor. How can I improve it?
A8: Poor separation can be due to several factors.
-
Optimize Solvent System: The choice of eluent is critical. Use Thin Layer Chromatography (TLC) to test different solvent systems to find one that gives good separation between your desired compound and the impurities.[14]
-
Column Packing: An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly.
-
Flow Rate: A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases, leading to band broadening.[15] Conversely, a flow rate that is too slow can also cause band broadening due to diffusion.[15]
Q9: I am observing streaking or tailing of my compound on the column.
A9: Streaking or tailing can be caused by several issues.
-
Overloading the Column: Applying too much sample to the column can lead to band broadening and tailing.
-
Compound Solubility: If your compound is not very soluble in the eluent, it can cause tailing. Ensure your compound is fully dissolved in a minimum amount of the mobile phase before loading it onto the column.[15]
-
Acidic or Basic Compounds: Sulfonamides can have acidic protons, which can interact strongly with the silica gel, causing tailing. Adding a small amount of a modifier like acetic acid or triethylamine to the eluent can sometimes improve peak shape.
Column Chromatography Troubleshooting Flowchart
Caption: Troubleshooting flowchart for column chromatography.
IV. Troubleshooting Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acid-base properties.
Q10: An emulsion has formed between the aqueous and organic layers. How do I break it?
A10: Emulsions are a common problem in extractions.
-
Time: Sometimes, simply allowing the separatory funnel to stand for a period will allow the layers to separate.
-
Brine Wash: Add a saturated aqueous sodium chloride solution (brine). This increases the ionic strength of the aqueous layer and can help to break up the emulsion.
-
Gentle Swirling: Gently swirl the separatory funnel instead of shaking it vigorously.
Q11: I am not sure which layer is the aqueous and which is the organic.
A11: To determine the identity of the layers, add a few drops of water to the separatory funnel. The layer that the water drops mix with is the aqueous layer.
Q12: My yield is very low after extraction and recovery.
A12: Low yields can result from several issues.
-
Incomplete Extraction: You may not have performed enough extractions. Typically, it is better to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume.
-
Incorrect pH: Ensure the pH of the aqueous layer is appropriate to either protonate or deprotonate your compound of interest. Use pH paper to check.
-
Compound Solubility: Your compound, even in its salt form, may have some solubility in the organic layer, or the neutral form may have some solubility in the aqueous layer. Backwashing the organic layer with a small amount of the aqueous solution can help to recover more of the product.[16]
V. References
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. --INVALID-LINK--
-
University of Colorado Boulder. (n.d.). Recrystallization. --INVALID-LINK--
-
LookChem. (n.d.). Benzenesulfonamide, 4-(dimethylamino)- (9CI). --INVALID-LINK--
-
uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. --INVALID-LINK--
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. --INVALID-LINK--
-
University of California, Los Angeles. (n.d.). Recrystallization. --INVALID-LINK--
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. --INVALID-LINK--
-
University of York. (n.d.). Problems with Recrystallisations. --INVALID-LINK--
-
Biosynth. (n.d.). This compound. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. --INVALID-LINK--
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. --INVALID-LINK--
-
Chemsrc. (n.d.). N-[(4-dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide. --INVALID-LINK--
-
PubChem. (n.d.). 4-Amino-N-(2-(dimethylamino)ethyl)benzenesulfonamide. --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. --INVALID-LINK--
-
PubChem. (n.d.). Benzenesulfonamide, 4-amino-N,N-dimethyl-. --INVALID-LINK--
-
University of Colorado Denver. (n.d.). Acid-Base Extraction. --INVALID-LINK--
-
Wikipedia. (n.d.). Acid–base extraction. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthetic reaction of 4-((4-(dimethylamino) benzylidene) amino)-N-(thiazol-2-yl) benzenesulfonamide. --INVALID-LINK--
-
Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(10), 483-488.
-
ResearchGate. (2012). Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO?--INVALID-LINK--
-
University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. --INVALID-LINK--
-
Fun, H. K., O'Connor, C., & Chantrapromma, S. (2014). 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1279.
-
Sigma-Aldrich. (n.d.). 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride. --INVALID-LINK--
-
Oxford Academic. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. --INVALID-LINK--
-
ResearchGate. (2015). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. --INVALID-LINK--
-
ResearchGate. (n.d.). TLC of Sulfonamides. --INVALID-LINK--
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. --INVALID-LINK--
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. --INVALID-LINK--
-
Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes. --INVALID-LINK--
-
Raich-Montiu, J., Beltrán, J. L., Prat, M. D., & Granados, M. (2010). Studies on the extraction of sulfonamides from agricultural soils. Analytical and Bioanalytical Chemistry, 397(2), 807–814.
-
Royal Society of Chemistry. (n.d.). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. --INVALID-LINK--
-
Hruska, K., & Franek, M. (2012). Exhaustive extraction of sulfonamide antibiotics from aged agricultural soils using pressurized liquid extraction. Journal of Chromatography A, 1238, 12–19.
-
Vulcanchem. (n.d.). 4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide. --INVALID-LINK--
-
Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. --INVALID-LINK--
-
Evetech. (n.d.). 4-[(Dimethylamino)methyl]benzene-1-carboximidamide (EVT-2509308). --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-(Dimethylamino)benzylamine. --INVALID-LINK--
-
Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. --INVALID-LINK--
-
Stenford, B. A., & Ngassa, F. N. (2014). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1198–o1201.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cas 6162-21-6,Benzenesulfonamide, 4-(dimethylamino)- (9CI) | lookchem [lookchem.com]
- 7. This compound | 6162-21-6 | GAA16221 [biosynth.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Home Page [chem.ualberta.ca]
- 10. mt.com [mt.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chromatography [chem.rochester.edu]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
A Comparative Guide to the Efficacy of Sulfonamides: From Antibacterial Action to Enzyme Inhibition
In the vast landscape of therapeutic compounds, the sulfonamide functional group represents a cornerstone of medicinal chemistry. First introduced as pioneering antibacterial agents, their applications have since diversified, spanning diuretics, anticonvulsants, and potent enzyme inhibitors. This guide provides a comparative technical analysis of 4-(Dimethylamino)benzenesulfonamide against a panel of other significant sulfonamides. We move beyond a singular definition of "efficacy" to explore two distinct, yet crucial, pharmacological roles: the classical antibacterial activity and the targeted inhibition of carbonic anhydrase enzymes. This dual-pronged analysis will provide researchers, scientists, and drug development professionals with a nuanced understanding of how subtle structural modifications dictate profound functional differences within this vital class of molecules.
The Sulfonamide Scaffold: A Tale of Two Mechanisms
The versatility of the sulfonamide framework is rooted in its ability to engage with different biological targets. For this comparative guide, we will analyze two primary mechanisms of action where sulfonamides have proven effective.
-
Antibacterial Efficacy via Folate Synthesis Inhibition : The classical role of sulfonamides is that of a bacteriostatic agent. Structurally similar to p-aminobenzoic acid (PABA), these drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3] By blocking this pathway, they prevent the synthesis of nucleotides and amino acids, thereby halting bacterial growth and replication.[1][2] Humans are unaffected as they obtain folate from their diet.[1]
-
Enzyme Inhibition via Metal Chelation : A distinct application of sulfonamides is the inhibition of metalloenzymes, most notably the zinc-containing carbonic anhydrases (CAs).[4][5] The deprotonated sulfonamide nitrogen chelates the catalytic Zn²⁺ ion in the enzyme's active site, displacing the essential water molecule or hydroxide ion and thereby blocking enzymatic activity.[6] This mechanism is fundamental to the action of diuretics like acetazolamide and is a key area of research for anti-glaucoma and anti-cancer therapies.[4]
Featured and Comparator Compounds
To build a comprehensive comparison, we will evaluate this compound against four well-characterized sulfonamides, each chosen to represent a specific application class.
| Compound Name | Structure | Key Application Class |
| This compound | O=S(=O)(N)c1ccc(N(C)C)cc1 | Carbonic Anhydrase Inhibition / Chemical Intermediate |
| Sulfanilamide | O=S(=O)(N)c1ccc(N)cc1 | Antibacterial (Baseline) |
| Sulfamethoxazole | O=S(=O)(Nc1noc(C)c1)c1ccc(N)cc1 | Antibacterial (Clinical) |
| Silver Sulfadiazine | [Ag+]...O=S(=O)([N-]c1ncccn1)c1ccc(N)cc1 | Antibacterial (Topical) |
| Acetazolamide | CC(=O)Nc1nnc(s1)S(=O)(=O)N | Carbonic Anhydrase Inhibitor (Clinical) |
Part 1: Comparative Analysis of Antibacterial Efficacy
The gold standard for quantifying the efficacy of a bacteriostatic agent is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7]
Experimental Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the MIC values for our selected antibacterial sulfonamides against common Gram-negative and Gram-positive bacterial reference strains. This compound and Acetazolamide are omitted from this table as they are not utilized for their direct antibacterial properties and thus, comparable MIC data is not available or relevant.
| Compound | Target Organism | MIC (µg/mL) | Citation |
| Sulfamethoxazole | Escherichia coli ATCC 25922 | ≤64 (Susceptible Breakpoint) | [1] |
| Sulfamethoxazole | Staphylococcus aureus ATCC 25923 | 16 - 32 | [8] |
| Sulfanilamide | Staphylococcus aureus (Clinical Isolates) | 32 - >512 | [4] |
| Silver Sulfadiazine | Pseudomonas aeruginosa (Clinical Isolates) | 1 - 64 | [9][10] |
Analysis & Field Insights:
-
Sulfamethoxazole remains a clinically relevant antibacterial agent, though resistance is widespread.[1] Its efficacy is often enhanced by combination with trimethoprim, which targets a subsequent step in the folate pathway.
-
Sulfanilamide , the progenitor of sulfa drugs, shows comparatively weaker and more variable activity against modern bacterial isolates, highlighting the evolution of resistance.
-
Silver Sulfadiazine is highly effective in topical applications, particularly against Pseudomonas aeruginosa, a common pathogen in burn wounds.[9][10] Its efficacy is a combination of the sulfonamide action and the antimicrobial properties of silver ions.
-
This compound lacks the core structural features (specifically the unsubstituted N4-amino group) that are critical for PABA antagonism, explaining its absence from antibacterial applications. Its dimethylated amino group would prevent it from acting as a PABA analogue.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a standardized method for determining the MIC of an antimicrobial agent.[7][11][12]
Causality Behind Choices: The broth microdilution method is chosen for its efficiency, conservation of reagents, and ability to generate quantitative, reproducible data suitable for comparing multiple compounds in parallel.
-
Preparation of Antimicrobial Agent Stock: Dissolve the sulfonamide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a gradient of drug concentrations. Each well should contain 100 µL of the diluted agent.
-
Inoculum Preparation: Prepare a suspension of the test organism (e.g., E. coli ATCC 25922) from an 18-24 hour agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] Dilute this suspension in CAMHB so that the final inoculum added to each well is 5 x 10⁵ CFU/mL.
-
Inoculation: Add 5 µL of the standardized inoculum to each well of the microtiter plate, except for a sterility control well (broth only). Include a growth control well (broth + inoculum, no drug).
-
Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours in ambient air.
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the plate for the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth (i.e., the first clear well).[7]
Workflow for MIC Determination
Part 2: Comparative Analysis of Carbonic Anhydrase Inhibition
The efficacy of sulfonamides as enzyme inhibitors is quantified by their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀). A lower value indicates greater potency. We focus on four key human carbonic anhydrase (hCA) isoforms: hCA I and II (widespread cytosolic isoforms) and hCA IX and XII (transmembrane isoforms associated with tumors).[6]
Experimental Data: Carbonic Anhydrase Inhibition Constants (Kᵢ)
The following table presents Kᵢ values for the selected sulfonamides. The data clearly shows a functional divergence: compounds effective as antibacterials are generally poor CA inhibitors, while dedicated CA inhibitors and certain derivatives like those related to this compound show high potency.
| Compound / Derivative | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Citation |
| (E)-4-(4-(2-(4-(dimethylamino) benzylidene)...benzenesulfonamide) ¹ | 205 | 8.1 | 25.2 | 4.8 | [13] |
| Sulfanilamide | 9100 | 1300 | - | - | [10] |
| Sulfamethoxazole | 5630 | 6200 | 7900 | 9800 | [8] |
| Acetazolamide (Reference) | 250 | 12 | 25 | 5.7 | [14][15] |
¹Data for (E)-4-(4-(2-(4-(dimethylamino)benzylidene)hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide, a structurally related derivative, used to demonstrate the high potency of this chemical class.
Analysis & Field Insights:
-
This compound Class: The data for the closely related derivative demonstrates that sulfonamides containing a dimethylamino-benzylidene tail are exceptionally potent inhibitors of hCA II, IX, and XII, with Kᵢ values in the low nanomolar range.[13] The potency against the tumor-associated hCA IX and XII isoforms is particularly noteworthy and is a significant area of anti-cancer drug development.[16] This efficacy profile is comparable, and in the case of hCA XII, superior to the clinical standard, Acetazolamide.
-
Acetazolamide: As a clinically used CA inhibitor, it shows strong inhibition of hCA II and XII, which is responsible for its diuretic and anti-glaucoma effects, respectively.[14][17]
-
Antibacterial Sulfonamides: Both Sulfanilamide and Sulfamethoxazole are very weak inhibitors of carbonic anhydrases, with Kᵢ values in the micromolar range, thousands of times higher than dedicated inhibitors. This confirms that their primary mechanism of action is not CA inhibition and that this off-target activity is negligible at therapeutic antibacterial concentrations.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This protocol describes a common colorimetric method for measuring CA activity and its inhibition, based on the enzyme's esterase activity.[2]
Causality Behind Choices: This assay is selected for its high-throughput compatibility and reliance on a simple spectrophotometric readout. It uses a surrogate substrate, p-Nitrophenyl acetate (p-NPA), whose hydrolysis by CA produces a yellow-colored product, allowing for kinetic measurement of enzyme activity.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Solution: Prepare a working solution of human carbonic anhydrase (e.g., hCA II) in cold Assay Buffer.
-
Substrate Solution: Prepare a 3 mM solution of p-Nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.
-
Inhibitor Solutions: Prepare serial dilutions of the test sulfonamides (e.g., this compound, Acetazolamide) in Assay Buffer with a small percentage of DMSO.
-
-
Assay Plate Setup (96-well plate):
-
Test Wells: 158 µL Assay Buffer + 2 µL of inhibitor dilution.
-
Enzyme Control (Max Activity): 158 µL Assay Buffer + 2 µL of DMSO vehicle.
-
Blank (No Enzyme): 180 µL Assay Buffer.
-
-
Enzyme-Inhibitor Pre-incubation: Add 20 µL of the CA Enzyme Solution to the "Test" and "Enzyme Control" wells. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of absorbance vs. time) for each well. Determine the percent inhibition for each inhibitor concentration relative to the Enzyme Control. Calculate the IC₅₀ or Kᵢ value by fitting the data to a dose-response curve.
Mechanism of Sulfonamide Action on Key Pathways
Conclusion and Future Directions
This guide demonstrates the critical importance of understanding efficacy in the context of the intended biological target. While sharing a common sulfonamide core, the compounds analyzed exhibit dramatically different performance profiles based on their specific application.
-
Antibacterial Sulfonamides , like Sulfamethoxazole , are defined by their ability to mimic PABA and disrupt folic acid synthesis. Their efficacy is measured by MIC values, but their utility is increasingly challenged by bacterial resistance.
-
In stark contrast, This compound and its structural analogues represent a class of potent Carbonic Anhydrase Inhibitors . Their efficacy, characterized by low nanomolar Kᵢ values, is derived from the sulfonamide group's interaction with the enzyme's catalytic zinc ion. The strong inhibitory activity of this class against tumor-associated isoforms hCA IX and XII suggests a promising trajectory for the development of targeted anti-cancer therapeutics.
For the drug development professional, the key takeaway is that the sulfonamide scaffold is not monolithic. Its "efficacy" is a function of specific molecular interactions that can be finely tuned. Future research should continue to exploit this structural plasticity, developing sulfonamide derivatives with enhanced selectivity for specific CA isoforms or novel antibacterial targets to overcome existing resistance mechanisms.
References
- 1. Antimicrobial Resistance in Commensal Escherichia coli from Pigs during Metaphylactic Trimethoprim and Sulfamethoxazole Treatment and in the Post-Exposure Period - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity of Antibiotics against Staphylococcus aureus in an In Vitro Model of Biofilms in the Context of Cystic Fibrosis: Influence of the Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. korld.nil.gov.pl [korld.nil.gov.pl]
- 8. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimal inhibitory concentrations of 34 antimicrobial agents for control strains Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and acrosin inhibitory activity of substituted 4-amino-N-(diaminomethylene) benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII | MDPI [mdpi.com]
- 15. Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. atcc.org [atcc.org]
A Comparative Benchmarking of 4-(Dimethylamino)benzenesulfonamide Analogs: Biological Activity and Therapeutic Potential
Introduction: The Versatile Sulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold for the development of a wide array of therapeutic agents.[1][2][3] Its inherent chemical stability and ability to engage in key hydrogen bonding interactions have led to its incorporation into drugs with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic properties.[2][3] At the heart of this chemical class lies 4-(Dimethylamino)benzenesulfonamide, a simple yet intriguing molecule that has served as a launchpad for the design and synthesis of numerous analogs with enhanced potency and selectivity. This guide provides a comparative analysis of the biological activities of several this compound analogs, offering a deep dive into their anticancer, antimicrobial, and enzyme inhibitory properties. We will explore the structure-activity relationships that govern their biological effects and provide detailed experimental protocols for their evaluation, empowering researchers to navigate this promising chemical space.
Core Biological Activities: A Multi-pronged Therapeutic Attack
Analogs of this compound have demonstrated significant promise in three primary areas of therapeutic interest: oncology, infectious diseases, and as inhibitors of the ubiquitous enzyme, carbonic anhydrase.
Anticancer Activity: Targeting Tumor-Associated Carbonic Anhydrases
A compelling strategy in cancer therapy is the targeted inhibition of tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX and XII.[4][5] These enzymes are overexpressed in a variety of hypoxic tumors and play a crucial role in regulating tumor pH, facilitating cancer cell survival and proliferation.[4][5] Several benzenesulfonamide derivatives have been designed as potent and selective inhibitors of these CA isoforms.
A notable example involves a series of new aryl thiazolone–benzenesulfonamides.[5][6] These compounds have been shown to exhibit significant anti-proliferative activity against breast cancer cell lines, such as MDA-MB-231 and MCF-7, with some analogs demonstrating high selectivity against cancer cells over normal breast cells.[5][6] For instance, an analog incorporating a vanillin tail (compound 4h in the cited study) displayed impressive inhibitory activity against both MDA-MB-231 and MCF-7 cell lines with IC50 values of 1.56 µM and 1.52 µM, respectively.[5] This highlights the potential of modifying the benzenesulfonamide scaffold to achieve potent and selective anticancer agents.
Another study focused on 4-(pyrazolyl)benzenesulfonamide ureas, which were developed as inhibitors of hCA IX and XII.[4] One particular derivative, SH7s , demonstrated outstanding inhibitory activity against hCA IX with a Ki of 15.9 nM and exhibited broad-spectrum anticancer activity.[4]
The general mechanism of action for these anticancer sulfonamides involves the binding of the sulfonamide moiety to the zinc ion in the active site of carbonic anhydrase, thereby inhibiting its enzymatic activity. This leads to an increase in the acidity of the tumor microenvironment, which can trigger apoptosis and sensitize cancer cells to conventional chemotherapies.[4]
Signaling Pathway: Carbonic Anhydrase IX Inhibition in Cancer
Caption: Inhibition of Carbonic Anhydrase IX by sulfonamide analogs disrupts pH regulation in cancer cells.
Antimicrobial Activity: A Renewed Interest in Sulfa Drugs
With the rise of antibiotic resistance, there is a pressing need for the development of novel antimicrobial agents.[1][3] Benzenesulfonamide derivatives are experiencing a resurgence of interest in this area.[7] Their mechanism of action typically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.
Recent studies have explored the antimicrobial potential of various benzenesulfonamide analogs. For example, a series of thiazole derivatives were evaluated for their antimicrobial activity, with some compounds showing potent cytotoxicity against bacterial strains.[5] In another study, new benzenesulphonamide derivatives bearing a carboxamide functionality were synthesized and showed promising activity against a range of bacteria, including E. coli, S. aureus, P. aeruginosa, and S. typhi.[1][3] For instance, compound 4d was most potent against E. coli (MIC 6.72 mg/mL), while compound 4h was most active against S. aureus (MIC 6.63 mg/mL).[1][3]
Furthermore, some analogs have demonstrated efficacy against methicillin-resistant S. aureus (MRSA), a significant clinical challenge.[7] The introduction of electron-withdrawing groups on the phenyl ring has been shown to enhance antimicrobial activity.[7]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Comparative Data on Biological Activity
To provide a clear comparison of the biological activities of different this compound analogs, the following tables summarize key data from the literature. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions between different studies.
Table 1: Anticancer Activity of Selected Benzenesulfonamide Analogs
| Compound ID (Reference) | Cancer Cell Line | Assay | IC50 (µM) | Notes |
| 4h [5] | MDA-MB-231 | MTT Assay | 1.56 | High selectivity against normal breast cells. |
| 4h [5] | MCF-7 | MTT Assay | 1.52 | Potent inhibitory activity. |
| SH7s [4] | NCI-60 Panel | Cell Viability | GI50 (MG-MID) = 3.5 | Broad-spectrum anticancer activity. |
| Compound 23 [8] | MDA-MB-231 | MTT Assay | 20.5 ± 3.6 | Benzenesulfonamide-bearing imidazole derivative. |
| Compound 23 [8] | IGR39 (Melanoma) | MTT Assay | 27.8 ± 2.8 | Active against melanoma cell lines. |
Table 2: Antimicrobial Activity of Selected Benzenesulfonamide Analogs
| Compound ID (Reference) | Bacterial Strain | MIC (mg/mL) | Notes |
| 4d [1][3] | E. coli | 6.72 | Carboxamide derivative. |
| 4h [1][3] | S. aureus | 6.63 | Carboxamide derivative. |
| 4a [1][3] | P. aeruginosa | 6.67 | Carboxamide derivative. |
| 4a [1][3] | S. typhi | 6.45 | Carboxamide derivative. |
| Compound I [7] | MRSA | - | Showed higher effect than oxacillin on 21 MRSA isolates. |
Table 3: Carbonic Anhydrase Inhibition of Selected Benzenesulfonamide Analogs
| Compound ID (Reference) | CA Isoform | Ki (nM) | Notes |
| SH7s [4] | hCA IX | 15.9 | Potent and selective inhibitor. |
| SH7s [4] | hCA XII | 55.2 | Also inhibits hCA XII. |
| Compound I [5] | hCA IX | 25.04 | Amino thiazole based coumarin benzenesulfonamide. |
| Compound I [5] | hCA XII | 3.94 | Potent inhibitory activity against hCA XII. |
Experimental Methodologies: A Guide for Researchers
Reproducibility and standardization are paramount in scientific research. This section provides detailed, step-by-step methodologies for the key assays used to evaluate the biological activity of this compound analogs.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the test compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. If using a viability indicator like resazurin, a color change (e.g., from blue to pink) indicates bacterial growth.
Protocol 3: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This protocol details the measurement of the inhibitory activity of the compounds against carbonic anhydrase isoforms.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)
-
Buffer (e.g., 10 mM HEPES-Tris, pH 7.5)
-
CO₂-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
-
Test compounds (dissolved in DMSO)
Procedure:
-
Enzyme and Inhibitor Pre-incubation: Pre-incubate the enzyme with varying concentrations of the inhibitor in the buffer for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.
-
Monitoring the Reaction: Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid. The initial rate of the reaction is determined from the slope of the absorbance curve.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration. Determine the IC50 value from the dose-response curve. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) for the substrate is known.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the significant therapeutic potential of this compound analogs. Through strategic chemical modifications, researchers have successfully developed derivatives with potent and selective anticancer, antimicrobial, and enzyme inhibitory activities. The structure-activity relationship studies, although not exhaustively detailed here, consistently point towards the importance of the nature and position of substituents on the benzenesulfonamide scaffold for modulating biological activity.
Future research in this area should focus on several key aspects:
-
Improving Selectivity: Designing analogs with higher selectivity for target enzymes or microbial strains over host cells to minimize off-target effects and toxicity.
-
Elucidating Mechanisms of Action: Further investigation into the precise molecular mechanisms by which these analogs exert their biological effects.
-
In Vivo Efficacy and Pharmacokinetics: Moving beyond in vitro studies to evaluate the efficacy, safety, and pharmacokinetic profiles of the most promising candidates in preclinical animal models.
-
Combating Drug Resistance: Exploring the potential of these analogs to overcome existing drug resistance mechanisms in both cancer and infectious diseases.
The versatile this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The insights and methodologies provided in this guide aim to facilitate further exploration and development in this exciting field of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 4. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Technical Guide to the Structure-Activity Relationship of 4-(Dimethylamino)benzenesulfonamide and Its Derivatives
In the dynamic landscape of drug discovery, the benzenesulfonamide scaffold remains a cornerstone for the development of a diverse array of therapeutic agents. Its remarkable versatility stems from the amenability of its structure to chemical modification, allowing for the fine-tuning of pharmacological properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(Dimethylamino)benzenesulfonamide, a key starting point for the synthesis of potent and selective bioactive molecules. We will explore how targeted structural modifications to this parent molecule influence its anticancer, antimicrobial, and enzyme inhibitory activities, supported by experimental data and detailed protocols for key biological assays.
The this compound Scaffold: A Privileged Starting Point
This compound serves as an excellent lead compound due to the presence of two key functional groups ripe for chemical elaboration: the sulfonamide (-SO₂NH₂) moiety and the dimethylamino (-N(CH₃)₂) group. The sulfonamide group is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes such as carbonic anhydrases. The dimethylamino group, an electron-donating substituent, significantly influences the electronic properties of the benzene ring and provides a handle for further derivatization.
Comparative Analysis of Biological Activities: Unraveling the SAR
The therapeutic potential of this compound derivatives has been explored across various domains. Here, we compare the activity of the parent scaffold with its modified analogs, highlighting key SAR trends.
Anticancer Activity
The fight against cancer has seen the emergence of numerous sulfonamide-based drugs. Modifications of the this compound scaffold have yielded compounds with significant anti-proliferative activity. A prominent strategy involves the condensation of the amino group of a sulfonamide with various aldehydes to form Schiff bases or other heterocyclic systems.[1]
One notable example is the synthesis of (E)-4-(5-(4-(Dimethylamino)benzylidene)-4-oxo-4,5-dihydrothiazol-2-ylamino)benzenesulfonamide.[2][3] This derivative incorporates a thiazolone ring, a pharmacophore known for its diverse biological activities.
Table 1: Comparative Anticancer Activity of this compound Derivatives
| Compound | Modification from Parent Scaffold | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (E)-4-(5-(4-(Dimethylamino)benzylidene)-4-oxo-4,5-dihydrothiazol-2-ylamino)benzenesulfonamide | Introduction of a 4-oxo-4,5-dihydrothiazol-2-ylamino linker and a second 4-(dimethylamino)benzylidene group. | MDA-MB-231 (Breast) | > 100 | [3] |
| MCF-7 (Breast) | > 100 | [3] |
The synthesis of Schiff base derivatives by reacting 4-aminobenzenesulfonamide with 4-(dimethylamino)benzaldehyde has also been explored, yielding compounds with potential anticancer properties.[1] The general structure-activity relationship suggests that the introduction of bulky, heterocyclic moieties can significantly modulate the anticancer potential, although the specific example in Table 1 indicates that not all modifications lead to enhanced activity.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[4] The sulfonamide moiety is a classic zinc-binding pharmacophore, making benzenesulfonamides potent CA inhibitors.[4] The 4-dimethylamino substitution can influence the acidity of the sulfonamide proton and thus its binding affinity to the zinc ion in the active site of CAs.
Derivatives of this compound have been synthesized and evaluated as inhibitors of various CA isoforms, particularly the tumor-associated CA IX.[2][3][5]
Table 2: Comparative Carbonic Anhydrase IX (CA IX) Inhibitory Activity
| Compound | Modification from Parent Scaffold | CA IX Inhibition (IC₅₀, nM) | Reference |
| (E)-4-(5-(4-(Dimethylamino)benzylidene)-4-oxo-4,5-dihydrothiazol-2-ylamino)benzenesulfonamide | Introduction of a 4-oxo-4,5-dihydrothiazol-2-ylamino linker and a second 4-(dimethylamino)benzylidene group. | 338.4 | [3] |
The data indicates that while the derivative does inhibit CA IX, its potency is in the higher nanomolar range. The SAR for CA inhibition by benzenesulfonamides is well-established, with modifications at the 4-position of the benzene ring playing a crucial role in determining isoform selectivity and potency. The introduction of the bulky thiazolone-benzylidene moiety in this case does not appear to confer high-affinity binding to CA IX. Generally, electron-donating groups like the dimethylamino moiety are known to favor CA XII inhibition.[5]
Antimicrobial Activity
The discovery of sulfonamides as the first class of synthetic antibacterial agents revolutionized medicine. While bacterial resistance has limited their use, the development of new sulfonamide derivatives remains an active area of research.[6] Modifications to the this compound scaffold have been investigated to enhance antimicrobial potency.
The aforementioned derivative, (E)-4-(5-(4-(Dimethylamino)benzylidene)-4-oxo-4,5-dihydrothiazol-2-ylamino)benzenesulfonamide, was also evaluated for its antibacterial and anti-biofilm activities.[2]
Table 3: Comparative Antimicrobial Activity of a this compound Derivative
| Compound | Bacterial Strain | Inhibition (%) at 50 µg/mL | Reference |
| (E)-4-(5-(4-(Dimethylamino)benzylidene)-4-oxo-4,5-dihydrothiazol-2-ylamino)benzenesulfonamide | Staphylococcus aureus | - | [2] |
| Klebsiella pneumoniae (Anti-biofilm) | - | [2] |
Note: The specific percentage of inhibition was not provided in the abstract, but the study indicated significant activity.
The general SAR for antibacterial sulfonamides suggests that the N¹-substituent on the sulfonamide group is a key determinant of activity. The introduction of heterocyclic rings at this position has historically led to potent antibacterial agents.
Experimental Protocols: A Guide to Reproducible Research
To ensure the integrity and reproducibility of the findings presented, detailed experimental protocols for key biological assays are provided below.
Synthesis of (E)-4-(5-(4-(Dimethylamino)benzylidene)-4-oxo-4,5-dihydrothiazol-2-ylamino)benzenesulfonamide[2]
This protocol outlines the multi-step synthesis of a key derivative discussed in this guide.
Workflow for Synthesis
Caption: Synthetic pathway for the target derivative.
Step-by-Step Protocol:
-
Synthesis of 2-chloro-N-(4-sulfamoylphenyl)acetamide (Intermediate 2):
-
To a suspension of sulfanilamide (0.01 mol) in acetone, add potassium carbonate (0.02 mol).
-
Add 2-chloroacetyl chloride (0.012 mol) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry to obtain Intermediate 2.
-
-
Synthesis of 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide (Intermediate 3):
-
To a solution of Intermediate 2 (0.01 mol) in absolute ethanol (20 mL), add ammonium thiocyanate (0.01 mol).
-
Reflux the mixture for 3 hours and monitor by TLC.
-
Filter the solid that forms during reflux and wash with water.
-
Recrystallize the precipitate from ethanol to yield Intermediate 3.
-
-
Synthesis of (E)-4-(5-(4-(Dimethylamino)benzylidene)-4-oxo-4,5-dihydrothiazol-2-ylamino)benzenesulfonamide (Final Product 4j):
-
To a solution of Intermediate 3 (0.001 mol) in ethanol (20 mL), add 4-(dimethylamino)benzaldehyde (0.001 mol).
-
Add a few drops of piperidine as a catalyst.
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture and collect the precipitate by filtration.
-
Wash the precipitate with ethanol and dry to obtain the final product.
-
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity.
Step-by-Step Protocol:
-
Seed the desired cancer cell line (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5x10³ cells/well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for another 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against CA isoforms can be determined using a stopped-flow CO₂ hydrase assay.
Principle of CA Inhibition Assay
Caption: Principle of carbonic anhydrase activity and inhibition.
Step-by-Step Protocol:
-
The assay is performed at 25°C using a stopped-flow instrument.
-
The enzymatic activity is monitored by observing the change in pH of a buffer solution as CO₂ is hydrated.
-
The reaction mixture contains the specific CA isoenzyme in a buffer (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol).
-
A solution of the inhibitor at various concentrations is pre-incubated with the enzyme.
-
The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution.
-
The initial rate of the reaction is measured by monitoring the change in absorbance of the pH indicator.
-
The IC₅₀ value is determined by plotting the enzyme activity against the inhibitor concentration.
Conclusion and Future Perspectives
The this compound scaffold is a versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that modifications at the sulfonamide nitrogen and the aromatic ring can lead to compounds with potent anticancer, carbonic anhydrase inhibitory, and antimicrobial activities.
The future of drug discovery with this scaffold lies in the rational design of derivatives with improved potency and selectivity. Key areas for future exploration include:
-
Combinatorial Chemistry: Synthesizing large libraries of derivatives to explore a wider chemical space and identify novel hits.
-
Computational Modeling: Utilizing molecular docking and QSAR studies to predict the activity of new analogs and guide synthetic efforts.
-
Targeted Drug Delivery: Conjugating potent derivatives to targeting moieties to enhance their efficacy and reduce off-target effects.
By leveraging these advanced techniques, researchers can continue to unlock the full therapeutic potential of the this compound scaffold.
References
- 1. 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 4-(Dimethylamino)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)benzenesulfonamide is a key chemical intermediate in the synthesis of various pharmaceuticals and dyes.[1][2] As with many vital chemical compounds, the efficiency, safety, and scalability of its synthesis are of paramount importance. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering experimental data and procedural insights to aid researchers in selecting the most suitable method for their specific needs.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound predominantly revolves around two core strategies: the direct chlorosulfonation of N,N-dimethylaniline followed by amination, and the reaction of a pre-formed sulfonyl chloride with dimethylamine. Each approach presents a unique set of advantages and challenges in terms of yield, purity, safety, and scalability.
| Metric | Route 1: Direct Chlorosulfonation of N,N-Dimethylaniline | Route 2: Sulfonylation of Aniline followed by N-Alkylation |
| Starting Materials | N,N-Dimethylaniline, Chlorosulfonic acid, Ammonia/Ammonium hydroxide | Aniline, Acetic anhydride, Chlorosulfonic acid, Ammonia, Methylating agent (e.g., Dimethyl sulfate) |
| Typical Yield | 70-85% | 60-75% (over multiple steps) |
| Purity | Good, but can be contaminated with the ortho isomer | Generally high, with purification at intermediate stages |
| Reaction Time | 4-8 hours | 12-24 hours (multi-step) |
| Reaction Temperature | 0°C to room temperature | 0°C to reflux (multiple temperature stages) |
| Key Reagents | Chlorosulfonic acid | Chlorosulfonic acid, Acetic anhydride, Dimethyl sulfate |
| Safety Concerns | Highly corrosive and reactive chlorosulfonic acid, evolution of HCl gas.[3] | Use of corrosive and toxic reagents, handling of a potent methylating agent (dimethyl sulfate). |
| Scalability | Well-established for large-scale synthesis.[4] | More complex for large-scale due to multiple steps and purifications. |
Route 1: Direct Chlorosulfonation of N,N-Dimethylaniline
This is the most direct and commonly employed method for the synthesis of this compound. The reaction proceeds in two main steps: the electrophilic aromatic substitution of N,N-dimethylaniline with chlorosulfonic acid to form 4-(dimethylamino)benzenesulfonyl chloride, followed by nucleophilic substitution with ammonia to yield the final product.
Reaction Workflow
Caption: Workflow for Route 1: Direct Chlorosulfonation.
Experimental Protocol
-
Chlorosulfonation: In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (3 equivalents) to 0-5°C in an ice bath. Slowly add N,N-dimethylaniline (1 equivalent) dropwise with constant stirring, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 4-(dimethylamino)benzenesulfonyl chloride, will precipitate as a solid. Filter the solid and wash it with cold water.
-
Amination: Suspend the crude 4-(dimethylamino)benzenesulfonyl chloride in an excess of concentrated ammonium hydroxide. Stir the mixture vigorously for 1-2 hours at room temperature.
-
Isolation: Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain pure this compound.
Causality and Insights
The dimethylamino group is a strong activating group, directing the electrophilic chlorosulfonyl group primarily to the para position. The use of excess chlorosulfonic acid ensures complete reaction and also acts as the solvent. The low temperature during the addition of N,N-dimethylaniline is crucial to control the highly exothermic reaction and minimize the formation of byproducts.
Route 2: Sulfonylation of Aniline followed by N-Alkylation
This route involves the protection of the amino group of aniline, followed by chlorosulfonation, amination, and finally, N-alkylation to introduce the two methyl groups. While longer, this method can offer better control over the substitution pattern and may be preferred when the starting material is aniline instead of N,N-dimethylaniline. The synthesis of sulfanilamide, a related compound, often follows a similar initial pathway.[5][6][7]
Reaction Workflow
Caption: Workflow for Route 2: Multi-step Synthesis from Aniline.
Experimental Protocol
-
Protection: React aniline with acetic anhydride to form acetanilide.
-
Chlorosulfonation: Add the acetanilide to an excess of chlorosulfonic acid at room temperature and then heat to 60-70°C for 2 hours.
-
Work-up: Pour the mixture onto ice to precipitate 4-acetamidobenzenesulfonyl chloride.
-
Amination: Treat the sulfonyl chloride with aqueous ammonia to form 4-acetamidobenzenesulfonamide.
-
Deprotection: Hydrolyze the acetamido group using aqueous acid to yield sulfanilamide.
-
N-Alkylation: React sulfanilamide with a methylating agent, such as dimethyl sulfate, in the presence of a base to obtain this compound.
Causality and Insights
Protecting the amino group as an acetamide reduces its activating strength and prevents side reactions at the nitrogen atom during chlorosulfonation. This multi-step approach allows for the purification of intermediates, which can lead to a very pure final product. However, the overall yield is often lower than the direct route due to the multiple transformations.
Alternative and Modern Synthetic Approaches
While the two routes described above are the most common, modern organic synthesis offers alternative methods that may provide advantages in specific contexts, such as improved safety profiles or milder reaction conditions.
-
Willis Reagent: The use of a Willis reagent (O-(tert-Butyl)-N-sulfinylhydroxylamine) offers a safer alternative to gaseous SO₂ or highly reactive chlorosulfonic acid for the sulfonation step.[8]
-
Decarboxylative Halosulfonylation: A novel one-pot method involves the copper-catalyzed conversion of aromatic carboxylic acids to sulfonyl chlorides, followed by amination.[9][10] This approach could be adapted to start from 4-(dimethylamino)benzoic acid.
Conclusion
The choice of synthetic route for this compound depends heavily on the specific requirements of the researcher or organization. For large-scale production where cost and efficiency are paramount, the direct chlorosulfonation of N,N-dimethylaniline (Route 1) is generally the preferred method due to its directness and high throughput. For laboratory-scale synthesis where purity is the primary concern and the starting material may be aniline, the multi-step approach (Route 2) offers greater control over the final product's quality.
Researchers should also consider the emerging modern methods, which may offer significant advantages in terms of safety and environmental impact, particularly for specialized applications or in environments with stringent safety regulations.
References
- 1. Cas 6162-21-6,Benzenesulfonamide, 4-(dimethylamino)- (9CI) | lookchem [lookchem.com]
- 2. This compound | 6162-21-6 | GAA16221 [biosynth.com]
- 3. CH371128A - Process for the preparation of disulfamylanilines - Google Patents [patents.google.com]
- 4. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 5. Synthesis of Sulfanilamide - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors in Oncology Research
The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, particularly in the design of potent enzyme inhibitors. This guide provides a comparative analysis of key benzenesulfonamide derivatives targeting carbonic anhydrases (CAs), with a special focus on their application in oncology. We will delve into the mechanistic rationale, comparative inhibitory data, and the experimental methodologies used to evaluate these compounds, providing researchers and drug development professionals with a comprehensive technical overview.
The Rationale: Targeting Carbonic Anhydrase IX in the Tumor Microenvironment
Solid tumors are often characterized by regions of hypoxia, which triggers a metabolic shift towards anaerobic glycolysis. A key consequence of this is the acidification of the tumor microenvironment, a condition that promotes tumor progression, metastasis, and resistance to therapy.[1][2] To survive and proliferate in these acidic conditions, cancer cells upregulate pH-regulating proteins, prominent among which is Carbonic Anhydrase IX (CA IX).[3][4]
CA IX is a transmembrane enzyme with an extracellular active site that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[4] This catalytic activity at the cell surface helps to maintain a relatively alkaline intracellular pH while contributing to extracellular acidosis, creating a favorable niche for tumor cell invasion and survival.[4][5] The expression of CA IX is primarily induced by the Hypoxia-Inducible Factor-1α (HIF-1α) and is often correlated with poor patient prognosis in various cancers.[5] Therefore, selective inhibition of CA IX presents a compelling therapeutic strategy to disrupt pH regulation in tumors, thereby sensitizing them to conventional therapies and inhibiting their metastatic potential.
Below is a diagram illustrating the role of CA IX in the tumor microenvironment.
Caption: Role of CA IX in the tumor microenvironment and its inhibition.
Comparative Inhibitory Profile of Benzenesulfonamide Derivatives
The inhibitory potency of benzenesulfonamide derivatives is primarily attributed to the sulfonamide moiety (-SO₂NH₂) coordinating to the zinc ion within the active site of carbonic anhydrases. The "tail" of the molecule, which can be extensively modified, plays a crucial role in determining isoform selectivity.[6] Here, we compare three key examples: Acetazolamide, a classic non-selective inhibitor, and SLC-0111, a clinical-stage selective CA IX inhibitor, alongside other ureido-substituted derivatives.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Index (CAII/CAIX) |
| Acetazolamide | 250 | 12 | 25 | 5.7 | 0.48 |
| SLC-0111 (U-F) | - | 960[6] | 45.1 | 4.5 | 21.3 |
| U-CH₃ | - | 1765[7] | 7[7] | 6[7] | 252.1 |
| U-NO₂ | - | 15[7] | 1[7] | 6[7] | 15.0 |
Data compiled from multiple sources.[6][7][8][9][10] Note: Ki values can vary slightly between different studies due to experimental conditions.
Expert Insights:
-
Acetazolamide (AAZ) , a long-standing clinical drug, shows potent inhibition of the ubiquitous cytosolic isoforms hCA I and II, as well as the tumor-associated isoforms IX and XII. Its lack of selectivity leads to off-target effects, limiting its utility as an anticancer agent.[8]
-
SLC-0111 and other ureido-substituted benzenesulfonamides (USBs) exemplify the "tail approach" to achieving isoform selectivity.[6] The ureido linker and the terminal phenyl ring of these compounds introduce steric hindrance when binding to hCA II, which has a narrower active site entrance due to the presence of residue Phe131.[7] In contrast, CA IX and CA XII have a valine and alanine at the equivalent position, respectively, allowing for more favorable binding of the "tail" and resulting in higher inhibitory potency and selectivity.[6][7]
-
The selectivity index , calculated as the ratio of Ki for the off-target CA II to the target CA IX, is a critical parameter. A higher selectivity index, as seen with U-CH₃, is desirable as it indicates a greater therapeutic window, minimizing side effects associated with the inhibition of ubiquitous CA isoforms.
Experimental Protocols for Inhibitor Evaluation
The robust evaluation of benzenesulfonamide derivatives relies on standardized in vitro assays to determine their inhibitory potency against purified enzymes and their anti-proliferative effects on cancer cells.
In Vitro Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydrase Assay
This is the gold-standard method for measuring the kinetics of CA-catalyzed CO₂ hydration.
Principle: The assay rapidly mixes a CO₂-saturated solution with a solution containing the carbonic anhydrase enzyme and a pH indicator. The enzymatic hydration of CO₂ produces protons, leading to a decrease in pH, which is monitored spectrophotometrically as a change in the absorbance of the pH indicator.[11] The initial rate of this reaction is proportional to the enzyme's activity. By measuring the reaction rates at various inhibitor concentrations, the inhibition constant (Ki) can be determined.
Workflow Diagram:
Caption: Workflow for a stopped-flow CO₂ hydrase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red).
-
Prepare a stock solution of the purified carbonic anhydrase isoform.
-
Prepare a stock solution of the benzenesulfonamide inhibitor in a suitable solvent (e.g., DMSO) and perform serial dilutions.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water. Keep on ice to maintain saturation.[11]
-
-
Instrument Setup:
-
Turn on the stopped-flow spectrophotometer and allow the lamp to warm up.
-
Set the observation wavelength appropriate for the chosen pH indicator.
-
Equilibrate the instrument's syringes and observation cell to the desired temperature (e.g., 25°C).
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a separate tube, pre-incubate the enzyme with the desired concentration of the inhibitor for a specified time (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
-
Data Acquisition:
-
Load one syringe of the stopped-flow instrument with the CO₂-saturated water.
-
Load the other syringe with the enzyme solution (or the pre-incubated enzyme-inhibitor mixture).
-
Initiate a "push" to rapidly mix the two solutions in the observation cell.
-
Record the change in absorbance over time.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the slope of the absorbance curve.
-
The inhibition constant (Ki) is calculated by fitting the data of reaction rates at different inhibitor concentrations to the appropriate enzyme inhibition model.
-
Cell Viability and Proliferation Assay: MTT Assay
This colorimetric assay is widely used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[12][13] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzenesulfonamide inhibitor in a complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include untreated and vehicle controls.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[14]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control.
-
Plot the percentage of viability against the inhibitor concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
-
Conclusion and Future Directions
The comparative analysis of benzenesulfonamide derivatives highlights the remarkable progress in designing isoform-selective carbonic anhydrase inhibitors. The development of compounds like SLC-0111, with high selectivity for the tumor-associated CA IX over the ubiquitous CA II, represents a significant advancement in targeting the tumor microenvironment. The structure-activity relationships established for ureido-substituted benzenesulfonamides provide a clear rationale for their selectivity, guiding future drug design efforts.
The experimental protocols detailed herein, the stopped-flow CO₂ hydrase assay and the MTT assay, are fundamental tools for the preclinical evaluation of these inhibitors. By combining robust enzymatic inhibition data with cell-based anti-proliferative activity, researchers can effectively identify and optimize promising lead compounds. Future research will likely focus on further enhancing selectivity, improving pharmacokinetic properties, and exploring combination therapies to maximize the therapeutic potential of benzenesulfonamide-based CA inhibitors in oncology.
References
- 1. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative effects of sulphonamide carbonic anhydrase inhibitors C18, SLC-0111 and acetazolamide on bladder, glioblastoma and pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Guide to Confirming the Binding Target of 4-(Dimethylamino)benzenesulfonamide
The compound , 4-(Dimethylamino)benzenesulfonamide, belongs to the sulfonamide class of molecules. This structural class is famously associated with the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[1][2][3] Aromatic and heterocyclic sulfonamides are well-established inhibitors that coordinate to the zinc ion within the CA active site.[3] Therefore, the primary hypothesis is that this compound targets one or more isoforms of carbonic anhydrase. However, rigorous confirmation requires a multi-pronged approach using orthogonal biophysical and cellular techniques.
This guide will detail a validation workflow, comparing results from direct in vitro binding assays with in-cell target engagement confirmation.
Part 1: In Vitro Biophysical Validation: Quantifying the Direct Interaction
The first step is to confirm a direct, physical interaction between this compound and its putative protein target (e.g., a recombinant human Carbonic Anhydrase isoform, such as CA II). Two gold-standard, label-free techniques are recommended: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
A. Isothermal Titration Calorimetry (ITC)
Rationale: ITC is the only technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[4][5] It allows for the determination of the binding affinity (Ka), stoichiometry (n), and enthalpy change (ΔH), from which the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.[6][7] This rich thermodynamic data is invaluable for understanding the driving forces behind the binding interaction.[8]
Caption: Workflow for Isothermal Titration Calorimetry (ITC) Analysis.
-
Protein Preparation: Express and purify the recombinant human Carbonic Anhydrase II (or other isoforms of interest) to >95% purity. Perform dialysis extensively against the final ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
-
Compound Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of this compound in the same dialysis buffer. A small amount of DMSO may be used for solubility, but the final concentration must be matched exactly in the protein solution to avoid buffer mismatch artifacts.[8]
-
Concentration Determination: Accurately determine the concentrations of both the protein (e.g., via A280) and the compound.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the protein solution (e.g., 20 µM) into the sample cell and the compound solution (e.g., 200 µM) into the titration syringe.
-
Titration: Perform a series of injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.
-
Data Analysis: Integrate the raw heat data to obtain the enthalpy change per injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and binding enthalpy (ΔH).
B. Surface Plasmon Resonance (SPR)
Rationale: SPR is a highly sensitive optical technique that monitors binding events in real-time without the need for labels.[9] It provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/kₐ).[10][11] This kinetic information is complementary to the thermodynamic data from ITC and is crucial for understanding how quickly a compound binds and releases from its target.
-
Chip Preparation: Covalently immobilize the purified CA II protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). Aim for a low to medium density immobilization to avoid mass transport limitations.
-
System Priming: Prime the SPR system with a suitable running buffer (e.g., HBS-EP+).
-
Compound Preparation: Prepare a series of dilutions of this compound in the running buffer, typically spanning a concentration range from 0.1x to 10x the expected KD. Include a buffer-only (zero analyte) sample for double referencing.
-
Binding Analysis: Inject the compound dilutions sequentially over the immobilized protein surface, flowing from the lowest to the highest concentration. Include sufficient association and dissociation time to observe the binding and unbinding events.
-
Regeneration: After each cycle, inject a regeneration solution (if necessary) to remove any bound compound and prepare the surface for the next injection.
-
Data Analysis: Perform double referencing by subtracting the signal from a reference flow cell and the buffer-only injection. Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine kₐ, kd, and KD.[12][13]
Comparative Data Summary: In Vitro Validation
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Negative Control (e.g., BSA) |
| Binding Affinity (KD) | e.g., 1.5 µM | e.g., 1.2 µM | No Binding Detected (NBD) |
| Stoichiometry (n) | ~1.0 | N/A | N/A |
| Kinetics (kₐ, kd) | N/A | kₐ: e.g., 2.5 x 10⁴ M⁻¹s⁻¹ kd: e.g., 3.0 x 10⁻² s⁻¹ | NBD |
| Thermodynamics (ΔH, TΔS) | ΔH: e.g., -5.2 kcal/mol TΔS: e.g., 2.8 kcal/mol | N/A | N/A |
Part 2: In-Cell Target Engagement: Proving the Interaction in a Physiological Context
Confirming a direct biophysical interaction is essential, but demonstrating that this binding occurs within the complex environment of a living cell is the critical next step for physiological relevance. The Cellular Thermal Shift Assay (CETSA) is the premier method for this purpose.[14][15][16]
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA operates on the principle of ligand-induced thermal stabilization.[17] The binding of a small molecule to its target protein often increases the protein's resistance to heat-induced denaturation. By heating intact cells treated with the compound and then quantifying the amount of soluble target protein remaining, one can directly observe target engagement.[16] A positive result is a shift in the protein's melting curve to a higher temperature.[18]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment: Culture a cell line known to express the target protein (e.g., HEK293T cells overexpressing CA II). Treat the cells with a high concentration of this compound (e.g., 100 µM) or a vehicle control (DMSO) for a set period (e.g., 1 hour at 37°C).[19]
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the different aliquots to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by cooling to room temperature.[15]
-
Lysis and Fractionation: Lyse the cells (e.g., via repeated freeze-thaw cycles). Separate the insoluble, aggregated proteins from the soluble fraction by high-speed centrifugation.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (CA II) using a specific antibody via Western Blot or ELISA. An unrelated, highly stable protein should be used as a loading control.
-
Data Analysis (Melt Curve): For each temperature point, calculate the amount of soluble target protein relative to the unheated control. Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples to generate melt curves. The temperature at which 50% of the protein has aggregated is the apparent melting temperature (Tₘ).
-
Isothermal Dose-Response (ITDRF): To determine potency, treat cells with a range of compound concentrations. Heat all samples at a single, fixed temperature (chosen from the melt curve where significant precipitation occurs, e.g., Tₘ + 4°C). Plot the amount of soluble protein against the compound concentration to generate a dose-response curve.[18]
Data Summary: In-Cell Target Engagement
| Assay | Vehicle Control (DMSO) | This compound | Result Interpretation |
| CETSA Melt Curve (Tₘ) | e.g., 54.2 °C | e.g., 58.7 °C | A positive thermal shift (ΔTₘ = +4.5 °C) indicates compound binding and stabilization of the target protein in cells. |
| ITDRF (EC₅₀) | N/A | e.g., 5.8 µM | Provides a measure of the compound's potency for engaging its target in a cellular context. |
Conclusion: Synthesizing the Evidence
-
Direct Binding: Both ITC and SPR confirm a direct, physical interaction with Carbonic Anhydrase II in vitro, providing consistent affinity measurements (KD ≈ 1.2 - 1.5 µM).
-
Thermodynamic & Kinetic Insight: ITC reveals the binding is enthalpically driven, while SPR provides the specific on- and off-rates governing the interaction.
-
Physiological Confirmation: CETSA demonstrates that this binding occurs inside living cells, leading to a measurable stabilization of the target protein with a cellular potency (EC₅₀) that is consistent with the in vitro binding affinity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. nicoyalife.com [nicoyalife.com]
- 10. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. affiniteinstruments.com [affiniteinstruments.com]
- 14. Overview of the research methods of protein small molecule interactions [mabnus.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Evaluating the Selectivity of 4-(Dimethylamino)benzenesulfonamide
In the landscape of drug discovery and chemical biology, the precise interaction of a small molecule with its intended biological target is paramount. Off-target effects can lead to unforeseen toxicity, reduced efficacy, and confounding experimental results.[1][2][3] This guide provides a comprehensive framework for evaluating the selectivity of 4-(Dimethylamino)benzenesulfonamide, a compound belonging to the sulfonamide class—a scaffold known for its promiscuous yet potent biological activities.[4][5]
The sulfonamide moiety is a cornerstone in medicinal chemistry, famously targeting the bacterial enzyme dihydropteroate synthase (DHPS) in antibiotics and, perhaps most notably, the active site of carbonic anhydrases (CAs).[6][7] Given the structure of this compound, a primary hypothesis is its interaction with the carbonic anhydrase family of metalloenzymes. Therefore, our evaluation will focus on determining its inhibitory potency and selectivity across key human CA isoforms.
This guide is structured to provide not just protocols, but the strategic reasoning behind them, enabling researchers to generate a robust and reliable selectivity profile.
The Target Family: Human Carbonic Anhydrases (hCAs)
Human carbonic anhydrases are a family of zinc-containing enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[8] This reaction is fundamental to numerous physiological processes, including pH regulation, respiration, and ion transport.[7][8] There are 16 known isoforms in humans, and their differential expression and function make them attractive therapeutic targets for conditions like glaucoma, epilepsy, and cancer.[7][9]
For a meaningful selectivity profile, we must compare the compound's activity against several key isoforms:
-
hCA I and hCA II (Cytosolic): Abundantly expressed and physiologically crucial. Inhibition of these isoforms can lead to systemic side effects. hCA II is one of the most catalytically efficient enzymes known.[7]
-
hCA IX and hCA XII (Transmembrane, Tumor-Associated): These isoforms are overexpressed in many solid tumors, contributing to the acidification of the tumor microenvironment and promoting cancer cell survival and metastasis.[7][10] Selective inhibition of these isoforms is a key goal in anticancer drug development.[10]
Foundational Selectivity: Biochemical Inhibition Assays
The first and most direct assessment of selectivity is to measure the compound's inhibitory constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) against purified enzymes. A widely accepted method is the esterase activity assay, which leverages the fact that CAs can hydrolyze certain esters, a reaction that can be monitored spectrophotometrically.[8][9]
Causality Behind the Method
We employ the p-nitrophenyl acetate (p-NPA) hydrolysis assay because it is robust, high-throughput compatible, and avoids the complexities of working with CO₂ gas as a substrate. The assay measures the CA-catalyzed conversion of colorless p-NPA to the yellow-colored p-nitrophenol, which has a strong absorbance at 400-405 nm.[9] An inhibitor will slow this reaction rate in a dose-dependent manner, allowing for the calculation of its potency. Comparing the IC₅₀ values across different CA isoforms provides the primary measure of selectivity.
Experimental Protocol: hCA Esterase Inhibition Assay
This protocol outlines the determination of IC₅₀ values for this compound against hCA I, II, IX, and XII.
A. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5. Prepare by dissolving Tris base in deionized water, adjusting the pH with HCl, and bringing to the final volume.[9]
-
Enzyme Stock Solutions (1 mg/mL): Individually dissolve each purified hCA isoform (e.g., from Sigma-Aldrich) in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[9]
-
Enzyme Working Solutions: Immediately before use, dilute each enzyme stock solution in cold Assay Buffer to a concentration that yields a linear reaction rate for at least 10 minutes (typically 10-60 units/mL). This concentration must be optimized in preliminary experiments.[9]
-
Substrate Solution (p-NPA): Prepare a 10 mM stock solution of p-Nitrophenyl acetate in acetonitrile.
-
Test Compound Stock (10 mM): Dissolve this compound in DMSO. Create a serial dilution series (e.g., from 10 mM to 1 nM) in DMSO.
-
Positive Control: Use Acetazolamide, a known pan-CA inhibitor, and prepare a similar serial dilution series.[8]
B. Assay Procedure (96-well Plate Format):
-
Plate Layout: Designate wells for Blanks (buffer + substrate), Vehicle Controls (buffer, enzyme, DMSO, substrate), Positive Controls (buffer, enzyme, Acetazolamide, substrate), and Test Compound (buffer, enzyme, test compound, substrate). Perform all measurements in triplicate.
-
Enzyme-Inhibitor Pre-incubation:
-
To appropriate wells, add 158 µL of Assay Buffer.
-
Add 2 µL of the corresponding test compound dilution, positive control dilution, or pure DMSO (for vehicle controls).
-
Add 20 µL of the appropriate hCA Working Solution to all wells except the Blanks.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.[9]
-
-
Reaction Initiation: Add 20 µL of the Substrate Solution to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10 minutes.[9]
C. Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Normalize the rates by subtracting the rate of the blank and expressing the result as a percentage of the vehicle control's rate (% Activity).
-
Plot % Activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound against each isoform.
-
Selectivity Index (SI): Calculate the SI by taking the ratio of IC₅₀ values (e.g., SI = IC₅₀ for hCA II / IC₅₀ for hCA IX). A higher SI indicates greater selectivity for the target of interest (in this case, hCA IX).
Diagram: Biochemical Assay Workflow
Caption: Workflow for determining IC₅₀ values via biochemical assay.
Data Presentation: Comparative Inhibition Profile
| Compound | hCA I (IC₅₀, nM) | hCA II (IC₅₀, nM) | hCA IX (IC₅₀, nM) | hCA XII (IC₅₀, nM) | Selectivity (hCA II / hCA IX) |
| This compound | 8,500 | 2,100 | 95 | 150 | 22.1 |
| Acetazolamide (Control)[8][10] | 250 | 12 | 25 | 5.7 | 0.48 |
This table presents hypothetical but plausible data for illustrative purposes.
Cellular Selectivity: Validating in a Biological Context
Demonstrating enzymatic inhibition is crucial, but true selectivity must be confirmed in a cellular environment. Cell-based assays help determine if the compound can penetrate cell membranes, engage the target in its native environment, and exert a biological effect, all while contending with potential metabolism and efflux.
Causality Behind the Method
To assess cellular selectivity for the tumor-associated hCA IX, we can use a cancer cell line that endogenously overexpresses this target, such as the colorectal cancer line HT-29, especially under hypoxic conditions which upregulate hCA IX expression.[10] We will compare the compound's cytotoxic or anti-proliferative effects on these cells versus a cell line with low or no hCA IX expression. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11] A significant difference in the IC₅₀ values between the two cell lines would suggest on-target activity.
Experimental Protocol: Cell Viability (MTT) Assay
A. Cell Culture & Plating:
-
Culture HT-29 cells (high hCA IX expression) and a control cell line (e.g., MCF-10A, a non-tumorigenic breast epithelial line with low CA expression) in their recommended media.[12]
-
Seed 1 x 10⁵ cells/mL in a 96-well plate (200 µL per well) and incubate for 24 hours (37°C, 5% CO₂). For HT-29 cells, this incubation can be performed under hypoxic conditions (e.g., 1% O₂) to maximize hCA IX expression.[10][11]
B. Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 200 µL of the medium containing the various concentrations of the test compound. Include vehicle (DMSO) controls.
-
Incubate the plates for an additional 72 hours under the same conditions.[11]
C. MTT Assay & Measurement:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial enzymes will reduce the yellow MTT to a purple formazan product.[11]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 540 nm using a microplate reader.
D. Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value for each cell line.
Diagram: Cell-Based Selectivity Logic
Caption: Logic for assessing on-target cellular selectivity.
Data Presentation: Comparative Cell Viability
| Compound | HT-29 (hCA IX high) IC₅₀ (µM) | MCF-10A (hCA IX low) IC₅₀ (µM) | Selectivity Index (IC₅₀_Low / IC₅₀_High) |
| This compound | 15.5 | > 100 | > 6.5 |
| Doxorubicin (Non-selective control) | 2.1 | 1.8 | 0.86 |
This table presents hypothetical but plausible data for illustrative purposes.
Broader Selectivity and Final Interpretation
A comprehensive evaluation extends beyond the primary target family. The sulfonamide scaffold is known to interact with a wide range of proteins.[4] Therefore, submitting this compound to a broad-panel off-target screening service (e.g., against a panel of kinases, GPCRs, or ion channels) is a critical step for any compound intended for further development.
Synthesizing the Results:
The selectivity of this compound is not a single value but a profile built from orthogonal assays.
-
Biochemical Data: The initial enzymatic assays provide a clean, quantitative measure of selectivity between highly related protein isoforms. An SI >20 for hCA IX over hCA II suggests promising isoform selectivity at the molecular level.
-
Cellular Data: The cell-based assays validate this finding in a physiological context. A significantly lower IC₅₀ in hCA IX-expressing cells compared to control cells confirms that the compound's anti-proliferative effect is likely mediated by the intended target.
-
Broad Panel Data: Results from a wider screening panel will uncover any unexpected interactions with other protein families, providing a more complete picture of the compound's specificity.
By integrating data from these distinct experimental tiers, researchers can confidently and accurately define the selectivity profile of this compound, enabling informed decisions for its future application in research or therapeutic development.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target Effects in CRISPR/Cas9-mediated Genome Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering the Safe Handling of 4-(Dimethylamino)benzenesulfonamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 4-(Dimethylamino)benzenesulfonamide, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), it is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. Furthermore, it may cause respiratory irritation, underscoring the need for stringent containment measures.[1] While no extensive toxicological data is readily available, the known risks associated with similar aromatic amine and sulfonamide compounds necessitate a cautious and well-documented approach to its use.[2][3]
Hazard Summary Table:
| Hazard Statement | GHS Classification | Primary Routes of Exposure |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Ingestion |
| Causes skin irritation | Skin Irritation (Category 2) | Dermal contact |
| Causes serious eye irritation | Eye Irritation (Category 2A) | Eye contact |
| May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | Inhalation of dust |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is a critical control measure when engineering controls cannot eliminate all risks. The following PPE is mandatory when handling this compound.
Eye and Face Protection:
-
Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, for procedures with a risk of splashing or aerosol generation, chemical splash goggles are essential. A full-face shield should be worn over safety glasses or goggles when handling larger quantities or during procedures with a heightened risk of explosion or vigorous reaction.
-
Rationale: This multi-level approach to eye protection is designed to prevent contact with airborne particles and accidental splashes, which can cause serious and potentially irreversible eye damage.
Skin and Body Protection:
-
Gloves:
-
Requirement: At a minimum, wear two pairs of powder-free nitrile gloves. The outer glove should be removed and disposed of immediately after handling the compound, and the inner glove should be removed upon leaving the work area. For prolonged handling, it is advisable to consult a chemical resistance chart, though nitrile gloves generally offer good resistance to amines.[4][5]
-
Rationale: Double-gloving provides an extra layer of protection against potential tears or permeation. Powder-free gloves are crucial as the powder can aerosolize, carrying hazardous particles with it.[1]
-
-
Laboratory Coat:
-
Requirement: A clean, buttoned, long-sleeved laboratory coat made of a low-permeability fabric is required. Cuffs should be snug around the wrists.
-
Rationale: The lab coat protects your personal clothing and skin from contamination. A closed front and tight cuffs minimize the pathways for the chemical to reach your skin.
-
Respiratory Protection:
-
Requirement: All handling of solid this compound that could generate dust must be performed in a certified chemical fume hood. If a fume hood is not available or during a large spill, a NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary.
-
Rationale: The primary inhalation hazard is from airborne dust particles. A chemical fume hood provides the most effective engineering control to capture and exhaust these particles. A respirator should be considered a secondary line of defense.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring the integrity of your experiments.
Preparation and Weighing:
-
Designated Area: Designate a specific area within a certified chemical fume hood for handling this compound.
-
Fume Hood Verification: Before starting, verify that the fume hood is functioning correctly. The sash should be positioned as low as possible while allowing for comfortable work.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers) and PPE before bringing the chemical into the fume hood.
-
Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat. Use gentle motions to avoid generating dust.
-
Container Labeling: Immediately after weighing, transfer the compound to a clearly labeled, sealed container. The label should include the chemical name, date, and any relevant hazard warnings.
Dissolution and Reaction Setup:
-
Solvent Addition: If dissolving the compound, add the solvent slowly to the solid to minimize splashing and aerosolization.
-
Closed System: Whenever possible, conduct reactions in a closed system within the fume hood.
-
Temperature Control: Be mindful of any potential exothermic reactions that could increase the volatility of the solvent or cause splashing.
Disposal Plan: Responsible Stewardship of Chemical Waste
Proper disposal of this compound and contaminated materials is a legal and ethical responsibility. All waste is considered hazardous.
-
Solid Waste:
-
Collection: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name, and the associated hazards.
-
-
Liquid Waste:
-
Collection: Unused solutions and reaction mixtures containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Compatibility: Do not mix incompatible waste streams.
-
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[6][7][8][9]
Emergency Procedures: Planning for the Unexpected
Spill Response:
-
Minor Spill (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or a chemical absorbent pad).
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., a solution for aromatic amines), followed by soap and water.[10][11][12] All cleaning materials must be disposed of as hazardous waste.
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's EHS office immediately.
-
Prevent others from entering the area.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualizing the Workflow: PPE Selection and Handling Protocol
The following diagrams illustrate the decision-making process for selecting appropriate PPE and the standard workflow for handling this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. gloves.com [gloves.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 8. epa.gov [epa.gov]
- 9. acs.org [acs.org]
- 10. skcltd.com [skcltd.com]
- 11. international.skcinc.com [international.skcinc.com]
- 12. skcinc.com [skcinc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
